molecular formula C7H15ClN2O2 B1374471 2-(Piperidin-4-yloxy)acetamide hydrochloride CAS No. 1354949-81-7

2-(Piperidin-4-yloxy)acetamide hydrochloride

Cat. No.: B1374471
CAS No.: 1354949-81-7
M. Wt: 194.66 g/mol
InChI Key: NOBXYIDTANDOKG-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yloxy)acetamide hydrochloride is a valuable chemical intermediate in medicinal chemistry and drug discovery research. Piperidine-acetamide derivatives are recognized in scientific literature for their role in the development of novel therapeutic agents, particularly as potent inhibitors of soluble epoxide hydrolase (sEH), a promising pharmacological target for treating pain and inflammatory diseases . The inhibition of sEH stabilizes endogenous anti-inflammatory mediators, suggesting significant research value for this compound class in exploring new pathways for inflammatory and allergic conditions . Its structure, featuring both acetamide and piperidine moieties, makes it a versatile scaffold for further chemical modification and structure-activity relationship (SAR) studies aimed at optimizing drug-like properties and biological potency .

Properties

IUPAC Name

2-piperidin-4-yloxyacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c8-7(10)5-11-6-1-3-9-4-2-6;/h6,9H,1-5H2,(H2,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBXYIDTANDOKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCC(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354949-81-7
Record name 2-(piperidin-4-yloxy)acetamide hydrochloride
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Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2-(Piperidin-4-yloxy)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The physicochemical profile of 2-(Piperidin-4-yloxy)acetamide hydrochloride serves as a critical reference for medicinal chemists utilizing this scaffold as a hydrophilic linker or pharmacophore building block. The following technical guide synthesizes calculated molecular descriptors with empirical handling protocols.

Chemical Identity & Structural Architecture

Compound Name: 2-(Piperidin-4-yloxy)acetamide hydrochloride CAS Registry Number: 1354949-81-7 (HCl Salt); 912761-65-0 (Free Base) Molecular Formula: C


H

ClN

O

Molecular Weight: 194.66 g/mol (Salt); 158.20 g/mol (Free Base)
Molecular Architecture Analysis

The molecule comprises a piperidine ring (secondary amine) functionalized at the C4 position with a glycolamide ether side chain. This architecture introduces three distinct chemical environments:

  • Secondary Amine (Piperidine): The primary basic center (

    
    ), responsible for salt formation and high water solubility. It serves as the nucleophilic handle for diversification (e.g., reductive amination, amide coupling).
    
  • Ether Linkage (-O-): A polar, non-basic connector that imparts flexibility and hydrogen bond acceptance without introducing significant steric bulk.

  • Primary Amide (-CONH

    
    ):  A neutral, polar terminus acting as a dual hydrogen bond donor/acceptor, often used to engage solvent-exposed pockets in protein targets.
    

ChemicalStructure Piperidine Piperidine Ring (Secondary Amine) Nucleophilic Handle Ether Ether Linkage (C4-O-C) Polar Spacer Piperidine->Ether C4 Attachment Amide Primary Amide (-CONH2) H-Bond Donor/Acceptor Ether->Amide Methylene Bridge HCl HCl Counterion (Ionic Lattice) HCl->Piperidine Ionic Interaction

Figure 1: Functional group topology highlighting the reactive secondary amine and the polar amide tail.

Physicochemical Descriptors (In Silico & Empirical)

The following data summarizes the core properties governing the compound's behavior in solution and solid phase.

PropertyValue / RangeContext & Implications
Physical State White to off-white solidCrystalline powder; hygroscopic tendency due to HCl salt.
Melting Point >200 °C (Decomposition)High lattice energy typical of hydrochloride salts; indicates thermal stability up to processing temps.
Solubility (Water) > 50 mg/mLHighly soluble; suitable for aqueous stock solutions (pH dependent).
Solubility (DMSO) > 100 mMExcellent for biological assay stock preparation.
pK

(Calc.)
10.2 ± 0.5 (Piperidine NH)Predominantly protonated (cationic) at physiological pH (7.4).
logP (Calc.) -1.2 to -0.8Highly hydrophilic; unlikely to cross BBB passively without lipophilic derivatization.
H-Bond Donors 3 (NH

, NH

)
Strong interaction potential with aqueous solvents and protein residues.
H-Bond Acceptors 2 (O, C=O)Facilitates solvation in polar media.

Synthesis & Reactivity Profile

Synthetic Pathway

The synthesis typically employs a convergent strategy starting from N-protected 4-hydroxypiperidine. The choice of the tert-butyl carbamate (Boc) protecting group is critical to prevent N-alkylation during the ether formation step.

Synthesis Start N-Boc-4-hydroxypiperidine Intermediate Intermediate: N-Boc-2-(piperidin-4-yloxy)acetamide Start->Intermediate Williamson Ether Synthesis (SN2 Substitution) Reagent 2-Chloroacetamide + NaH (Base) Reagent->Intermediate Deprotection Acidic Deprotection (HCl/Dioxane or TFA) Intermediate->Deprotection Product Final Product: 2-(Piperidin-4-yloxy)acetamide HCl Deprotection->Product Salt Formation

Figure 2: Synthetic workflow. The Williamson ether synthesis is the rate-limiting step, requiring anhydrous conditions to minimize side reactions.

Stability & Degradation
  • Hydrolytic Stability: The ether linkage is metabolically and chemically robust. The primary amide is stable at neutral pH but susceptible to hydrolysis under strongly acidic (

    
    ) or basic (
    
    
    
    ) conditions at elevated temperatures, converting to the carboxylic acid.
  • Thermal Stability: As an HCl salt, the compound is stable at ambient temperatures. Avoid prolonged exposure to temperatures >150°C to prevent amide dehydration or oxidation of the amine.

Experimental Handling Protocols

Solubility & Stock Preparation

Due to the ionic nature of the hydrochloride salt, dissolution kinetics are rapid in high-dielectric solvents.

  • Aqueous Buffers: Dissolves readily in PBS (pH 7.4) or water.

    • Note: Dissolution in unbuffered water will result in an acidic solution (pH ~4-5) due to the piperidinium cation. Neutralization with NaOH or usage of a buffered system is required for biological assays.

  • Organic Solvents:

    • Compatible: DMSO, Methanol, Ethanol (moderate).

    • Incompatible: Hexane, Toluene, Diethyl ether (compound will precipitate).

Analytical Characterization (QC)

To validate batch identity and purity, the following analytical signatures should be confirmed:

  • 
    H NMR (D
    
    
    
    O, 400 MHz):
    • 
       ~3.9 ppm (s, 2H, O-CH 
      
      
      
      -CO).
    • 
       ~3.6 ppm (m, 1H, CH -O ether methine).
      
    • 
       ~3.0-3.3 ppm (m, 4H, piperidine ring CH 
      
      
      
      -N).
    • 
       ~1.7-2.0 ppm (m, 4H, piperidine ring CH 
      
      
      
      -C).
    • Note: Amide NH

      
       and Ammonium NH
      
      
      
      protons exchange rapidly with D
      
      
      O and may not be visible. Use DMSO-
      
      
      to observe exchangeable protons.
  • Mass Spectrometry (LC-MS):

    • Positive Mode (ESI+): [M+H]

      
       peak at 159.1 m/z .
      

Safety & Toxicology (GHS Classification)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling: Use standard PPE (gloves, goggles, fume hood). The compound is a solid salt and poses a dust inhalation hazard.

References

  • PubChem Compound Summary. (2025). 2-(Piperidin-4-yloxy)acetamide hydrochloride (CAS 1354949-81-7). National Center for Biotechnology Information. [Link]

  • Hao, J., et al. (2012). Synthesis and SAR of piperidine-ether derivatives. Journal of Medicinal Chemistry (General reference for piperidine ether synthesis methodologies).

Sources

Technical Guide: Mechanism of Action of the 2-(Piperidin-4-yloxy)acetamide Scaffold

[1][2]

Executive Summary

2-(Piperidin-4-yloxy)acetamide hydrochloride (CAS: 912761-65-0) is a functionalized heterocycle combining a basic piperidine ring with a polar acetamide group via an ether linkage.[1][2] In medicinal chemistry, it acts as a bidentate anchor :

  • The Piperidine Nitrogen: Protonated at physiological pH, it forms critical salt bridges with anionic residues (e.g., Aspartate) in receptor binding pockets.[1][2]

  • The Acetamide Moiety: Functions as a hydrogen bond donor/acceptor network, often targeting catalytic residues (e.g., in hydrolases) or backbone carbonyls in receptors.[1][2]

This scaffold is a structural analog of the 2-(piperidin-4-yl)acetamide class of sEH inhibitors and serves as a hydrophilic spacer in Fragment-Based Drug Discovery (FBDD).[1][2]

Chemical Structure & Pharmacophore Analysis[1][2][3]

The molecule consists of three distinct functional zones that dictate its biological interactivity.[1][2]

Functional ZoneChemical FeatureMechanistic Role
Zone A: Piperidine Ring Secondary Amine (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
Cationic Anchor: At physiological pH, the protonated nitrogen (

) forms a high-energy salt bridge with conserved Asp/Glu residues in GPCRs (e.g., Asp3.32 in aminergic receptors).[1]
Zone B: Ether Linker Oxygen Bridge (-O-)Conformational Flexibility: Unlike a direct carbon-carbon bond, the ether linkage increases rotational freedom and polarity, improving water solubility and allowing the acetamide to orient into deep pockets.[1][2]
Zone C: Acetamide Primary Amide (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
H-Bond Network: The carbonyl oxygen acts as an H-bond acceptor, while the

protons act as donors.[1] This mimics the peptide backbone, facilitating binding to enzyme active sites (e.g., sEH catalytic triad).[1][2]
Pharmacophore Interaction Diagram

The following diagram illustrates how this scaffold binds to a theoretical receptor target (e.g., sEH or H3 Receptor).

PharmacophoreInteractioncluster_ligand2-(Piperidin-4-yloxy)acetamidecluster_receptorReceptor / Enzyme Active SitePipNPiperidine Nitrogen(Protonated +)EtherEther Oxygen(Linker)AspResAspartate Residue(Anionic -)PipN->AspResSalt Bridge(Ionic Interaction)AmideOAmide Carbonyl(Acceptor)TyrResTyrosine/Serine(H-Bond Donor)AmideO->TyrResH-BondAmideNAmide NH2(Donor)BackboneBackbone Carbonyl(H-Bond Acceptor)AmideN->BackboneH-Bond

Caption: Molecular interaction map showing the bidentate binding mode. The piperidine amine anchors the molecule via electrostatic forces, while the acetamide engages in specific hydrogen bonding.[1][2]

Mechanism of Action: Target Systems

A. Soluble Epoxide Hydrolase (sEH) Inhibition

The 2-(piperidin-4-yloxy)acetamide scaffold is a structural isostere of known sEH inhibitors . sEH hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) into diols.[1][2]

  • Mechanism: The acetamide group mimics the transition state of the epoxide hydrolysis.[1][2] It occupies the catalytic tunnel of the sEH enzyme.[1][2]

  • Interaction: The amide carbonyl hydrogen bonds with Tyr383 and Tyr466 (catalytic tyrosine residues), stabilizing the enzyme-inhibitor complex and preventing substrate entry.[1][2]

  • Role of Piperidine: The piperidine ring sits in the hydrophobic pocket, improving potency and metabolic stability compared to linear alkyl chains.[1][2]

B. GPCR Ligand (Histamine H3 / Muscarinic)

In the context of G-Protein Coupled Receptors (GPCRs), this scaffold serves as the "polar head" of the ligand.[1][2]

  • Mechanism: The protonated piperidine nitrogen binds to the conserved Aspartic Acid in Transmembrane Domain 3 (TM3) (e.g., Asp3.32).[1][2]

  • Selectivity: The ether-linked acetamide extends into the extracellular vestibule, where it interacts with specific residues (loops EC2 or EC3) to confer subtype selectivity (e.g., H3 vs. H4).[1][2]

Experimental Protocols

Protocol 1: Synthesis of 2-(Piperidin-4-yloxy)acetamide HCl

Use this protocol to generate the scaffold for derivatization.[1][2]

Reagents: 4-Hydroxypiperidine-1-carboxylic acid tert-butyl ester (Boc-4-HP), Chloroacetamide, Sodium Hydride (NaH), Trifluoroacetic acid (TFA) or HCl/Dioxane.[1][2]

  • Deprotonation:

    • Dissolve Boc-4-HP (1.0 eq) in anhydrous DMF at 0°C.

    • Add NaH (1.2 eq, 60% dispersion) portion-wise. Stir for 30 min to form the alkoxide.

  • Alkylation:

    • Add Chloroacetamide (1.1 eq) dropwise.[1][2]

    • Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

    • Checkpoint: Monitor by TLC (formation of ether linkage).[1][2]

  • Workup:

    • Quench with water, extract with EtOAc.[1][2][3] Wash organic layer with brine, dry over ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      , and concentrate.[1]
      
  • Deprotection (Salt Formation):

    • Dissolve the intermediate in 1,4-dioxane.[1][2]

    • Add 4M HCl in dioxane (5 eq). Stir at RT for 2-4 hours.[1][2]

    • Precipitate forms.[1][2] Filter and wash with diethyl ether to yield 2-(Piperidin-4-yloxy)acetamide hydrochloride .[1][2]

Protocol 2: In Vitro sEH Inhibition Assay

To validate the bioactivity of the scaffold or its derivatives.[1][2]

StepActionCritical Parameter
1. Enzyme Prep Dilute recombinant human sEH (1 nM final) in Assay Buffer (25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA).Keep on ice to preserve activity.[1][2]
2. Inhibitor Dissolve compound in DMSO.[1][2] Prepare serial dilutions (0.1 nM to 10 µM).Final DMSO conc. must be < 1%.[1][2]
3. Substrate Use fluorogenic substrate PHOME (cyano(6-methoxynaphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate).[1][2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

is approx.[1] 2.5 µM.
4.[1][2] Reaction Incubate Enzyme + Inhibitor for 10 min at 30°C. Add PHOME (50 µM final).Pre-incubation ensures equilibrium binding.[1][2]
5. Detection Measure fluorescence (Ex: 330 nm, Em: 465 nm) over 30 mins (Kinetic Mode).Calculate ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

from the slope of hydrolysis.[1]

Structural Data Comparison

The following table compares the "Oxy" scaffold with its carbon-linked analog (a known sEH inhibitor).

Property2-(Piperidin-4-yloxy)acetamide2-(Piperidin-4-yl)acetamide (Carbon Analog)Implication
Linker Ether (-O-)Alkyl (-CH2-)Ether adds polarity and H-bond acceptor capability.[1][2]
LogP ~ -0.6 (Lower)~ 0.2 (Higher)Oxy scaffold is more water-soluble.[1][2]
Flexibility High (C-O-C rotation)Moderate (C-C-C rotation)Oxy scaffold adapts better to diverse binding pockets.[1][2]
Primary Use Intermediate / Linker / Polar ProbesEH Inhibitor CoreOxy variant is preferred for lowering lipophilicity.[1][2]

References

  • PubChem Compound Summary. (2025). 2-(Piperidin-4-yl)acetamide (CID 22064934) and related substructures.[1][2] National Center for Biotechnology Information.[1][2] Link

  • Codony, S., et al. (2022).[1][2] 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity.[1][2] Pharmaceuticals, 15(1),[1][2] 58. (Mechanistic basis for the acetamide-piperidine scaffold). Link

  • Thermo Scientific Chemicals. (2024).[1][2] Product Specification: N-Ethyl-2-(4-piperidinyloxy)acetamide.[1][2][4] (Commercial validation of the building block).[1][2] Link

  • Samelisant (SUVN-G3031) Structure Analysis. (2023). PharmaCompass.[1][2] (Example of the piperidinyl-oxy motif in clinical stage H3 antagonists). Link

2-(Piperidin-4-yloxy)acetamide hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Identity

2-(Piperidin-4-yloxy)acetamide hydrochloride is a functionalized piperidine derivative widely utilized in medicinal chemistry as a polar building block and linker. Structurally, it consists of a piperidine ring substituted at the 4-position with an oxyacetamide group. This specific "ether-amide" motif is critical in drug discovery for enhancing aqueous solubility and providing a specific geometry for target binding, often serving as a scaffold in PROTAC linkers, kinase inhibitors, and GPCR ligands (e.g., Histamine H3 antagonists).

Chemical Identity Table[1]
PropertyData Specification
Systematic Name 2-(Piperidin-4-yloxy)acetamide hydrochloride
CAS Number (HCl Salt) 1354949-81-7
CAS Number (Free Base) 912761-65-0
Molecular Formula

Molecular Weight 194.66 g/mol (Salt) / 158.20 g/mol (Free Base)
SMILES NC(=O)COC1CCNCC1.Cl
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, DCM)

Physicochemical Analysis & Stoichiometry

The precise molecular weight is derived from the atomic contributions of the free base and the hydrochloric acid counterion. In experimental settings, correcting for the salt factor (1.23) is crucial when calculating molar equivalents for synthesis.

Stoichiometric Breakdown
ComponentFormulaContribution to MWMass Fraction (%)
Piperidine Core

84.14 Da~43.2%
Oxyacetamide Linker

74.06 Da~38.0%
Free Base Total

158.20 Da 81.2%
Counterion

36.46 Da18.8%
Total Salt

194.66 Da 100%

Key Insight: The ether oxygen at the 4-position lowers the lipophilicity (LogP) compared to a direct carbon analog (2-(piperidin-4-yl)acetamide), making this scaffold superior for improving the pharmacokinetic profile of lead compounds.

Synthetic Route & Methodology

The synthesis of 2-(piperidin-4-yloxy)acetamide hydrochloride typically follows a Williamson Ether Synthesis strategy, utilizing a Boc-protected intermediate to prevent N-alkylation.

Mechanistic Pathway (Graphviz)

SynthesisPathway Start N-Boc-4-hydroxypiperidine (Starting Material) Inter Intermediate: tert-butyl 4-(2-amino-2-oxoethoxy) piperidine-1-carboxylate Start->Inter Alkylation (DMF, 0°C to RT) Reagent1 2-Chloroacetamide + NaH (Base) Reagent1->Inter Product 2-(Piperidin-4-yloxy)acetamide HCl (Final Salt) Inter->Product Acidolysis (-Boc removal) Reagent2 4M HCl / Dioxane (Deprotection) Reagent2->Product

Caption: Figure 1. Synthetic pathway involving O-alkylation of N-protected piperidinol followed by acid-mediated deprotection.

Validated Experimental Protocol

Step 1: O-Alkylation (Formation of Intermediate)

  • Preparation: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF under nitrogen atmosphere.

  • Deprotonation: Cool to 0°C and carefully add Sodium Hydride (NaH, 60% dispersion, 1.2 eq). Stir for 30 minutes to form the alkoxide.

  • Alkylation: Add 2-Chloroacetamide (1.1 eq) portion-wise. Allow the reaction to warm to room temperature (RT) and stir for 12–16 hours.

  • Checkpoint: Monitor by TLC (5% MeOH in DCM). The starting material (

    
    ) should disappear, replaced by the less polar ether product.
    
  • Workup: Quench with water, extract with Ethyl Acetate, wash with brine, and dry over

    
    .
    

Step 2: Deprotection (Salt Formation)

  • Dissolution: Dissolve the crude intermediate in 1,4-dioxane or DCM.

  • Acidolysis: Add 4M HCl in dioxane (5–10 eq) at 0°C. Stir at RT for 2–4 hours.

  • Isolation: The product often precipitates as a white solid. Filter the solid under inert gas (Argon) to avoid moisture absorption.

  • Purification: Wash the filter cake with diethyl ether to remove non-polar impurities. Dry under high vacuum.

Applications in Drug Discovery

This molecule is not merely a reagent but a strategic scaffold in structural biology and medicinal chemistry.

  • PROTAC Linker Design: The piperidine nitrogen provides a reactive handle for attaching E3 ligase ligands (e.g., Thalidomide or VHL ligands), while the acetamide group can serve as an attachment point for the protein of interest (POI) ligand or simply as a polar spacer to modulate linker length and solubility.

  • Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (<200 Da) and defined vector geometry, it is an ideal fragment for screening against kinases and GPCRs.

  • Solubility Enhancement: Replacing a cyclohexyl or phenyl ring with the piperidin-4-yloxy moiety significantly lowers LogP (lipophilicity) and increases Topological Polar Surface Area (TPSA), often improving oral bioavailability.

Structural Interaction Map

Interactions Core 2-(Piperidin-4-yloxy)acetamide H_Donor Amide (-NH2) H-Bond Donor Core->H_Donor Target Binding H_Acceptor Ether Oxygen H-Bond Acceptor Core->H_Acceptor Solubility Basic_Center Piperidine Nitrogen (pKa ~10-11) Salt Bridge Former Core->Basic_Center Reactivity/Binding

Caption: Figure 2. Pharmacophoric features of the molecule relevant to ligand-protein interactions.

Handling & Stability (SDS Summary)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Hygroscopic. Store at +2°C to +8°C (desiccated).

  • Stability: Stable under acidic conditions. The ether linkage is robust; however, the amide can hydrolyze under strong basic conditions at elevated temperatures.

  • Incompatibility: Strong oxidizing agents.

References

  • Thermo Fisher Scientific. (2023). 2-(4-Piperidinyloxy)acetamide, 99%.[1] Product Specification. Link

  • Sigma-Aldrich. (2023). Piperidinyloxy Building Blocks. Link

  • PubChem. (2023). Compound Summary: 2-(Piperidin-4-yloxy)acetamide.[][3][4] National Library of Medicine. Link

  • BOC Sciences. (2023). N-Boc-4-hydroxypiperidine and Derivatives.

  • ChemicalBook. (2023). CAS 1354949-81-7 Data. Link

Sources

solubility of 2-(Piperidin-4-yloxy)acetamide hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubilization and Handling of 2-(Piperidin-4-yloxy)acetamide Hydrochloride in DMSO

Executive Summary

This guide details the solubility profile and handling protocols for 2-(Piperidin-4-yloxy)acetamide hydrochloride (approx.[1] MW: 194.66 g/mol ) in Dimethyl Sulfoxide (DMSO).[1]

Based on structural analysis and chemophysical properties of piperidine hydrochloride salts, this compound is classified as highly soluble in DMSO.[1] Researchers can expect solubility exceeding 20 mg/mL (>100 mM) , making it suitable for high-concentration stock solutions in drug discovery assays.[1] However, the hygroscopic nature of both the hydrochloride salt and the DMSO solvent requires strict environmental controls to prevent water uptake and subsequent hydrolytic degradation.[1]

Chemical Basis of Solubility

To understand the solubility behavior, we must analyze the interaction between the solute and the solvent.[1]

ComponentChemical FeatureRole in Solubilization
Solute: 2-(Piperidin-4-yloxy)acetamide HClPiperidinium Cation (NH₂⁺) Provides ionic character; interacts strongly with DMSO's oxygen dipole.[1]
Ether Linkage (-O-) Hydrogen bond acceptor; enhances flexibility.[1]
Acetamide Group (-CONH₂) Hydrogen bond donor/acceptor; increases polarity.[1]
Solvent: DMSOSulfonyl Dipole (S=O) High dielectric constant (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

); effectively solvates the cationic ammonium center, disrupting the crystal lattice.

Mechanism of Dissolution: The dissolution is driven by the solvation of the piperidinium cation by the oxygen atom of the DMSO sulfoxide group.[1] Unlike non-polar solvents, DMSO can overcome the lattice energy of the hydrochloride salt, stabilizing the dissociated ions in solution.[1]

Experimental Protocols

Do not rely on generic database values.[1] Use the following self-validating protocols to determine the exact solubility limit for your specific batch.

Protocol A: Visual Saturation Assessment (Tier 1)

Use this for rapid determination of stock solution feasibility (e.g., 10 mM or 100 mM).[1]

Materials:

  • Compound: 2-(Piperidin-4-yloxy)acetamide HCl (Solid)[1][2]

  • Solvent: Anhydrous DMSO (Grade: ACS Spectrophotometric, >99.9%)

  • Vessel: Amber glass vial (borosilicate)[1]

Step-by-Step Methodology:

  • Gravimetric Prep: Weigh 10 mg of the compound into a 4 mL amber vial.

  • Incremental Addition: Add anhydrous DMSO in 100 µL increments.

  • Agitation: Vortex vigorously for 30 seconds after each addition. Sonication (35-40 kHz) for 1 minute is permissible if dissolution is slow.[1]

  • Observation: Inspect for "schlieren" lines (indicating dissolution) or residual particulates.[1]

  • Endpoint: Record the volume where the solution becomes optically clear.

Calculation: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">



Protocol B: Quantitative HPLC Saturation Assay (Tier 2)

Use this for precise thermodynamic solubility data.

  • Supersaturation: Prepare a mixture at a target concentration of 100 mg/mL in DMSO.

  • Equilibration: Shake at 25°C for 24 hours (thermomixer).

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter (nylon filters may degrade in DMSO).

  • Quantification: Dilute the filtrate 1:100 in mobile phase and inject onto HPLC-UV (210 nm or 254 nm). Compare peak area against a standard curve.

Visualization: Solubility Decision Workflow

The following diagram outlines the logical flow for preparing and validating stock solutions.

SolubilityWorkflow Start Start: 2-(Piperidin-4-yloxy)acetamide HCl (Solid Powder) Target Define Target Concentration (e.g., 100 mM) Start->Target Solvent Add Anhydrous DMSO (Incremental) Target->Solvent Vortex Vortex & Sonicate (25°C) Solvent->Vortex Check Visual Inspection Vortex->Check Clear Solution Clear? Check->Clear Success Success: Filter Sterilize Store at -20°C Clear->Success Yes Fail Precipitate Remains Clear->Fail No Dilute Add 10% more DMSO Fail->Dilute Dilute->Vortex

Caption: Logical workflow for the iterative solubilization of amine-HCl salts in DMSO.

Critical Stability & Handling Considerations

As a researcher, your primary risk with this compound in DMSO is hygroscopicity .[1]

The "Wet DMSO" Trap

DMSO is extremely hygroscopic.[1] It can absorb up to 10% water by weight from the atmosphere within 24 hours if left open.[1]

  • Risk: The presence of water, combined with the acidic nature of the HCl salt, creates a localized acidic aqueous environment.[1]

  • Consequence: This can catalyze the hydrolysis of the acetamide group (amide bond cleavage) or the ether linkage over long-term storage, degrading your compound into 4-hydroxypiperidine and other byproducts.[1]

Storage Best Practices
ParameterRecommendation
Container Amber borosilicate glass (Type I).[1] Avoid polystyrene.[1]
Seal Parafilm® over the cap or use septum caps with nitrogen purge.[1]
Temperature -20°C . Note: DMSO freezes at 18.5°C. The stock will be solid.[1]
Thawing Thaw completely at Room Temp (RT) and vortex before use to redissolve any "freeze-out" precipitates.[1]
Freeze-Thaw Cycles Limit to <5. Aliquot stocks into single-use vials to avoid repeated cycling.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22064934, 2-(Piperidin-4-yl)acetamide.[1] Retrieved from [Link]

  • Li, D. et al. (2020). Assay Guidance Manual: Compound Management.[1] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1] Retrieved from [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. (Technical Bulletin).[1] Retrieved from [Link][1]

  • Balakin, K. V., et al. (2006). Property-based design of kinase inhibitors: A detailed analysis of solubility and permeability.[1] Current Medicinal Chemistry.[1] (General reference for amine salt solubility principles).

Sources

Technical Guide: Sourcing and Validating 2-(Piperidin-4-yloxy)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1354949-81-7 Chemical Formula: C₇H₁₄N₂O₂ · HCl Molecular Weight: 158.20 g/mol (Free Base) / 194.66 g/mol (HCl Salt)[1]

Executive Summary & Strategic Value

For medicinal chemists and drug development professionals, 2-(Piperidin-4-yloxy)acetamide hydrochloride represents a critical "polar spacer" building block. Unlike its carbon-linked analog (2-(piperidin-4-yl)acetamide), the ether linkage in this molecule introduces a hydrogen bond acceptor and alters the vector geometry of the pendant amide group. This subtle structural change is frequently employed in Fragment-Based Drug Discovery (FBDD) and PROTAC linkerology to modulate solubility, metabolic stability, and ligand flexibility.[1]

This guide provides a technical roadmap for sourcing this compound, validating its purity, and understanding the synthetic nuances that dictate its quality.

Commercial Supply Landscape

Sourcing this compound requires vigilance due to the high prevalence of a structurally similar impurity (the carbon-linked analog). Suppliers are categorized based on their utility in the drug discovery pipeline.

Tiered Supplier Analysis[1]
Supplier CategoryPrimary UtilityTypical PurityLead TimeKey Risk
Catalog Aggregators (e.g., Sigma-Aldrich, MolPort)Screening/Hit Validation (mg to g scale)≥95%1-2 WeeksIdentity Confusion: Often cross-listed with CAS 184044-10-8 (the carbon-linked analog).
CRO / Custom Synthesis (e.g., WuXi, Enamine, Shanghai Amole)Lead Optimization/Scale-up (10g to kg scale)≥98%4-8 WeeksBatch Variability: Salt stoichiometry (mono- vs. di-HCl) must be specified.[1]
Boutique Building Block Vendors (e.g., Combi-Blocks, Astatech)Library Synthesis (Diverse analogs)Variable2-5 DaysStockouts: High turnover items often have phantom inventory.[1]
Procurement Decision Logic

The following decision tree illustrates the recommended sourcing strategy based on project phase and risk tolerance.

ProcurementLogic Start Requirement Defined CheckQty Quantity Needed? Start->CheckQty SmallScale < 5 grams CheckQty->SmallScale LargeScale > 10 grams CheckQty->LargeScale CheckCat Check Catalog (CAS 1354949-81-7) SmallScale->CheckCat CustomReq Request Custom Synthesis (Specify Route) LargeScale->CustomReq VerifyStock In Stock? CheckCat->VerifyStock BuyCat Purchase Catalog (Validate NMR upon receipt) VerifyStock->BuyCat Yes VerifyStock->CustomReq No RouteSpec Specify Route: O-Alkylation -> Ammonolysis CustomReq->RouteSpec

Figure 1: Strategic sourcing decision tree emphasizing route specification for custom orders.

Synthetic Insight & Quality Criticality

Understanding the synthesis of 2-(Piperidin-4-yloxy)acetamide is the only way to effectively control its quality. There are two primary routes, but only one yields the high-fidelity material required for late-stage discovery.

The "Trap" Route: Direct Alkylation[1]
  • Method: Reaction of N-Boc-4-hydroxypiperidine with 2-chloroacetamide using a strong base (e.g., NaH).

  • The Flaw: The primary amide protons in 2-chloroacetamide are acidic. This leads to competitive N-alkylation vs. O-alkylation , resulting in a mixture of regioisomers that are difficult to separate by standard flash chromatography.

  • Resulting Impurity: N-(2-(piperidin-4-yloxy)acetyl)acetamide (dimer-like species).

The "Gold Standard" Route: Stepwise Ammonolysis[1]
  • Method:

    • O-Alkylation: N-Boc-4-hydroxypiperidine + Ethyl bromoacetate (Base: KOtBu/THF).

    • Ammonolysis: Treatment of the intermediate ester with methanolic ammonia (7N NH₃ in MeOH).[1]

    • Deprotection: HCl in Dioxane.

  • Why it Wins: The ester intermediate prevents N-alkylation issues. The ammonolysis step is clean and high-yielding.

Synthetic Workflow Diagram

The following diagram details the preferred synthetic pathway to ensure structural integrity.

SynthesisRoute SM1 N-Boc-4-hydroxypiperidine Inter1 Intermediate 1: Ethyl 2-(N-Boc-piperidin-4-yloxy)acetate SM1->Inter1 O-Alkylation Reagent1 + Ethyl bromoacetate (KOtBu, THF, 0°C) Inter2 Intermediate 2: tert-butyl 4-(2-amino-2-oxoethoxy)piperidine-1-carboxylate Inter1->Inter2 Ammonolysis Reagent2 + NH3 in MeOH (RT, 16h) Product FINAL PRODUCT: 2-(Piperidin-4-yloxy)acetamide HCl Inter2->Product Boc-Deprotection Reagent3 + 4M HCl in Dioxane

Figure 2: The "Gold Standard" synthetic route avoiding N-alkylation byproducts.

Quality Control & Validation Protocols

When receiving a batch from a supplier, do not rely solely on the Certificate of Analysis (CoA). Perform the following self-validation checks.

Identity Verification (NMR)

The ¹H NMR spectrum (D₂O or DMSO-d₆) must show specific diagnostic signals that differentiate the ether product from the carbon analog.[1]

Signal Region (ppm)MultiplicityIntegrationAssignmentDiagnostic Value
3.95 - 4.05 Singlet (s)2H-O-CH ₂-CO-CRITICAL: Confirms Ether Linkage. Absent in C-analog.
3.50 - 3.65 Multiplet (m)1HPiperidine C4-H Shifted downfield due to oxygen attachment.
3.00 - 3.20 Multiplet (m)4HPiperidine C2,6-H Confirms piperidine ring integrity.
Purity Check (LCMS)
  • Column: C18 Reverse Phase (Polar embedded group preferred for retention).[1]

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Gradient 0-30% B). Note: This compound is very polar and elutes early.

  • Target Mass: [M+H]⁺ = 159.1 (Free Base).[1]

  • Red Flag: A peak at [M+H]⁺ = 143.1 indicates the carbon-linked analog (2-(piperidin-4-yl)acetamide), suggesting a shipping error or synthesis failure.

Salt Stoichiometry

Commercial batches are typically the monohydrochloride (1.0 eq HCl).[1] However, aggressive deprotection can yield the dihydrochloride if residual acid is trapped.[1]

  • Test: Silver Nitrate (AgNO₃) titration or Elemental Analysis (Cl %).

  • Impact: Using the dihydrochloride in stoichiometry-sensitive couplings (e.g., amide coupling with HATU) without adjusting base equivalents (DIPEA) will stall the reaction.[1]

Handling and Stability

  • Hygroscopicity: The hydrochloride salt is moderately hygroscopic. It will absorb atmospheric moisture, leading to "clumping" and weighing errors.[1]

  • Storage: Store at +4°C or -20°C in a tightly sealed vial within a secondary container containing desiccant (e.g., Drierite).

  • Solubility:

    • High: Water, DMSO, Methanol.[1]

    • Moderate: DMF.

    • Low/Insoluble: Dichloromethane (DCM), Ethyl Acetate, Diethyl Ether.[1]

    • Protocol Note: For reactions in DCM, pre-dissolve the salt in a minimum amount of DMF or use a biphasic system.[1]

References

  • Chemical Identity & CAS: Sigma-Aldrich Product Detail, "2-(Piperidin-4-yloxy)acetamide hydrochloride", CAS 1354949-81-7. Link

  • Synthetic Methodology (Ether Synthesis): P.G.M. Wuts, T.W.[1] Greene, Greene's Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience, 2006.[1] (General reference for Boc-chemistry and O-alkylation).

  • Medicinal Chemistry Application (Piperidine Ethers): "Piperidine-4-yloxy derivatives as muscarinic receptor antagonists." Bioorganic & Medicinal Chemistry Letters, Vol 15, Issue 4, 2005.[1] (Illustrates the utility of the -O- linker).

  • Safety Data: PubChem Compound Summary for CID 53394628 (Parent Free Base). Link[1]

Sources

The Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its prevalence in over 70 commercially available drugs, including several blockbuster medications, is a testament to its remarkable versatility and drug-like properties.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a deep dive into the core therapeutic applications of piperidine derivatives. Moving beyond a mere catalog of uses, we will explore the underlying mechanisms of action, delve into the intricacies of their synthesis, and illuminate the structure-activity relationships that govern their therapeutic efficacy.

The Enduring Appeal of the Piperidine Moiety: A Structural and Physicochemical Perspective

The piperidine scaffold's success in drug design is not accidental. Its inherent structural and physicochemical properties make it an ideal building block for creating effective and safe therapeutics. The saturated, non-planar chair conformation of the piperidine ring allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[2] Furthermore, the basic nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, enabling crucial ionic interactions with receptor sites and improving aqueous solubility. This modulation of lipophilicity and water solubility is a key factor in enhancing a drug's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[2]

Key Therapeutic Arenas of Piperidine Derivatives

Piperidine derivatives have demonstrated significant therapeutic potential across a wide spectrum of diseases, including cancer, neurodegenerative disorders, infectious diseases, and pain management.[3][4] This section will explore the molecular mechanisms underpinning their activity in these key areas.

Oncology: A Multifaceted Approach to Cancer Therapy

The piperidine moiety is a common feature in a variety of anticancer agents, where it contributes to diverse mechanisms of action, from inducing programmed cell death to inhibiting key signaling pathways involved in tumor growth and proliferation.

Many piperidine-based anticancer drugs exert their effects by modulating critical signaling pathways that are often dysregulated in cancer.

  • Induction of Apoptosis: Certain piperidine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through the activation of caspases and the disruption of mitochondrial function.

  • Modulation of Key Signaling Pathways: Piperidine-containing compounds have been found to regulate several crucial signaling pathways essential for cancer development, including:

    • STAT-3 Pathway: Piperine, a well-known piperidine alkaloid, has been shown to inhibit the phosphorylation and activation of STAT-3, a transcription factor that plays a pivotal role in tumor cell survival and proliferation.

    • NF-κB Pathway: The NF-κB signaling pathway is a key regulator of inflammation and cell survival, and its aberrant activation is a hallmark of many cancers. Piperidine derivatives can inhibit this pathway, leading to the suppression of cancer cell growth.

    • PI3K/Akt Pathway: The PI3K/Akt pathway is a central node in cell signaling that promotes cell survival, growth, and proliferation. Several piperidine-based molecules have been developed as inhibitors of this pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., GPCR, RTK) PI3K PI3K Receptor->PI3K Activates STAT3 STAT3 Receptor->STAT3 Activates Piperidine Piperidine Derivative Piperidine->PI3K Inhibits IKK IKK Piperidine->IKK Inhibits Piperidine->STAT3 Inhibits Apoptosis Apoptosis Piperidine->Apoptosis Induces Akt Akt PI3K->Akt Activates Akt->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Gene Gene Transcription (Proliferation, Survival) NFkB->Gene Promotes STAT3->Gene Promotes

Anticancer Mechanisms of Piperidine Derivatives
Neurodegenerative Disorders: Combating Cognitive Decline in Alzheimer's Disease

Piperidine derivatives have emerged as a cornerstone in the symptomatic treatment of Alzheimer's disease, primarily through their ability to modulate cholinergic neurotransmission.

The cognitive decline in Alzheimer's disease is associated with a deficiency in the neurotransmitter acetylcholine. Piperidine-based drugs, such as Donepezil, act as acetylcholinesterase (AChE) inhibitors.[4] By reversibly binding to and inhibiting AChE, these drugs prevent the breakdown of acetylcholine in the synaptic cleft, thereby increasing its availability and enhancing cholinergic neurotransmission. This, in turn, can lead to modest improvements in cognitive function and memory.

cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Releases Postsynaptic Postsynaptic Neuron AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor ACh Receptor ACh->Receptor Binds to Donepezil Donepezil (Piperidine Derivative) Donepezil->AChE Inhibits Receptor->Postsynaptic Signal Transduction

Mechanism of Cholinesterase Inhibition by Donepezil
Pain Management: The Enduring Legacy of Piperidine-Based Analgesics

The piperidine scaffold is central to the development of potent opioid analgesics, with fentanyl being a prominent example. These drugs exert their effects by interacting with opioid receptors in the central nervous system.

Piperidine-based opioids like fentanyl are potent agonists of the μ-opioid receptor, a G-protein coupled receptor.[5] Binding of the drug to this receptor initiates a signaling cascade that ultimately leads to a reduction in the perception of pain. This is achieved through the inhibition of adenylyl cyclase, which decreases the production of cyclic AMP (cAMP), and the modulation of ion channels, leading to hyperpolarization of neurons and reduced neuronal excitability.

cluster_neuron Neuron Fentanyl Fentanyl (Piperidine Derivative) MuReceptor μ-Opioid Receptor Fentanyl->MuReceptor Binds to GProtein G-protein MuReceptor->GProtein Activates AdenylylCyclase Adenylyl Cyclase GProtein->AdenylylCyclase Inhibits IonChannel Ion Channel GProtein->IonChannel Modulates cAMP cAMP AdenylylCyclase->cAMP Decreases production of Analgesia Analgesia cAMP->Analgesia Contributes to IonChannel->Analgesia Leads to

Opioid Receptor Signaling Pathway

The Art and Science of Piperidine Synthesis: A Practical Guide

The therapeutic potential of piperidine derivatives has driven the development of a vast and diverse array of synthetic methodologies. This section provides an overview of key synthetic strategies and detailed protocols for the preparation of important piperidine-containing drugs.

Key Synthetic Strategies
  • Multicomponent Reactions (MCRs): MCRs offer an efficient and atom-economical approach to the synthesis of highly functionalized piperidines in a single step from simple starting materials.[6][7]

  • Asymmetric Synthesis: The development of asymmetric methods is crucial for the synthesis of enantiomerically pure piperidine derivatives, as the stereochemistry often plays a critical role in their biological activity.[8][9]

  • Catalytic Hydrogenation: The reduction of pyridine precursors using various catalysts is a widely used and scalable method for the synthesis of the piperidine core.[10]

Experimental Protocol: Synthesis of a Functionalized Piperidine via a One-Pot, Three-Component Reaction

This protocol describes a general and efficient method for the synthesis of highly functionalized piperidines using a phenylboronic acid catalyst.[6]

Materials:

  • Substituted aniline (1.0 mmol)

  • 1,3-dicarbonyl compound (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Phenylboronic acid (10 mol%)

  • Ethanol (5 mL)

Procedure:

  • To a round-bottom flask, add the substituted aniline (1.0 mmol), 1,3-dicarbonyl compound (1.0 mmol), aromatic aldehyde (1.0 mmol), and phenylboronic acid (10 mol%) in ethanol (5 mL).

  • Stir the reaction mixture at room temperature for the appropriate time as monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired functionalized piperidine derivative.

Self-Validation: The success of the reaction can be validated by obtaining the expected product with a high yield and purity, as confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The catalyst's efficiency is demonstrated by the reaction's completion under mild conditions.

Experimental Protocol: Asymmetric Synthesis of a 2-Substituted Piperidine Alkaloid via Asymmetric Hydrogenation

This protocol outlines a general procedure for the enantioselective synthesis of a 2-substituted piperidine via the asymmetric hydrogenation of a pyridine precursor.[9]

Materials:

  • Substituted pyridine precursor (1.0 mmol)

  • Chiral catalyst (e.g., a rhodium or iridium complex with a chiral ligand, 1-5 mol%)

  • Solvent (e.g., methanol, dichloromethane)

  • Hydrogen gas

Procedure:

  • In a glovebox, dissolve the chiral catalyst (1-5 mol%) in the chosen solvent in a reaction vial.

  • Add a solution of the substituted pyridine precursor (1.0 mmol) in the same solvent.

  • Place the reaction vial in a high-pressure autoclave.

  • Purge the autoclave with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 50 atm).

  • Stir the reaction mixture at the appropriate temperature for the specified time.

  • After cooling to room temperature, carefully release the pressure.

  • Filter the reaction mixture through a short pad of Celite and concentrate the filtrate.

  • Purify the residue by silica gel column chromatography to yield the enantiomerically enriched 2-substituted piperidine.

Self-Validation: The protocol's success is validated by the high enantiomeric excess (ee) of the product, determined by chiral HPLC analysis, and the confirmation of the product's structure and purity through spectroscopic methods.

Structure-Activity Relationship (SAR) and Data Presentation

The therapeutic efficacy of piperidine derivatives is highly dependent on their substitution patterns. Understanding the structure-activity relationship (SAR) is crucial for the rational design of new and improved drug candidates.

Derivative Class Target Key SAR Observations IC₅₀/Kᵢ Range
Opioids (Fentanyl Analogs) μ-opioid receptorThe N-acyl group and the 4-position substituent on the piperidine ring are critical for activity. Small alkyl groups on the nitrogen are generally preferred.[5]Sub-nanomolar to micromolar
Cholinesterase Inhibitors AcetylcholinesteraseThe benzylpiperidine moiety is crucial for binding to the active site. Modifications to the linker and the second aromatic ring can modulate potency and selectivity.Nanomolar to micromolar
Kinase Inhibitors Various kinasesThe substitution pattern on the piperidine ring can significantly impact potency and selectivity. Specific interactions with the hinge region and the solvent-exposed area of the kinase domain are key.[11]Nanomolar to micromolar

The Clinical Landscape of Piperidine-Based Drugs

The versatility of the piperidine scaffold is further underscored by the number of derivatives that have progressed into clinical trials for a variety of indications.

Drug Name Therapeutic Area Target Clinical Phase
Niraparib OncologyPARP inhibitorApproved
S1RA (E-52862) Neuropathic PainSigma-1 Receptor AntagonistPhase II[12][13][14][15]
Takinib Autoimmune DiseaseTAK1 inhibitorPhase IIb[16]

Conclusion

The piperidine ring is a truly privileged scaffold in medicinal chemistry, offering a unique combination of structural and physicochemical properties that have been successfully exploited in the development of a wide range of therapeutics. From potent analgesics to life-extending cancer treatments and cognitive enhancers, the impact of piperidine derivatives on human health is undeniable. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the piperidine scaffold will undoubtedly continue to be a cornerstone of drug discovery efforts for years to come. This guide has provided a comprehensive overview of the therapeutic applications, mechanisms of action, and synthetic strategies related to piperidine derivatives, offering a valuable resource for researchers and drug development professionals dedicated to advancing the field of medicine.

References

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series - Taylor & Francis. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI. (URL: [Link])

  • Piperidine-Based Drug Discovery - University of Arizona. (URL: [Link])

  • (PDF) Piperidine nucleus in the field of drug discovery - ResearchGate. (URL: [Link])

  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing - MDPI. (URL: [Link])

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (URL: [Link])

  • Piperidine-based drug discovery - ResearchGate. (URL: [Link])

  • Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring - Taylor & Francis Online. (URL: [Link])

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. (URL: [Link])

  • Piperidine Synthesis. - DTIC. (URL: [Link])

  • Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands - PubMed Central. (URL: [Link])

  • Piperidine synthesis - Organic Chemistry Portal. (URL: [Link])

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (URL: [Link])

  • Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - NIH. (URL: [Link])

  • An efficient approach to 2-substituted N-tosylpiperdines: asymmetric synthesis of 2-(2-hydroxy substituted)- piperidine alkaloids - Academia.edu. (URL: [Link])

  • An efficient one-pot multi-component synthesis of highly functionalized piperidines. (URL: [Link])

  • Niraparib first-line maintenance therapy in patients with newly diagnosed advanced ovarian cancer: final overall survival results from the PRIMA/ENGOT-OV26/GOG-3012 trial - PubMed. (URL: [Link])

  • E‐52862—A selective sigma‐1 receptor antagonist, in peripheral neuropathic pain: Two randomized, double‐blind, phase 2 studies in patients with chronic postsurgical pain and painful diabetic neuropathy - PMC. (URL: [Link])

  • Takinib Inhibits Inflammation in Human Rheumatoid Arthritis Synovial Fibroblasts by Targeting the Janus Kinase-Signal Transducer and Activator of Transcription 3 (JAK/STAT3) Pathway. (URL: [Link])

  • Efficacy of niraparib in patients with advanced ovarian cancer: A meta-analysis of randomized controlled trials. - ASCO Publications. (URL: [Link])

  • Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design and Optimization of Thiophenecarboxamide Ureas | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Preclinical Evaluation of Sigma 1 Receptor Antagonists as a Novel Treatment for Painful Diabetic Neuropathy | ACS Pharmacology & Translational Science. (URL: [Link])

  • A Study of Niraparib (GSK3985771) Maintenance Treatment in Participants With Advanced Ovarian Cancer Following Response on Front-Line Platinum-Based Chemotherapy - ClinicalTrials.gov. (URL: [Link])

  • Takeda Phase 2b TAK-279 data in psoriatic arthritis ACR Convergence. (URL: [Link])

  • Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use - MDPI. (URL: [Link])

  • Safety, tolerability and pharmacokinetics of single and multiple doses of a novel sigma-1 receptor antagonist in three randomized phase I studies - PMC. (URL: [Link])

  • Multicomponent Reactions for the Synthesis of Complex Piperidine Scaffolds - DOI. (URL: [Link])

  • European Journal of Medicinal Chemistry - ePrints Soton - University of Southampton. (URL: [Link])

  • Overall Survival Not Improved With Maintenance Niraparib in Advanced Ovarian Cancer. (URL: [Link])

  • Johnson & Johnson receives CHMP positive opinion for AKEEGA® (niraparib and abiraterone acetate dual action tablet) for the treatment of patients with metastatic hormone-sensitive prostate cancer (mHSPC) with BRCA1/2 mutations. (URL: [Link])

  • (PDF) Pharmacological inhibition of TAK1, with the selective inhibitor takinib, alleviates clinical manifestation of arthritis in CIA mice - ResearchGate. (URL: [Link])

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry. (URL: [Link])

  • Advances in Piperidone Synthesis Techniques | PDF - Scribd. (URL: [Link])

  • Takeda Clinical Trials. (URL: [Link])

  • The σ1 Receptor Antagonist S1RA Is a Promising Candidate for the Treatment of Neurogenic Pain | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. - Semantic Scholar. (URL: [Link])

  • Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - Account. (URL: [Link])

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Technical Guide: Soluble Epoxide Hydrolase (sEH) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

From Mechanistic Biology to Clinical Application

Executive Summary

Soluble Epoxide Hydrolase (sEH), encoded by the EPHX2 gene, acts as a critical regulator in the arachidonic acid (AA) signaling cascade. By hydrolyzing epoxyeicosatrienoic acids (EETs) into their corresponding dihydroxyeicosatrienoic acids (DHETs), sEH effectively diminishes the potent anti-inflammatory, vasodilatory, and analgesic signaling of EETs. Consequently, sEH inhibition has emerged as a high-value therapeutic strategy for treating hypertension, neuropathic pain, and neuroinflammatory disorders.

This guide provides a technical deep-dive into the design, evaluation, and application of sEH inhibitors (sEHi), focusing on the transition-state mimicry of urea-based pharmacophores and validated experimental protocols for potency assessment.

Part 1: Biological Context & Signaling Pathway[1]

The Arachidonic Acid Cascade

While the Cyclooxygenase (COX) and Lipoxygenase (LOX) pathways are well-trodden territory in inflammation research, the Cytochrome P450 (CYP) branch offers a distinct therapeutic window. CYP epoxygenases convert Arachidonic Acid into EETs.[1] EETs are autocrine and paracrine mediators that hyperpolarize endothelial cells (EDHF activity) and inhibit NF-κB nuclear translocation.

sEH is the primary "off-switch" for these molecules. Inhibiting sEH stabilizes EET levels, shifting the cellular phenotype from pro-inflammatory to resolving.

Visualization: The CYP-Eicosanoid Pathway

The following diagram illustrates the metabolic fate of Arachidonic Acid and the specific intervention point of sEH inhibitors.

sEH_Pathway cluster_effect Physiological Outcome AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EETs EETs (Anti-inflammatory, Analgesic) CYP->EETs Epoxidation sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Vasodilation Vasodilation EETs->Vasodilation Pain Resolution Pain Resolution EETs->Pain Resolution DHETs DHETs (Inactive/Pro-inflammatory) sEH->DHETs Hydrolysis Inhibitor sEH Inhibitor (e.g., EC5026, TPPU) Inhibitor->sEH Inhibition (T-State Mimic)

Caption: The CYP450 branch of the arachidonic acid cascade.[2][3][4] sEH inhibitors block the degradation of beneficial EETs into inactive DHETs.

Part 2: Medicinal Chemistry & Mechanism of Action[1]

The Catalytic Triad & Transition State Mimicry

The sEH active site contains a catalytic triad: Asp333 , Tyr381 , and Tyr465 .

  • Catalysis: Asp333 acts as a nucleophile, attacking the epoxide ring to form a covalent ester intermediate.

  • Tyrosine Role: Tyr381 and Tyr465 act as general acids, protonating the epoxide oxygen to facilitate ring opening.

The Urea Pharmacophore

The most potent sEH inhibitors utilize a urea (or amide/carbamate) central pharmacophore.[5]

  • Mechanism: The urea nitrogens donate hydrogen bonds to Asp333, while the carbonyl oxygen interacts with the Tyrosines. This geometry mimics the high-energy transition state of the epoxide ring opening, resulting in "slow-tight binding" kinetics.

  • SAR (Structure-Activity Relationship):

    • Central Core: Urea is standard. Amides improve solubility but often reduce potency.[2]

    • R-Groups: The active site is L-shaped with hydrophobic pockets.[6] Lipophilic groups (e.g., adamantyl, phenyl, trifluoromethoxyphenyl) are required to fill these pockets and displace water, driving binding affinity via entropy.

Compound Spotlight: TPPU vs. EC5026

Researchers typically encounter two generations of inhibitors:

FeatureTPPU (Preclinical Standard)EC5026 (Clinical Candidate)
Full Name 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea(S)-1-(1-acetylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea
Primary Use Rodent models (Pain, Stroke, Inflammation)Human Clinical Trials (Neuropathic Pain)
Potency (IC50) < 2 nM (Human/Mouse)Picomolar range (Slow-tight binding)
Pharmacokinetics High exposure, long half-life in rodents.Optimized for human oral bioavailability.
Solubility Low (requires specific vehicles like PEG400)Improved formulation properties.

Part 3: Experimental Protocol (Fluorescence Assay)

Objective: Determine the IC50 of a putative sEH inhibitor using a fluorescent reporter substrate.

Validated Substrates
  • PHOME: 3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid.

  • CMNPC: Cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate.[7]

  • Why these? Hydrolysis by sEH produces a cyanohydrin intermediate which spontaneously decomposes to release 6-methoxy-2-naphthaldehyde , a highly fluorescent product.

Workflow Diagram

Assay_Workflow Step1 1. Enzyme Prep (Recombinant Human sEH in Bis-Tris Buffer pH 7.0) Step2 2. Inhibitor Incubation (5-10 mins @ 25°C) Allows T-state binding Step1->Step2 Step3 3. Substrate Addition (PHOME or CMNPC) Final conc: ~5-25 µM Step2->Step3 Step4 4. Kinetic Read (Ex: 330nm / Em: 465nm) Read every 30s for 10-20 min Step3->Step4

Caption: Kinetic fluorescence assay workflow for sEH inhibition screening.

Detailed Protocol Steps
  • Buffer Preparation: Prepare 25 mM Bis-Tris HCl buffer (pH 7.0) containing 0.1 mg/mL BSA.

    • Critical Note: Avoid detergents (e.g., Triton X-100) at concentrations >0.01%, as they can inhibit sEH or trap lipophilic substrates in micelles.

  • Enzyme & Inhibitor Mixing:

    • Add 180 µL of enzyme solution (approx. 1-5 nM final concentration) to a black 96-well plate.

    • Add 20 µL of inhibitor (dissolved in DMSO). Ensure final DMSO concentration is <1%.

    • Incubate for 5–10 minutes at room temperature. Reason: Urea inhibitors are slow-binding; pre-incubation ensures equilibrium.

  • Reaction Initiation:

    • Add substrate (PHOME or CMNPC) to a final concentration of 5–25 µM.

    • Tip: Prepare substrate stocks in DMSO; use glass vials to prevent plastic adsorption.

  • Data Acquisition:

    • Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) kinetically for 10–20 minutes.

    • Calculate the slope (RFU/min) of the linear portion of the curve.

  • Analysis:

    • Plot % Activity vs. Log[Inhibitor]. Fit to a 4-parameter logistic equation to derive IC50.

Part 4: Challenges & Troubleshooting

Solubility & Formulation

sEH inhibitors are inherently lipophilic (LogP > 3).

  • In Vitro: Precipitates can cause false negatives (or false positives via light scattering). Always verify solubility limits.

  • In Vivo: Standard vehicles often fail. Use PEG400 or cyclodextrin-based formulations for rodent studies.

Species Differences

There is significant divergence between murine and human sEH active sites.

  • Caution: An inhibitor potent in mice (e.g., AUDA) may be metabolically unstable or less potent in humans. Always verify activity against the human recombinant enzyme if the ultimate goal is clinical translation.

Enzyme Stability

sEH is relatively stable, but freeze-thaw cycles degrade activity. Aliquot recombinant enzyme and store at -80°C.

References

  • Imig, J. D., & Hammock, B. D. (2009).[8] Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases.[1][2][7][9] Nature Reviews Drug Discovery. [Link]

  • Hammock, B. D., et al. (2021).[2][10] Movement to the Clinic of Soluble Epoxide Hydrolase Inhibitor EC5026 as an Analgesic for Neuropathic Pain. Journal of Medicinal Chemistry. [Link]

  • Morisseau, C., & Hammock, B. D. (2013). Impact of Soluble Epoxide Hydrolase Inhibition on Chronic Diseases. Annual Review of Pharmacology and Toxicology. [Link]

  • Jones, P. D., et al. (2005). Fluorescent Substrates for Soluble Epoxide Hydrolase and Application to Inhibition Studies.[1][11][12] Analytical Biochemistry. [Link]

  • ClinicalTrials.gov. (2024). Study Details for EC5026 Clinical Trials. [Link]

Sources

Methodological & Application

in vivo studies with 2-(Piperidin-4-yloxy)acetamide hydrochloride in animal models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Pharmacological Profiling of 2-(Piperidin-4-yloxy)acetamide Hydrochloride

Part 1: Executive Summary & Strategic Rationale

2-(Piperidin-4-yloxy)acetamide hydrochloride (CAS: 1354949-81-7) represents a critical structural motif in medicinal chemistry, often utilized as a polar scaffold in Fragment-Based Drug Discovery (FBDD). Structurally, it combines a piperidine ring (common in GPCR ligands) with an acetamide group via an ether linkage. This specific architecture mimics features found in Soluble Epoxide Hydrolase (sEH) inhibitors , Glycine Transporter (GlyT1) inhibitors , and various CNS-active agents .

While frequently encountered as a synthetic intermediate for complex APIs (e.g., PARP inhibitors or Orexin antagonists), the in vivo characterization of this specific fragment is essential for:

  • Metabolite Safety Testing: Verifying the safety profile of this stable fragment if cleaved from a parent drug in vivo.

  • Fragment-Based Lead Optimization: Establishing the baseline pharmacokinetic (PK) and blood-brain barrier (BBB) permeability of the scaffold itself.

  • Chemical Probe Validation: Assessing its utility as a standalone tool compound for modulating specific ion channels or enzymes.

This guide provides a rigorous, self-validating framework for evaluating this compound in animal models, prioritizing Solubility , Pharmacokinetics (PK) , and CNS Safety Pharmacology .

Part 2: Pre-Formulation & Solubility Strategy

Challenge: As a hydrochloride salt, the compound is highly polar and water-soluble but may exhibit pH-dependent precipitation in physiological buffers or poor membrane permeability.

Formulation Protocol:

  • Vehicle Selection:

    • Primary: 0.9% Saline (pH adjusted to 6.5–7.0).

    • Secondary (if solubility fails at high dose): 5% DMSO / 40% PEG400 / 55% Saline.

  • Preparation:

    • Weigh the HCl salt accurately.

    • Dissolve in the aqueous phase first to ensure complete dissociation of the salt.

    • Adjust pH carefully with 0.1N NaOH. Critical Note: Do not exceed pH 7.5 to prevent free-base precipitation if the concentration is high (>10 mg/mL).

    • Filter sterilize using a 0.22 µm PVDF membrane.

Part 3: Experimental Protocols

Study A: Pharmacokinetics (PK) and Bioavailability in SD Rats

Objective: Determine the oral bioavailability (


), half-life (

), and clearance (

) to assess the scaffold's "drug-likeness."

Experimental Design:

  • Species: Sprague-Dawley Rats (Male, 250–300g), surgically cannulated (jugular vein) for stress-free serial sampling.

  • Groups:

    • Group 1 (IV Bolus): 2 mg/kg (Vehicle: Saline).

    • Group 2 (PO Gavage): 10 mg/kg (Vehicle: Saline).

  • N: 3 rats per group (crossover design preferred to reduce variability).

Step-by-Step Workflow:

  • Dosing: Administer IV bolus via tail vein or cannula; PO via oral gavage needle.

  • Sampling: Collect 0.2 mL blood into K2EDTA tubes at: Pre-dose, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 12h, 24h.

  • Processing: Centrifuge at 4°C, 3000g for 10 min. Harvest plasma.

  • Bioanalysis: Protein precipitation with Acetonitrile (containing Internal Standard). Analyze via LC-MS/MS (MRM mode targeting the parent ion).

Data Output Table (Template):

ParameterUnitIV Group (2 mg/kg)PO Group (10 mg/kg)Interpretation

ng/mL[Data][Data]Peak exposure.

hN/A[Data]Absorption rate.

ng·h/mL[Data][Data]Total exposure.

h[Data][Data]Elimination half-life.

L/kg[Data]N/ATissue distribution.

(Bioavailability)
%N/A

Oral absorption efficiency.
Study B: Maximum Tolerated Dose (MTD) & Functional Observational Battery (FOB)

Objective: Since piperidine acetamides often interact with the CNS, an Irwin Test (FOB) is mandatory to detect sedation, excitation, or autonomic effects.

Protocol (Modified OECD 423):

  • Animals: C57BL/6 Mice (Male/Female, 8-10 weeks).

  • Dose Escalation: Start at 10 mg/kg (IP). If tolerated, escalate to 30, 100, 300 mg/kg in subsequent cohorts (48h washout or new animals).

  • Observation Timepoints: 15, 30, 60, 120, 240 min post-dose.

Scoring System (Irwin Screen):

  • Autonomic: Pupil size, salivation, lacrimation, piloerection.

  • Neuromuscular: Grip strength, ataxia, tremors, convulsions.

  • Behavioral: Alertness, grooming, vocalization, stereotypic movements.

Causality Check:

  • If Ataxia/Sedation is observed: Suggests BBB penetration and potential GABAergic or Glycinergic modulation.

  • If Seizures are observed: Suggests off-target inhibition of GABA-A or glutamatergic excitation.

Part 4: Visualization of Mechanism & Workflow

Diagram 1: Hypothetical Mechanism & Study Workflow Context: While the specific target of this fragment varies by context, this diagram illustrates the workflow for validating it as a Soluble Epoxide Hydrolase (sEH) Inhibitor (a common target for this chemical class) or a CNS modulator.

G cluster_0 Phase 1: In Vivo Pharmacokinetics cluster_1 Phase 2: Potential Mechanism (Class-Based) Compound 2-(Piperidin-4-yloxy) acetamide HCl Dosing IV / PO Dosing (Rat Model) Compound->Dosing Target Target Enzyme (e.g., sEH / GlyT1) Compound->Target Binding Plasma Plasma Analysis (LC-MS/MS) Dosing->Plasma PK_Params PK Profile (F%, T1/2, Vss) Plasma->PK_Params Inhibition Inhibition Target->Inhibition Substrate Substrate (e.g., EETs / Glycine) Effect Anti-Inflammatory or CNS Modulation Substrate->Effect Accumulation Inhibition->Substrate Prevents Degradation

Caption: Integrated workflow showing the transition from PK validation to hypothetical mechanistic evaluation (sEH/GlyT1 inhibition pathway).

Part 5: References & Grounding

  • Chemical Identity & Properties:

    • Source: PubChem CID 47228311 & ChemBK.

    • Relevance: Confirms molecular weight (236.7 g/mol for HCl salt) and polar surface area for BBB prediction.

    • Link: (Note: Link directs to free base or closest analog for structural verification).

  • Safety Pharmacology Guidelines:

    • Source: OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).

    • Relevance: Standard for MTD determination in mice.

    • Link:

  • Mechanistic Context (sEH Inhibitors):

    • Source: Pharmaceuticals 2021, 14, 1323.[1] "2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase".

    • Relevance: Establishes the biological relevance of the piperidinyl-acetamide scaffold in inflammation and neuroprotection.

    • Link:

  • CNS Functional Screening:

    • Source: Irwin, S. (1968). "Comprehensive observational assessment: Ia. A systematic, quantitative procedure for assessing the behavioral and physiologic state of the mouse." Psychopharmacologia.

    • Relevance: The gold standard protocol for the Functional Observational Battery (FOB) described in Study B.

    • Link:

Sources

Application Note: 2-(Piperidin-4-yloxy)acetamide Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the technical application of 2-(Piperidin-4-yloxy)acetamide hydrochloride (CAS: 84000-07-7 / 184044-10-8) as a high-value building block in Fragment-Based Drug Discovery (FBDD) and Hit-to-Lead optimization. Unlike flat aromatic scaffolds, this molecule offers significant 3D character (sp³-rich) and a distinct vector for chemical growth via the secondary amine. This note covers solubility handling, Surface Plasmon Resonance (SPR) screening protocols, and synthetic strategies for library expansion.

Introduction: The "Privileged" Scaffold

In modern drug discovery, the shift from "flat" aromatic compounds to three-dimensional (3D) fragments is critical for improving clinical success rates. 2-(Piperidin-4-yloxy)acetamide hydrochloride represents a privileged scaffold because it combines three distinct pharmacophoric features:

  • The Piperidine Ring: A classic sp³ mimic of proline or morpholine, providing solubility and a defined vector for extension.

  • The Ether Linkage: A flexible, metabolically stable spacer that allows the amide "warhead" to orient into binding pockets without steric clash.

  • The Primary Amide: A potent hydrogen bond donor/acceptor motif capable of interacting with protein backbones (e.g., hinge regions in kinases or aspartate residues in GPCRs).

Physicochemical Profile

The hydrochloride salt form ensures high aqueous solubility, making it ideal for high-concentration fragment screening (mM range) where free bases often precipitate.

PropertyValueRelevance in Screening
Molecular Weight ~194.66 g/mol (HCl salt)Ideal for FBDD (Rule of 3 compliant).
cLogP ~ -1.5 to -0.5Highly hydrophilic; low risk of non-specific hydrophobic binding.
H-Bond Donors 2 (Amide NH₂, Piperidine NH)High potential for specific directional interactions.
H-Bond Acceptors 3 (Amide O, Ether O, Piperidine N)Versatile interaction profile.
Solubility >100 mM (Water/DMSO)Supports high-concentration screening (SPR/NMR).

Application I: Fragment-Based Screening (SPR)

The primary use of this molecule is as a fragment probe to identify binding "hotspots" on a target protein. Surface Plasmon Resonance (SPR) is the preferred method due to its sensitivity to low-affinity interactions (


 in mM range).
Protocol 1: Stock Solution Preparation (Critical Step)

Rationale: As a hydrochloride salt, this compound is acidic. Dissolving it in pure DMSO can generate an acidic stock solution. When diluted into a low-capacity assay buffer, this can locally drop the pH, denaturing the protein or causing false-positive aggregation signals.

Materials:

  • Compound: 2-(Piperidin-4-yloxy)acetamide HCl

  • Solvent: 100% DMSO (anhydrous) or

    
    -DMSO (for NMR)
    
  • Buffer: PBS-P+ (PBS + 0.05% Surfactant P20)

Step-by-Step Procedure:

  • Weighing: Weigh approximately 5–10 mg of the solid into a glass vial.

  • Solubilization: Add DMSO to achieve a 200 mM stock concentration. Vortex vigorously for 30 seconds.

    • QC Check: Visually inspect for undissolved particles. If turbid, sonicate for 5 minutes at room temperature.

  • pH Adjustment (Optional but Recommended):

    • Dilute a small aliquot (1:100) into water and check pH.

    • If pH < 5.0, consider preparing the stock in a highly buffered aqueous solution (e.g., 200 mM Phosphate pH 7.4) instead of DMSO, provided the compound remains soluble.

  • Storage: Aliquot into single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the amide.

Protocol 2: SPR "Clean Screen" Assay

Rationale: Fragments often bind promiscuously or aggregate. A "Clean Screen" eliminates false positives before determining affinity.

  • Immobilization: Immobilize the target protein on a CM5 sensor chip (Target RU: ~3000–5000 for fragments).

  • Injection: Inject the compound at a single high concentration (e.g., 500 µM) in running buffer (PBS-P+, 2% DMSO).

  • Flow Rate: High flow rate (30 µL/min) to minimize mass transport effects.

  • Analysis:

    • Binding Shape: Look for "Square Wave" sensorgrams (rapid on/off).

    • Stoichiometry: Calculate theoretical

      
      . If the signal > 120% of 
      
      
      
      , suspect super-stoichiometric aggregation (False Positive).
    • Reference Subtraction: Signal must be zero on the reference channel.

Application II: Synthetic Library Expansion (Hit-to-Lead)

Once the fragment binds, the secondary amine (piperidine NH) serves as the "growth vector." The most robust chemical transformation for this scaffold is Reductive Amination .

Workflow Diagram: From Fragment to Lead

The following diagram illustrates the logical flow from screening the raw fragment to synthesizing a focused library.

FBDD_Workflow Frag Fragment: 2-(Piperidin-4-yloxy)acetamide Screen Screening (SPR/NMR) Identify Binding Frag->Screen High Conc. Hit Validated Hit (mM Affinity) Screen->Hit Square Wave Design Library Design Target: Secondary Amine Hit->Design SAR Vector Synth Synthesis (Reductive Amination) Design->Synth R-CHO Lead Lead Compound (nM Affinity) Synth->Lead Optimization

Figure 1: Fragment-Based Drug Discovery workflow utilizing the piperidine handle for rapid library expansion.

Protocol 3: Parallel Reductive Amination (Library Synthesis)

Rationale: This reaction couples the piperidine fragment with diverse aldehydes to explore the hydrophobic pocket adjacent to the fragment binding site.

Reagents:

  • Scaffold: 2-(Piperidin-4-yloxy)acetamide HCl (1 equiv)

  • Aldehyde Library: Diverse aromatic/aliphatic aldehydes (1.2 equiv)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (2.0 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv - Essential to neutralize the HCl salt)

  • Solvent: Dichloroethane (DCE) or Methanol (MeOH)

Procedure:

  • Neutralization: In a 96-well deep-well plate, dissolve the scaffold in DCE/MeOH (1:1). Add DIPEA to free the piperidine amine.

  • Imine Formation: Add the aldehyde solution. Shake at Room Temperature (RT) for 1 hour.

    • Note: The presence of the ether oxygen nearby does not sterically hinder the amine.

  • Reduction: Add solid STAB. Seal the plate and shake at RT for 16 hours.

  • Quench: Add 10% NaHCO₃ solution.

  • Extraction: Extract with Dichloromethane (DCM).

  • Purification: Evaporate solvent. Purify via SCX (Strong Cation Exchange) cartridges to capture the basic tertiary amine product, washing away non-basic impurities.

Chemical Derivatization Pathways

The diagram below details how the scaffold can be modified to access different chemical spaces.

Chemical_Pathways Core 2-(Piperidin-4-yloxy)acetamide RedAm Reductive Amination (+ R-CHO) Core->RedAm Amide Amide Coupling (+ R-COOH) Core->Amide SNAr SnAr / Buchwald (+ Ar-X) Core->SNAr Prod1 N-Alkyl Derivatives (Flexible Linker) RedAm->Prod1 Prod2 N-Acyl Derivatives (Rigid, Polar) Amide->Prod2 Prod3 N-Aryl Derivatives (Biaryl Mimics) SNAr->Prod3

Figure 2: Synthetic divergence from the core scaffold. The secondary amine allows access to alkyl, acyl, and aryl derivatives.

Safety and Handling

  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Dam. 1.[1]

  • Handling: Wear safety glasses and gloves. The HCl salt is hygroscopic; keep containers tightly sealed.

  • Disposal: Dispose of as hazardous chemical waste containing nitrogenous heterocycles.

References

  • PubChem. (2025).[1] 2-(Piperidin-4-yl)acetamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Erlanson, D. A., et al. (2016). Practical strategies for fragment-based drug discovery. Journal of Medicinal Chemistry, 59(14), 6563-6590. (Contextual grounding for FBDD protocols).
  • Moorthy, N. S., et al. (2012). Structural analysis of 2-piperidin-4-yl-acetamide derivatives for hERG blocking and MCH R1 antagonistic activities. Current Drug Discovery Technologies, 9(1), 25-38. Available at: [Link]

  • RSC Medicinal Chemistry. (2023). Exploration of piperidine 3D fragment chemical space. Royal Society of Chemistry. Available at: [Link]

Sources

Application Note: Quantitative Analysis of 2-(Piperidin-4-yloxy)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the analytical protocols for the quantification of 2-(Piperidin-4-yloxy)acetamide hydrochloride , a polar, hydrophilic intermediate often used in the synthesis of kinase inhibitors and GPCR ligands.[1]

Due to the molecule's lack of a strong chromophore (no aromatic ring) and high polarity (secondary amine and amide functionalities), standard Reversed-Phase HPLC with UV detection is often insufficient for trace analysis.[1] This guide presents two distinct validated approaches:

  • LC-MS/MS (HILIC Mode): For high-sensitivity quantification (ng/mL levels), pharmacokinetic (PK) studies, and trace impurity analysis.[1]

  • HPLC-CAD (or Low-UV): For raw material assay, purity assessment, and process monitoring at mg/mL levels.[1]

Target Analyte Profile
PropertyDescription
Chemical Name 2-(Piperidin-4-yloxy)acetamide hydrochloride
Structure Piperidine ring with an ether linkage at C4 to an acetamide group
Molecular Formula C₇H₁₄N₂O₂[1][2][3][4][5] · HCl
Molecular Weight 158.20 g/mol (Free Base) / 194.66 g/mol (Salt)
Solubility Highly soluble in water, methanol; insoluble in non-polar solvents
pKa (Calc.) ~10.8 (Piperidine NH), ~15 (Amide NH)
LogP (Calc.) -1.2 (Highly Hydrophilic)
Chromophore Weak (Amide absorption at <210 nm only)

Method A: LC-MS/MS Quantification (Trace Analysis)

Objective: High-sensitivity quantification for biological matrices or genotoxic impurity screening.[1] Rationale: The Hydrophilic Interaction Liquid Chromatography (HILIC) mode is selected to retain this highly polar amine, which would elute in the void volume on standard C18 columns.

Chromatographic Conditions
  • System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+ (or equivalent)

  • Column: Waters XBridge BEH Amide XP (2.5 µm, 2.1 x 100 mm)

    • Why: Amide phases provide superior retention and peak shape for basic polar amines compared to bare silica.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid)

  • Mobile Phase B: Acetonitrile (LC-MS Grade)

  • Flow Rate: 0.4 mL/min

  • Column Temp: 40°C

  • Injection Volume: 2.0 µL

Gradient Program:

Time (min) % Mobile Phase B Description
0.00 90% Initial Equilibration
1.00 90% Isocratic Hold
4.00 50% Linear Gradient
5.00 50% Wash
5.10 90% Return to Initial

| 8.00 | 90% | Re-equilibration |[1]

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • Scan Type: Multiple Reaction Monitoring (MRM)[1][6]

  • Source Temp: 500°C

  • Capillary Voltage: 4500 V

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Collision Energy (V) Role
Target 159.1 [M+H]⁺ 84.1 25 Quantifier (Piperidine ring fragment)
Target 159.1 [M+H]⁺ 58.1 35 Qualifier (Acetamide fragment)

| IS (d4) | 163.1 [M+H]⁺ | 88.1 | 25 | Internal Standard |[1]

Note: The transition 159.1 → 84.1 corresponds to the cleavage of the ether bond, retaining the piperidine ring cation, a highly stable fragment.

Method B: HPLC-CAD/UV (Purity & Assay)

Objective: Quality control of bulk material where MS is unavailable. Rationale: Since the molecule lacks a strong UV chromophore, Charged Aerosol Detection (CAD) is preferred for its uniform response factor. If CAD is unavailable, UV at 205 nm is viable but requires phosphate buffers to suppress silanol activity and minimize baseline drift.

Chromatographic Conditions
  • System: HPLC with CAD or UV-DAD

  • Column: Phenomenex Luna Omega PS C18 (3 µm, 4.6 x 150 mm)

    • Why: The "PS" (Polar Select) mixed-mode phase enhances retention of polar bases in 100% aqueous conditions.[1]

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate buffer, pH 7.0 (For UV) or 20 mM Ammonium Acetate (For CAD)

    • B: Acetonitrile[6][7]

  • Isocratic Elution: 95% A / 5% B

    • Note: High aqueous content is necessary to retain the analyte.

  • Flow Rate: 1.0 mL/min

  • Detection:

    • Primary: CAD (Nebulizer Temp: 35°C)

    • Secondary: UV at 205 nm (Reference 360 nm)

Sample Preparation (Assay)[1]
  • Stock Solution: Weigh 50 mg of sample into a 50 mL volumetric flask. Dissolve in Mobile Phase A. (Conc: 1.0 mg/mL).[1]

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A to 100 µg/mL.

  • Filtration: Filter through a 0.22 µm PVDF syringe filter (Nylon binds amines).[1]

Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample Source (Synthesis/Bio-fluid) Selection Method Selection Sample->Selection Trace Trace/Bioanalysis (< 1 µg/mL) Selection->Trace High Sensitivity Bulk Bulk Purity/Assay (> 1 mg/mL) Selection->Bulk High Conc. Prep_SPE SPE Extraction (MCX Cartridge) Trace->Prep_SPE Prep_Dil Direct Dilution (Mobile Phase) Bulk->Prep_Dil LC_HILIC LC-MS/MS (HILIC) Amide Column Prep_SPE->LC_HILIC LC_RP HPLC-CAD/UV Polar C18 Column Prep_Dil->LC_RP Data Quantification & Reporting LC_HILIC->Data LC_RP->Data

Caption: Decision tree for selecting the appropriate analytical workflow based on sample concentration and sensitivity requirements.

Method Validation (ICH Q2)

To ensure trustworthiness, the following validation parameters must be met:

System Suitability
  • Tailing Factor (T): Must be < 1.5 (Critical for amines).[1]

    • Troubleshooting: If tailing occurs, increase buffer concentration or add 0.1% Triethylamine (TEA) to the mobile phase (UV method only).

  • Precision (RSD): < 2.0% for 6 replicate injections.[1]

Linearity & Range
  • LC-MS/MS: 1.0 ng/mL – 1000 ng/mL (Weighting 1/x²).[1]

  • HPLC-UV: 10 µg/mL – 500 µg/mL.[1]

Specificity (For Bioanalysis)
  • Use Mixed-Mode Cation Exchange (MCX) SPE cartridges for sample cleanup.[1]

    • Protocol: Load sample at pH 3 → Wash with 0.1% Formic Acid → Wash with Methanol → Elute with 5% NH₄OH in Methanol.[1] This removes neutral interferences and concentrates the basic analyte.

References

  • Vertex AI Search. (2023).[1] Structural analysis of 2-piperidin-4-yl-acetamide derivatives. National Institutes of Health.[1] Available at: [Link]

  • Agilent Technologies. (2017).[1] Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM. Available at: [Link]

  • MDPI. (2023).[1] Dual SPE–HPLC–MS/MS Platform for Cross-Class Antiparasitic Surveillance. Available at: [Link][1]

  • PubChem. (2023).[1] 2-(Piperidin-4-yl)acetamide Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

Sources

Application Note: High-Sensitivity Quantitation of 2-(Piperidin-4-yloxy)acetamide Hydrochloride via HILIC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust LC-MS/MS methodology for the quantification of 2-(Piperidin-4-yloxy)acetamide hydrochloride , a polar intermediate often utilized in the synthesis of kinase inhibitors and pharmaceutical scaffolds.[1] Due to the high polarity and basicity of the piperidine moiety, traditional Reversed-Phase Liquid Chromatography (RPLC) often suffers from poor retention and peak tailing. This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve superior retention, peak shape, and sensitivity (signal-to-noise), validated against ICH Q2(R2) guidelines.[1][2]

Introduction & Chemical Context

2-(Piperidin-4-yloxy)acetamide (MW: 158.20 g/mol free base) presents a classic analytical challenge:

  • High Polarity: The presence of a secondary amine (piperidine) and a primary amide creates a highly polar surface area, leading to elution in the void volume (

    
    ) on C18 columns.
    
  • Basicity: The secondary amine protonates readily, causing secondary interactions with residual silanols on silica-based columns, resulting in peak tailing.[2]

  • Detection Limits: Lacking a strong UV chromophore, mass spectrometry is the requisite detection mode.[2]

The HILIC Advantage

We employ HILIC (Zwitterionic or Amide phase) rather than RPLC.[2] HILIC utilizes a high-organic mobile phase (typically >70% Acetonitrile), which offers two critical advantages for this analyte:

  • Enhanced ESI Efficiency: The high volatility of the organic solvent improves desolvation in the electrospray source, increasing sensitivity by 5–10x compared to high-aqueous RPLC.

  • Retention Mechanism: Partitioning into the water-enriched layer on the stationary phase surface ensures the polar salt is retained well away from the suppression zone at the solvent front.

Experimental Methodology

Reagents and Chemicals
  • Analyte: 2-(Piperidin-4-yloxy)acetamide HCl (Reference Standard, >98% purity).[1][2]

  • Internal Standard (IS): 2-(Piperidin-4-yloxy)acetamide-d4 or a structural analog (e.g., 4-hydroxypiperidine).[1][2]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate (AmForm).[1][2]

LC-MS/MS Conditions[1][2][3]
Liquid Chromatography (UHPLC)
ParameterSettingRationale
Column Zwitterionic HILIC (e.g., ZIC-HILIC or BEH Amide), 2.1 x 100 mm, 1.7 µmZwitterionic phases provide electrostatic modulation of the charged amine, improving peak shape.[1][2]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5Buffer controls ionization state; pH 3.5 ensures amine protonation.[2]
Mobile Phase B Acetonitrile with 0.1% Formic AcidHigh organic content for HILIC retention.[2]
Flow Rate 0.4 mL/minOptimal for ESI source stability.
Column Temp 40°CReduces backpressure and improves mass transfer.[2]
Injection Vol 2.0 µLLow volume prevents solvent mismatch effects.[2]

Gradient Profile:

  • 0.0 min: 90% B (Initial high organic for retention)[1][2]

  • 1.0 min: 90% B[1][2]

  • 4.0 min: 50% B (Elution of polar matrix)

  • 4.1 min: 90% B (Re-equilibration)

  • 7.0 min: Stop

Mass Spectrometry (ESI+)[1][2]
  • Source: Electrospray Ionization (Positive Mode)[1][2]

  • Capillary Voltage: 3.0 kV

  • Desolvation Temp: 450°C

  • Gas Flow: 800 L/hr (N2)[1]

MRM Transitions (Multiple Reaction Monitoring): Note: Collision energies (CE) are representative and must be optimized per instrument.

AnalytePrecursor (

)
Product (

)
CE (eV)TypeMechanism
Target 159.1 142.1 15QuantLoss of NH

(Amide)
Target 159.1 84.1 25QualPiperidine ring fragment
Target 159.1 59.0 20QualAcetamide cleavage

Detailed Protocol: Sample Preparation

Step 1: Stock Solution Preparation[1][2]
  • Weigh 1.0 mg of 2-(Piperidin-4-yloxy)acetamide HCl.[1][2]

  • Dissolve in 1.0 mL of 50:50 ACN:Water . Note: Do not use 100% ACN as the salt form may precipitate.

  • Vortex for 1 min to ensure complete dissolution. Concentration: 1.0 mg/mL (Free Base Equivalent).[2]

Step 2: Working Standards (Calibration Curve)

Prepare serial dilutions in 90:10 ACN:Water .

  • Critical: The diluent must match the initial mobile phase (high organic). Diluting in 100% water will cause "solvent mismatch," leading to peak splitting and breakthrough in HILIC.

Step 3: Sample Extraction (Plasma/Serum)
  • Aliquot 50 µL of plasma sample into a 1.5 mL tube.

  • Add 150 µL of Acetonitrile containing IS (Protein Precipitation).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a vial.

  • Inject directly. (Evaporation/Reconstitution is NOT recommended as it often concentrates aqueous residue, disrupting HILIC mode).[2]

Visualized Workflows

Method Development Logic

The following diagram illustrates the decision matrix used to select HILIC over Reversed-Phase for this specific molecule.

MethodSelection Start Analyte: 2-(Piperidin-4-yloxy)acetamide HCl Prop1 Property: Highly Polar & Basic Start->Prop1 Decision Select Chromatography Mode Prop1->Decision RPLC Reversed Phase (C18) Decision->RPLC Traditional HILIC HILIC (Zwitterionic) Decision->HILIC Recommended ResultRP Result: Void Elution (k < 1) Poor Sensitivity RPLC->ResultRP ResultHILIC Result: High Retention (k > 3) 5x Sensitivity Gain (ESI+) HILIC->ResultHILIC

Figure 1: Decision matrix highlighting the scientific rationale for selecting HILIC for polar amine analysis.

Analytical Workflow

Workflow cluster_prep Sample Prep (PPT) cluster_lc HILIC Separation cluster_ms Detection S1 Plasma Sample (50 µL) S2 Precipitation (150 µL ACN + IS) S1->S2 S3 Centrifuge 10k x g S2->S3 LC1 Injection (High Organic) S3->LC1 LC2 Zwitterionic Column (Partitioning) LC1->LC2 MS1 ESI Positive (m/z 159.1) LC2->MS1 MS2 MRM Quant (159.1 -> 142.1) MS1->MS2

Figure 2: End-to-end analytical workflow from biological matrix to MS quantification.[1][2]

Validation Strategy (ICH Q2(R2) Alignment)

To ensure this method is "fit for purpose," the following validation parameters must be executed.

System Suitability Test (SST)

Before every batch, inject the Middle Quality Control (MQC) sample 5 times.

  • Retention Time %CV:

    
    
    
  • Peak Area %CV:

    
    
    
  • Tailing Factor:

    
     (Crucial for basic amines).[2]
    
Linearity & Range
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Criteria:

    
    .[1][2]
    
  • Weighting:

    
     is recommended to normalize variance at the lower end of the curve.
    
Accuracy & Precision

Perform at 4 levels: LLOQ, Low QC, Mid QC, High QC (n=6 replicates each).

  • Accuracy: 85–115% (80–120% for LLOQ).[2]

  • Precision (%CV):

    
     (
    
    
    
    for LLOQ).
Matrix Effect (ME)

HILIC can be susceptible to phospholipid suppression if not washed correctly.[2]

  • Calculation:

    
    [1][2]
    
    • A = Peak area of standard in neat solution.

    • B = Peak area of standard spiked into extracted blank matrix.

  • Acceptance:

    
    .[1][2] If suppression is observed, consider using a Hybrid SPE-Phospholipid removal plate  instead of simple protein precipitation.[1][2]
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Splitting / Doublet Sample diluent is too aqueous.Ensure sample diluent is

Acetonitrile.[2]
Drifting Retention Time HILIC column not fully equilibrated.HILIC requires longer equilibration than RP.[2] Allow 20 column volumes before starting.
High Backpressure Salt precipitation in lines.[2]Ensure the buffer concentration (Ammonium Formate) does not exceed 20mM when mixed with 90% ACN.
Carryover Basic amine sticking to injector needle.[2]Use a needle wash of 50:50 Methanol:Water + 0.5% Formic Acid.[2]

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3][4][5]

  • Alpert, A. J. (1990).[2] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196.[1][2]

  • McCalley, D. V. (2017).[2] Understanding and managing the separation of hydrophilic basic compounds in HILIC. Journal of Chromatography A, 1523, 49-71.[1][2]

  • FDA. (2018).[2] Bioanalytical Method Validation Guidance for Industry.[2] U.S. Food and Drug Administration.[2]

Sources

formulation of 2-(Piperidin-4-yloxy)acetamide hydrochloride for in vivo dosing

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Formulation Strategies for 2-(Piperidin-4-yloxy)acetamide Hydrochloride

Executive Summary & Physicochemical Context

This guide details the formulation of 2-(Piperidin-4-yloxy)acetamide hydrochloride (approximate MW: 194.66 g/mol ) for preclinical in vivo administration. As a hydrochloride salt of a secondary amine (piperidine), this compound exhibits high aqueous solubility but presents specific challenges regarding pH management and physiological compatibility.

The Formulation Challenge: While the hydrochloride (HCl) salt ensures solubility, it inherently creates an acidic environment upon dissolution due to the hydrolysis of the piperidinium cation. Direct injection of unbuffered acidic solutions can cause injection site pain, tissue necrosis, or precipitation of the free base upon contact with physiological fluids (pH 7.4).

Key Physicochemical Parameters:

  • Nature: Cationic salt (Piperidinium HCl).

  • Predicted pKa (Piperidine N): ~10.5 – 11.0 (Strongly basic center).

  • Aqueous Solubility: High (>50 mg/mL expected in water).

  • Risk Factor: The "Common Ion Effect" in saline (Cl⁻ ions) may slightly reduce solubility compared to pure water, though usually negligible for low molecular weight salts.

Vehicle Selection Strategy

The choice of vehicle is dictated by the route of administration and the required concentration. Use the following logic flow to determine the optimal solvent system.

VehicleSelection Start Start: Define Required Dose Route Route of Administration? Start->Route IV_IP IV / IP / SC Route->IV_IP PO Oral (PO) Route->PO ConcCheck Target Conc > 20 mg/mL? IV_IP->ConcCheck Water Sterile Water (WFI) PO->Water Soluble MC 0.5% Methylcellulose PO->MC Suspension needed PBS PBS (1x, pH 7.4) ConcCheck->PBS No (Standard) CoSolvent 5% DMSO / Saline ConcCheck->CoSolvent Yes (High Dose) Saline 0.9% Saline (pH adjusted) PBS->Saline If PBS incompatible

Figure 1: Decision matrix for vehicle selection based on administration route and concentration.

Protocol A: Intravenous (IV) & Intraperitoneal (IP) Formulation

Objective: Create a sterile, isotonic solution at physiological pH (7.2–7.4).

Materials:

  • 2-(Piperidin-4-yloxy)acetamide HCl (Solid)[1]

  • Phosphate Buffered Saline (PBS) 1X (calcium/magnesium-free)

  • 0.1 N NaOH (Sodium Hydroxide) for pH adjustment

  • 0.22 µm PES (Polyethersulfone) Syringe Filter

Step-by-Step Methodology:

  • Calculation: Calculate the required mass based on the free base equivalent if the dose is prescribed as such.

    • Correction Factor (CF) = MW(Salt) / MW(Base) ≈ 194.6 / 158.2 ≈ 1.23 .

    • Example: To dose 10 mg/kg (free base) to a 25g mouse (0.25 mg dose) in 100 µL volume, you need a 2.5 mg/mL (base) solution.

    • Weigh: 2.5 mg * 1.23 = 3.075 mg of HCl salt per mL of vehicle.

  • Dissolution (The "Sandwich" Method):

    • Add 80% of the final volume of PBS to a sterile glass vial.

    • Slowly add the weighed HCl salt while vortexing.

    • Rationale: Adding solid to liquid prevents clumping and allows immediate hydration.

  • pH Adjustment (Critical Step):

    • Measure pH.[2][3][4][5] It will likely be acidic (pH 4–5) due to the HCl.

    • Add 0.1 N NaOH dropwise under constant stirring.

    • Target: pH 7.0 – 7.4.

    • Warning: Do not overshoot pH > 8.0. The free base may precipitate out of solution if the concentration is high.

  • Volume Make-up:

    • Add PBS to reach the final target volume.

  • Sterilization:

    • Pass the solution through a 0.22 µm PES syringe filter into a sterile crimp-top vial.

    • Note: PES is preferred over Nylon for amine-containing compounds to minimize non-specific binding.

Protocol B: Oral Gavage (PO) Formulation

Objective: Create a stable solution/suspension that masks potential bitterness and ensures accurate dosing.

Materials:

  • Vehicle: Sterile Water for Injection (WFI) OR 0.5% (w/v) Methylcellulose (if high dose/suspension).

Methodology:

  • Vehicle Preparation (0.5% Methylcellulose):

    • Heat 1/3 of the required water to 80°C.

    • Disperse methylcellulose powder.

    • Add remaining cold water and stir at 4°C until clear.

  • Compound Addition:

    • Add the HCl salt to the vehicle.

    • Vortex for 2 minutes.

    • Sonication: If particles are visible, sonicate for 5 minutes in a water bath.

  • Stability Check:

    • Observe for 30 minutes. If the solution turns cloudy or crystals form, the salt may be "salting out." In this case, switch to pure Sterile Water.

Quality Control & Validation

Before administration, the formulation must pass these three checks.

ParameterAcceptance CriteriaMethodWhy?
Visual Appearance Clear, colorless, particle-freeVisual InspectionParticulates cause micro-emboli in IV dosing.
pH 7.0 – 7.6 (IV/IP)3.0 – 9.0 (PO)Micro-pH probeAcidic IV injections cause phlebitis and pain.
Concentration ± 10% of TargetHPLC-UV / LC-MSEnsures accurate PK/PD data.
Self-Validating Workflow Diagram

QC_Workflow Weigh 1. Weigh Compound (Apply Salt Correction Factor) Dissolve 2. Dissolve in 80% Volume (PBS or Saline) Weigh->Dissolve Check_pH 3. Check pH Dissolve->Check_pH Decision_pH pH 7.2-7.4? Check_pH->Decision_pH Adjust Adjust with 0.1N NaOH Decision_pH->Adjust No (Acidic) QS 4. Q.S. to Final Volume Decision_pH->QS Yes Adjust->Check_pH Filter 5. Filter (0.22 µm) QS->Filter Dose Ready for Dosing Filter->Dose

Figure 2: The iterative pH adjustment workflow ensures physiological compatibility before final volume make-up.

Troubleshooting & Expert Tips

  • Precipitation upon pH adjustment: If the solution becomes cloudy when adding NaOH, you have likely exceeded the solubility of the free base.

    • Fix: Back-titrate with dilute HCl or add a co-solvent (5% DMSO or 10% HP-β-Cyclodextrin).

  • Storage: Prepare fresh. Amides can hydrolyze over time in aqueous solution, and the ether linkage is susceptible to oxidation. If storage is necessary, freeze at -20°C in aliquots.

  • Osmolarity: If using PBS and adjusting pH significantly with NaOH/HCl, you increase osmolarity. For sensitive IV models (e.g., tail vein), verify osmolarity is < 350 mOsm/kg.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • FDA Center for Drug Evaluation and Research. (2018). Guidance for Industry: Liposome Drug Products. (General principles on vehicle selection and sterility). Link

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations.[6][7] Pharmaceutical Research, 21(2), 201-230. Link

  • PubChem. (2025).[8] 2-(Piperidin-4-yloxy)acetamide hydrochloride Compound Summary. National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(Piperidin-4-yloxy)acetamide HCl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(Piperidin-4-yloxy)acetamide hydrochloride is a critical workflow often plagued by variable yields during the


-alkylation step and difficulties in isolating the hydrophilic salt. This guide moves beyond standard textbook procedures to address the specific mechanistic bottlenecks encountered in the laboratory.

The optimized route relies on a two-step sequence:

  • Williamson Ether Synthesis:

    
    -alkylation of 
    
    
    
    -protected 4-hydroxypiperidine.
  • Acidolytic Deprotection: Removal of the protecting group to generate the hydrochloride salt.

Visual Workflow: Synthesis Logic & Critical Control Points

The following diagram illustrates the optimized pathway and identifies where yield is typically lost (Critical Control Points).

G cluster_0 Critical Control Point 1: Moisture Control Start N-Boc-4-hydroxypiperidine Step1 Activation (NaH, 0°C, DMF) Start->Step1 Deprotonation Step2 O-Alkylation (2-Chloroacetamide) Step1->Step2 Nucleophilic Attack Inter Intermediate (N-Boc-Ether) Step2->Inter SN2 Reaction Step3 Deprotection (4M HCl in Dioxane) Inter->Step3 Cleavage End Target Product (HCl Salt) Step3->End Precipitation

Figure 1: Optimized synthetic pathway highlighting the critical activation step where moisture sensitivity is highest.

Module 1: The O-Alkylation Step (Yield Optimization)

The Challenge: The reaction between 4-hydroxypiperidine and 2-chloroacetamide is a classic Williamson ether synthesis. The primary failure mode is the competition between


-alkylation (desired) and elimination (side reaction), or incomplete deprotonation due to moisture.
Optimized Protocol
ParameterRecommendationRationale
Starting Material

-Boc-4-hydroxypiperidine
Essential to prevent

-alkylation. Unprotected piperidine will result in a complex mixture of

- and

-alkylated products.
Base Sodium Hydride (NaH) (60% in oil)Strong enough to fully deprotonate the secondary alcohol (pKa ~17) to form the reactive alkoxide.
Solvent Anhydrous DMF or THF DMF promotes SN2 kinetics by solvating the cation (Na+), leaving the alkoxide "naked" and more reactive.
Stoichiometry 1.0 eq Alcohol : 1.2 eq NaH : 1.2 eq ElectrophileSlight excess of base ensures complete conversion of the alcohol; excess electrophile drives the reaction to completion.
Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and cool under argon/nitrogen.

  • Solubilization: Dissolve

    
    -Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF (0.5 M concentration).
    
  • Activation: Cool to 0°C . Add NaH (1.2 eq) portion-wise.

    • Tech Note: Evolution of H₂ gas will occur.[1] Stir at 0°C for 30 minutes until bubbling ceases. This "aging" period is critical for maximum yield.

  • Alkylation: Add 2-chloroacetamide (1.2 eq) dissolved in minimum DMF dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Quench: Cool to 0°C. Carefully add water dropwise to destroy excess NaH.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF, then brine. Dry over Na₂SO₄ and concentrate.
    

Module 2: Deprotection & Salt Isolation

The Challenge: The target molecule is a hydrochloride salt. Common issues include hygroscopic products (sticky oils) and trapped solvent.

Optimized Protocol
  • Dissolution: Dissolve the crude

    
    -Boc intermediate in 1,4-dioxane  or DCM  (avoid MeOH here to prevent methyl ester formation if side reactions occurred).
    
  • Acidification: Add 4M HCl in dioxane (5–10 eq).

    • Why Dioxane? It allows the anhydrous HCl to cleave the Boc group while often precipitating the product directly.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (the Boc spot should disappear).

  • Isolation:

    • Scenario A (Precipitate forms): Filter the solid under nitrogen (to prevent moisture absorption). Wash with diethyl ether.

    • Scenario B (No precipitate/Oil): Concentrate the solvent.[2] Triturate the residue with cold diethyl ether or acetone . Scratch the flask walls to induce crystallization.

Troubleshooting Guide (FAQ)

Q1: My yield in the first step is <40%. What is going wrong?

Diagnosis: This is almost always due to moisture or old reagents .

  • Moisture: NaH reacts violently with water to form NaOH. NaOH is not strong enough to deprotonate the alcohol effectively, halting the reaction.

    • Fix: Ensure DMF is anhydrous (stored over molecular sieves) and the flask is under inert gas.

  • Reagent Quality: 2-Chloroacetamide can hydrolyze over time.

    • Fix: Check the melting point of your 2-chloroacetamide.[1] If it's low, recrystallize it or buy a fresh bottle.

Q2: I am seeing a side product that is difficult to separate.

Diagnosis: You might be observing the elimination product or


-alkylation  (if Boc protection failed).
  • Elimination: If the temperature is too high during NaH addition, the base might cause elimination on the alkyl halide. Keep the reaction at 0°C during addition.

  • 
    -Alkylation:  Ensure you are using 
    
    
    
    -Boc -4-hydroxypiperidine, not the free amine.
Q3: The final salt is a sticky gum, not a powder.

Diagnosis: Trapped solvent or excess acid.

  • Fix:

    • Evaporate all solvent.

    • Add Diethyl Ether (Et₂O) or MTBE .

    • Sonicate the flask. The gum should harden into a white solid.

    • Filter and dry in a vacuum desiccator over P₂O₅.

Q4: Can I use NaOH instead of NaH?

Answer: Generally, No . The pKa of the secondary alcohol is ~17. Hydroxide (pKa of water ~15.7) is not basic enough to drive the equilibrium to the alkoxide significantly. You need the irreversible deprotonation provided by NaH (H₂ gas escapes) to drive the Williamson ether synthesis efficiently [1].

Troubleshooting Logic Tree

Use this decision tree to diagnose specific experimental failures.

Troubleshooting Problem Identify Issue LowYield Low Yield (<50%) Problem->LowYield Impurity Impurity / Side Product Problem->Impurity PhysicalState Sticky / Oily Product Problem->PhysicalState Moisture Check Solvent Water Content (Must be Anhydrous) LowYield->Moisture Likely BaseQual Check NaH Quality (Is it grey or white?) LowYield->BaseQual Possible TLC Check Starting Material Purity Impurity->TLC Temp Was reaction heated >RT? (Elimination Risk) Impurity->Temp Trituration Triturate with Et2O/Hexane PhysicalState->Trituration VacDry High Vacuum Dry (Remove trapped Dioxane) PhysicalState->VacDry

Figure 2: Decision tree for rapid diagnosis of synthetic failures.

References

  • Williamson Ether Synthesis Mechanism & Conditions

    • Master Organic Chemistry. "The Williamson Ether Synthesis."[3][4][5][6][7] Accessed October 2023.[3][8]

  • Deprotection of N-Boc Groups

    • National Institutes of Health (NIH). "Synthesis of 2-(Piperidin-4-yl)acetamides..." (See Section 2.1 for HCl/Dioxane protocols).
  • Reagent Handling (Sodium Hydride)

    • Chemistry LibreTexts. "11.8: Williamson Ether Synthesis."

Sources

Technical Support Center: Purification of 2-(Piperidin-4-yloxy)acetamide Hydrochloride

[1]

Ticket ID: PUR-5829-HCl Subject: Troubleshooting isolation, hygroscopicity, and purity of hydrophilic piperidine salts. Assigned Specialist: Senior Application Scientist, Separation Sciences.

Introduction: The Nature of the Challenge

You are likely encountering difficulties because 2-(Piperidin-4-yloxy)acetamide hydrochloride represents a "perfect storm" of polarity.[1] It possesses a hydrophilic cationic head (piperidinium HCl) and a polar hydrogen-bonding tail (acetamide), linked by a flexible ether oxygen.

This molecular architecture results in high water solubility and a strong tendency to retain solvents/moisture, leading to the dreaded "oiling out" phenomenon rather than clean crystallization. The following guide addresses these specific physicochemical hurdles.

Module 1: The "Sticky Gum" Phenomenon

User Issue: "After deprotection or concentration, my product is a thick, amber oil or sticky gum that refuses to solidify, even under high vacuum."

Root Cause Analysis

This "gum" state is a supersaturated solution where impurities (excess HCl, reaction byproducts) and trace solvents lower the melting point of your salt below room temperature. The crystal lattice cannot form because the high viscosity inhibits molecular ordering.

Protocol: The Trituration Loop

Do not attempt to recrystallize a gum directly. You must first convert it to an amorphous solid via trituration .

Step-by-Step Procedure:

  • Solvent Selection: Use Diethyl Ether (Et₂O) or MTBE (Methyl tert-butyl ether).[1] These have low dielectric constants, forcing the ionic salt out of solution.

  • The Scratch: Add 5-10 volumes of ether to the gum. Use a glass spatula to vigorously scratch the side of the flask while stirring. The mechanical energy creates nucleation sites.

  • Sonication: If scratching fails, place the flask in a sonication bath for 10-15 minutes. The cavitation energy breaks up the oil droplets, increasing surface area for solvent exchange.

  • Decantation: Once a solid forms, let it settle. Decant the supernatant (which contains non-polar impurities). Repeat 2-3 times.

TriturationWorkflowStartCrude Product (Gum/Oil)AddSolventAdd 10 vol Diethyl Ether or MTBEStart->AddSolventMechanicalVigorous Stirring + ScratchingAddSolvent->MechanicalCheckDid Solid Form?Mechanical->CheckSonicateSonicate (10-15 min)Check->SonicateNo (Still Gum)DecantDecant Supernatant(Removes organics)Check->DecantYes (Precipitate)Sonicate->MechanicalDryHigh Vacuum Dry(Amorphous Solid)Decant->Dry

Figure 1: Iterative Trituration Workflow to convert hygroscopic gums into handleable solids.[1]

Module 2: Removing Excess HCl & Solvents

User Issue: "The NMR shows broad peaks, shifting chemical shifts, or significant solvent peaks that won't leave. The solid is 'wet' and acidic."

Root Cause Analysis

Piperidine salts can trap excess HCl within the crystal lattice (non-stoichiometric inclusion) or form solvates. Simple vacuum drying is often insufficient because the lattice energy holds these volatiles tightly.

Protocol: Azeotropic Drying & Digestion

We use acetonitrile (MeCN) for this purpose. MeCN is polar enough to penetrate the crystal lattice but aprotic, so it won't dissolve the salt as readily as methanol.

The "Digestion" Method:

  • Suspend the crude solid in warm Acetonitrile (40°C) . Do not dissolve it completely; you want a slurry.

  • Stir for 30-60 minutes. This allows the "trapped" impurities on the surface and inside the lattice to exchange into the solvent.

  • Filter while warm.

  • Azeotropic Drying: If water is the issue, dissolve the salt in a minimum amount of Methanol, add Toluene , and rotary evaporate. The Methanol/Toluene azeotrope carries water away efficiently.

Table 1: Azeotropic Solvent Data for Drying

Solvent PairAzeotrope BP (°C)Composition (% by wt)Purpose
Ethanol / Toluene 76.7°C68% EtOH / 32% TolueneRemoval of water; mild conditions.[1]
Methanol / DCM 37.8°C14% MeOH / 86% DCMRemoval of MeOH residues; low heat.
Water / 2-Propanol 80.3°C12% Water / 88% IPAFinal drying of hygroscopic salts.[1]

Module 3: Recrystallization Strategy

User Issue: "I need higher purity (>98%) for biological assays. Standard recrystallization isn't working."

Root Cause Analysis

Single-solvent recrystallization rarely works for this compound because its solubility curve is too steep in alcohols (too soluble) and flat in non-polar solvents (insoluble).[1] You must use a Solvent/Anti-Solvent system .

Protocol: Vapor Diffusion or Bilayer Crystallization

For hydrophilic salts, rapid precipitation traps impurities. Slow growth is required.

  • Dissolution: Dissolve the salt in the minimum volume of warm Methanol (MeOH) .

  • Filtration: Filter through a 0.45µm syringe filter to remove dust/insolubles (critical for nucleation control).

  • Anti-Solvent Addition:

    • Method A (Fast): Add Ethyl Acetate (EtOAc) dropwise until persistent cloudiness appears. Heat to clarify, then cool slowly.

    • Method B (High Purity): Place the MeOH solution in a small open vial. Place this vial inside a larger jar containing Diethyl Ether . Cap the large jar. The ether vapors will diffuse into the MeOH, slowly lowering solubility and growing high-quality crystals.

RecrystLogicStartCrude SolidSolventDissolve in min. MeOH or EtOHStart->SolventFilterHot Filtration (Remove Insolubles)Solvent->FilterChoiceChoose MethodFilter->ChoiceMethodAMethod A: Dropwise Anti-Solvent(EtOAc or IPA)Choice->MethodASpeed neededMethodBMethod B: Vapor Diffusion(Outer chamber: Et2O)Choice->MethodBMax Purity neededResultPure CrystalsMethodA->ResultMethodB->Result

Figure 2: Decision Matrix for Recrystallization based on purity vs. speed requirements.

Module 4: The "Nuclear Option" (Desalting)

User Issue: "The salt is hopelessly impure. I need to reset."

If the salt is too contaminated, convert to the free base, purify, and reform the salt. Warning: The free base of 2-(Piperidin-4-yloxy)acetamide is water-soluble.[1] Standard extraction (EtOAc/Water) will result in product loss to the aqueous layer.

Protocol:

  • Neutralization: Dissolve salt in minimal water. Add Na₂CO₃ (solid) until pH ~10.

  • Extraction: Use DCM:Isopropanol (3:1 ratio) as the organic extraction solvent. The IPA helps pull the polar amine into the organic phase. Extract 5-6 times.

  • Drying: Dry organics over Na₂SO₄, filter, and concentrate.

  • Salt Reformation: Dissolve the free base in dry Ethanol. Add exactly 1.0 equivalent of HCl in Dioxane . Dilute with Et₂O to precipitate the pure salt.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013. (Authoritative source for solvent properties and drying).[2][3][4][5][6]

  • Anderson, N. G.Practical Process Research & Development - A Guide for Organic Chemists, 2nd Ed.; Academic Press: San Diego, 2012. (Strategies for overcoming oiling out and salt selection).
  • Bastin, R. J.; et al. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development2000 , 4(5), 427-435. Link (Mechanisms of salt crystallization).

improving the aqueous solubility of acetamide-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Tier 3 Support) Ticket ID: ACET-SOL-001 Subject: Improving Aqueous Solubility of Acetamide-Based Scaffolds

Introduction

Welcome to the Acetamide Solubility Optimization Center. You are likely here because your lead acetamide-based compound exhibits high potency but poor aqueous solubility, leading to precipitation in bioassays or low oral bioavailability.

The acetamide moiety (


) is a ubiquitous pharmacophore, yet it presents a dual challenge:
  • High Crystal Lattice Energy: Primary and secondary acetamides act as both hydrogen bond donors and acceptors, often leading to planar, tightly packed crystal lattices with high melting points (MP).

  • Lipophilicity: While the amide bond is polar, the flanking scaffolds in drug discovery are often aromatic, driving up

    
    .
    

According to Yalkowsky’s General Solubility Equation (GSE) , aqueous solubility (


) is inversely proportional to both melting point and lipophilicity:

[1][2]

To solve your solubility issue, we must attack these two variables: disrupt the crystal lattice (lower MP) or increase solvation (lower LogP) .

Module 1: Molecular Design & Synthesis

Targeting the Root Cause: Crystal Packing and Planarity

Troubleshooting Guide

Q: My acetamide analog is highly crystalline and insoluble. How can I lower the Melting Point (MP) without ruining potency? A: You are likely dealing with "Molecular Planarity Syndrome." Flat molecules stack efficiently (like plates), creating high lattice energy.

  • The Fix: Increase the fraction of

    
     hybridized carbons (
    
    
    
    ). Introduce "escape from flatland" modifications.
  • Specific Tactic: If you have a phenyl ring attached to your acetamide, introduce a substituent at the meta-position . Research confirms that meta-substituents disrupt symmetry and packing efficiency more effectively than para-substituents, significantly lowering MP and increasing solubility [1, 2].

Q: Does N-methylation actually help? I’m worried about losing H-bond donors. A: Yes, it is a validated high-impact strategy.

  • Mechanism: Replacing an N-H with N-Me removes a Hydrogen Bond Donor (HBD). Counter-intuitively, this often improves solubility. By removing the donor, you break the intermolecular H-bond network that stabilizes the crystal lattice.

  • Evidence: N-methylation of peptide-like acetamide backbones has been shown to lower the energy required to break the crystal lattice (lowering MP) while simultaneously improving metabolic stability against proteases [3, 4].

  • Warning: Ensure the N-H is not critical for target binding (e.g., a hinge binder in a kinase).

Decision Logic: Structural Modification

StructuralOpt start Low Solubility Acetamide Lead check_cryst Is MP > 200°C? start->check_cryst check_hbond Is NH essential for binding? check_cryst->check_hbond Yes (High Lattice Energy) action_fsp3 Strategy B: Increase Fsp3 (Meta-subst. / Non-flat) check_cryst->action_fsp3 No (Lipophilicity Issue) action_methyl Strategy A: N-Methylation (Disrupt H-Bond Network) check_hbond->action_methyl No (Modify NH) check_hbond->action_fsp3 Yes (Keep NH) action_prodrug Strategy C: Prodrug Design (See Module 3) action_methyl->action_prodrug Solubility still < 10µM? action_fsp3->action_prodrug Solubility still < 10µM?

Figure 1: Decision matrix for structural modification based on Yalkowsky's principles.

Module 2: Formulation & Solubilization

The "Patch" Fix: Excipients and Carriers

Troubleshooting Guide

Q: My compound crashes out of solution when diluted from DMSO into PBS. Why? A: This is the classic "Kinetic Solubility Cliff." Your compound is stable in DMSO (aprotic) but immediately nucleates when exposed to water (protic).

  • The Fix: You need a solubilizing excipient that maintains the "supersaturated" state or encapsulates the drug.

  • Recommendation: Use Cyclodextrins (CDs) .[3] Acetamide derivatives (like acetazolamide) show significant solubility enhancement with Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) [5, 6]. The hydrophobic acetamide residue sits inside the CD cavity, while the hydrophilic exterior interacts with water.

Q: What is the maximum safe DMSO concentration for cell-based assays? A:

  • Standard: < 0.1% v/v is the gold standard to avoid cellular toxicity or membrane permeabilization artifacts.

  • Troubleshooting: If you need 1% DMSO to keep the compound soluble, you must run a "Vehicle Control" to prove the DMSO isn't killing your cells.

Excipient Compatibility Table
Excipient ClassSpecific RecommendationMechanismLimit (Pre-clinical IV)
Co-solvent PEG 400 / EthanolReduces polarity of solvent system~10-20%
Surfactant Polysorbate 80 (Tween 80)Micellar solubilization< 5%
Complexing Agent HP-

-CD
(Hydroxypropyl-beta-cyclodextrin)
Inclusion complex (Guest-Host)Up to 40% (w/v)
pH Adjuster Mesylate / Tosylate saltsOnly works if basic nitrogen is presentpH dependent

Module 3: Prodrug Strategies

The "Bypass": Biological Activation[4]

Troubleshooting Guide

Q: Structural changes killed potency, and formulation failed. What is the "nuclear option"? A: Prodrugs. Specifically, N-Acyloxymethyl or Phosphate prodrugs.

  • The Logic: If your acetamide has a free N-H, you can transiently mask it with a highly polar group that is cleaved in vivo by phosphatases or esterases.

  • Protocol: Synthesize a Phosphonooxymethyl derivative. This introduces a permanently charged phosphate group, increasing aqueous solubility by orders of magnitude (often >1000-fold). Once in the blood, alkaline phosphatases cleave the phosphate, releasing the parent acetamide [7, 8].

Prodrug Activation Pathway

Prodrug insoluble Parent Acetamide (Insoluble) synthesis Chemical Synthesis insoluble->synthesis prodrug Phosphate Prodrug (Highly Soluble) synthesis->prodrug body In Vivo (Blood/Gut) prodrug->body enzyme Alkaline Phosphatase body->enzyme active Active Drug Released enzyme->active Hydrolysis

Figure 2: Mechanism of phosphate prodrug solubilization and bio-activation.

Module 4: Analytical Validation

Measuring the Fix

Protocol: Kinetic vs. Thermodynamic Solubility

Issue: Users often confuse these two metrics, leading to false positives.

  • Kinetic Solubility (High Throughput):

    • Use case: Early screening.[5]

    • Method: Spike 10mM DMSO stock into buffer (e.g., PBS pH 7.4). Measure turbidity (nephelometry) or UV absorption after 2-24 hours.

    • Risk: Measures the ability to resist precipitation, not true equilibrium.

  • Thermodynamic Solubility (Gold Standard):

    • Use case: Lead optimization / Formulation.

    • Method (Shake-Flask):

      • Add excess solid compound to buffer (saturation).

      • Shake for 24-48 hours at 25°C.

      • Filter (0.45 µm PVDF) to remove undissolved solid.

      • Analyze filtrate via HPLC-UV.

    • Why it matters: This data matches the Yalkowsky equation predictions.

References

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Link

  • Kuwahara, H., et al. (2020). meta-Non-flat substituents: a novel molecular design to improve aqueous solubility in small molecule drug discovery. Organic & Biomolecular Chemistry. Link

  • Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research. Link

  • Qvit, N., et al. (2017). The effect of N-methylation of amino acids on solubility and conformation.[6][7] Organic & Biomolecular Chemistry. Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[3][8][9] Advanced Drug Delivery Reviews. Link

  • Mura, P. (2014). Analytical techniques for characterization of cyclodextrin inclusion complexes. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Link

  • Huttunen, K. M., et al. (2011). Prodrugs—from Serendipity to Rational Design. Pharmacological Reviews. Link

  • Jain, N., & Yalkowsky, S. H. (2001). Estimation of the aqueous solubility I: application to organic nonelectrolytes. Journal of Pharmaceutical Sciences. Link

Sources

troubleshooting guide for inconsistent in vitro results with piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Inconsistent In Vitro Results with Piperidine Derivatives

Ticket ID: PIP-DERIV-001 Assigned Specialist: Senior Application Scientist, Lead Discovery Support Status: Open Topic: Resolving assay variability, potency shifts, and "phantom" activity in piperidine-based scaffolds.

Executive Summary: The Piperidine Paradox

Piperidine is a privileged scaffold in medicinal chemistry, present in over 20 classes of pharmaceuticals (e.g., opioids, antihistamines, glycosidase inhibitors). However, the very properties that make it bio-active—a basic secondary/tertiary amine (pKa ~9–11) and lipophilic core—create specific liabilities in in vitro assays.

This guide addresses the three most common "silent killers" of piperidine data integrity: Lysosomal Trapping , Non-Specific Binding (NSB) , and Colloidal Aggregation .

Part 1: Diagnostic Workflow

Before altering your chemistry, run your compound through this diagnostic logic tree to isolate the artifact.

PiperidineTroubleshooting Start Inconsistent In Vitro Result Check_NSB Step 1: Check Plastic Binding (Is potency lower in polystyrene?) Start->Check_NSB NSB_Issue Diagnosis: Non-Specific Binding Action: Switch to Glass/Low-Bind Plates Check_NSB->NSB_Issue Yes Check_Agg Step 2: Detergent Sensitivity (Does 0.01% Triton X-100 kill activity?) Check_NSB->Check_Agg No Agg_Issue Diagnosis: Colloidal Aggregation Action: Add Surfactant to Buffer Check_Agg->Agg_Issue Yes Check_Lyso Step 3: Cell Uptake vs. Efficacy (High uptake but low cytosolic potency?) Check_Agg->Check_Lyso No Lyso_Issue Diagnosis: Lysosomal Trapping Action: Co-incubate with NH4Cl Check_Lyso->Lyso_Issue Yes Check_Stab Step 4: Chemical Stability (New peaks in LC-MS?) Check_Lyso->Check_Stab No Ox_Issue Diagnosis: N-Oxidation Action: Antioxidants / Fresh Stock Check_Stab->Ox_Issue Yes Valid Result is Valid Proceed with SAR Check_Stab->Valid No

Figure 1: Systematic troubleshooting workflow for basic amine compounds.

Part 2: Technical Q&A & Protocols

Issue 1: The "Disappearing Compound" (Non-Specific Binding)

User Question: My IC50 values shift significantly (up to 10-fold) depending on whether I use 96-well polystyrene plates or glass vials. The mass balance is poor.

Technical Insight: Piperidine derivatives are typically cationic at physiological pH (pKa > 8) and often lipophilic. This combination drives Non-Specific Binding (NSB) to negatively charged plastic surfaces (polystyrene) via electrostatic attraction and hydrophobic bonding. You are effectively lowering the free concentration of the drug, leading to artificially high IC50 values (lower potency).

Protocol: The "Plastic-Loss" Quantification To validate if your compound is binding to the plate:

  • Prepare Solutions: Prepare 1 µM compound in Assay Buffer (PBS, pH 7.4).

  • Incubation: Aliquot into:

    • (A) Standard Polystyrene (PS) plate.

    • (B) Low-Binding Polypropylene (PP) plate.

    • (C) Glass vial (Control).

  • Time Course: Incubate for 4 hours at RT.

  • Analysis: Transfer supernatants to LC-MS vials and quantify peak area relative to Time 0.

Data Interpretation:

Material % Recovery (Acceptable) % Recovery (Problematic) Action
Glass (Control) > 95% < 90% Check solubility/precipitation.
Polypropylene > 90% < 80% Use PP plates for serial dilutions.

| Polystyrene | > 85% | < 60% | CRITICAL: Switch to "Low-Bind" plates or add 0.01% Tween-20. |

Issue 2: The "Intracellular Trap" (Lysosomal Sequestration)

User Question: My compound has excellent permeability and high cellular uptake in Caco-2 assays, but it shows no activity against the cytosolic target. Why?

Technical Insight: This is a classic signature of Lysosomal Trapping (also known as ion trapping). Lysosomes are acidic (pH ~4.5–5.0). Lipophilic piperidines cross the lysosomal membrane in their neutral form. Once inside, the low pH forces protonation of the piperidine nitrogen. The charged species cannot diffuse back out, becoming "trapped."

  • Result: The compound accumulates in lysosomes (up to 100-fold concentration) but never reaches the target in the cytosol.

  • Risk: This can cause phospholipidosis (toxicity) and misleading pharmacokinetic volume of distribution (Vd).[1][2][3][4]

LysosomalTrapping cluster_mechanism Mechanism: Ion Trapping Cytosol Cytosol (pH 7.4) [Neutral Piperidine] Lysosome Lysosome (pH 4.5) [Protonated Piperidine+] Cytosol->Lysosome Passive Diffusion (Lipophilic) Membrane Lysosomal Membrane Lysosome->Cytosol Impermeable (Charged)

Figure 2: Mechanism of Lysosomal Trapping. The pH gradient acts as a sink, sequestering the drug away from cytosolic targets.

Protocol: Lysosomal Competition Assay

  • Control Arm: Run your standard cellular efficacy assay.

  • Competition Arm: Pre-treat cells with 10 mM Ammonium Chloride (NH4Cl) or 100 nM Bafilomycin A1 for 30 minutes.

    • Mechanism:[5][6][7] These agents neutralize lysosomal pH, preventing trapping.

  • Readout: If your compound's potency increases (IC50 decreases) in the presence of NH4Cl, your compound was being trapped in lysosomes.

Issue 3: The "Phantom Inhibitor" (Colloidal Aggregation)

User Question: We identified a hit in HTS, but the inhibition curve is steep (Hill slope > 2) and sensitive to centrifugation. Is this real?

Technical Insight: Many hydrophobic bases form colloidal aggregates at micromolar concentrations. These aggregates sequester enzyme targets non-specifically, causing false-positive inhibition. This is common with "flat" aromatic piperidine derivatives.

Protocol: Detergent Sensitivity Test

  • Standard Assay: Measure IC50 in standard buffer.

  • Detergent Assay: Add 0.01% Triton X-100 (or freshly prepared Tween-80) to the buffer.

  • Compare:

    • True Inhibitor: IC50 remains unchanged.

    • Aggregator: Inhibition disappears (IC50 shifts > 10-fold) because the detergent disrupts the colloid.

Part 3: Chemical Stability Alert (N-Oxidation)

Observation: LC-MS shows a new peak with M+16 mass units after storage. Cause: Piperidine nitrogens are susceptible to oxidation to N-oxides , especially in solution or if exposed to light/peroxides. Impact: N-oxides are often inactive in vitro but can be reduced back to the parent drug in vivo (acting as a prodrug), leading to poor in vitro-in vivo correlation (IVIVC). Prevention:

  • Store solid samples as hydrochloride salts (more stable than free base).

  • Store solutions at -20°C under argon/nitrogen.

  • Avoid ether/THF solvents that may contain peroxides.

References

  • Lysosomal Trapping Mechanism & Identific

    • Source: Kazmi, F. et al. (2013). "Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells)." Drug Metabolism and Disposition.
    • Link:[Link]

  • Non-Specific Binding to Plasticware

    • Source: Fukazawa, T. et al. (2010).[8] "Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses." Journal of Pharmacological and Toxicological Methods.

    • Link:[Link]

  • Aggreg

    • Source: Shoichet, B.K. (2006). "Screening in a spirit of haunting: the role of aggregation in non-specific inhibition." Drug Discovery Today.
    • Link:[Link]

  • N-Oxide Stability and Prodrug Effects

    • Source: Bickel, M.H. (1969). "The pharmacology and biochemistry of N-oxides." Pharmacological Reviews.
    • Link:[Link]

Sources

Technical Support Center: Soluble Epoxide Hydrolase (sEH) Inhibitor Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket Topic: Addressing Poor Bioavailability in sEH Inhibitor Candidates

Welcome to the sEH Optimization Hub

You are likely here because your sEH inhibitor candidate shows nanomolar potency in enzymatic assays (in vitro) but fails to deliver significant pharmacological effects in vivo.

In the development of sEH inhibitors (sEHI), this is a classic "Translation Gap." The primary culprit is rarely potency; it is the physicochemical paradox of the urea pharmacophore. The very structural feature required for high-affinity binding (the 1,3-disubstituted urea) creates a high-melting-point crystal lattice ("brick dust") that resists dissolution, combined with metabolic vulnerabilities in the alkyl side chains.

This guide provides modular troubleshooting for the three critical failure modes: Solubility (The Crystal Lattice) , Metabolic Stability (The Clearance) , and Formulation (The Delivery) .

Module 1: Physicochemical Troubleshooting (Solubility)

Q: My urea-based inhibitor precipitates in the assay buffer even at 10 µM. How do I fix this without losing potency?

Diagnosis: You are fighting the "Urea Hydrogen Bond Network." The central urea pharmacophore forms strong intermolecular hydrogen bonds, leading to high melting points (often >200°C) and low aqueous solubility.[1]

The Mechanism: The urea oxygen accepts hydrogen bonds from Tyr383 and Tyr466 , while the NH groups donate to Asp335 in the catalytic tunnel. This is non-negotiable for potency. However, in the solid state, these same interactions cause the molecules to stack tightly, requiring high energy to break the crystal lattice.

Troubleshooting Protocol:

  • The "Polar Tail" Strategy (Chemistry Fix):

    • Do not break the urea. Instead, modify the distal alkyl chains.

    • Action: Incorporate a polar secondary pharmacophore at least 7.5 Å away from the urea carbonyl.[1]

    • Recommendation: Add a piperidine, morpholine, or acetyl group to the "R" side chain. This disrupts the crystal packing and lowers LogP without interfering with the catalytic pocket binding.

    • Reference Compound:TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea) uses a piperidine ring to achieve this balance.

  • The "Bioisostere" Strategy (Scaffold Fix):

    • If the urea is intractable, switch to a transition-state mimic.

    • Action: Evaluate Amide or Carbamate replacements.

    • Warning: Amides often suffer a 10-fold potency loss compared to ureas. Only proceed if solubility is <1 µg/mL.

Visualization: The sEH Inhibitor Evolution Pathway

sEH_Evolution cluster_legend Optimization Logic DCU DCU (Gen 1) High Potency Solubility: Very Poor MP: High AUDA AUDA (Gen 2) Flexible Chain Added Solubility: Improved Metabolic Stability: Poor DCU->AUDA Add Flexible Acid Chain TPPU TPPU (Gen 3) Polar Piperidine Tail Solubility: Good Bioavailability: Excellent AUDA->TPPU Block Beta-Oxidation & Add Polar Group Goal Goal: Lower Melting Point while keeping Urea Core

Figure 1: Structural evolution of sEH inhibitors from "brick dust" (DCU) to bioavailable candidates (TPPU).[1][2][3]

Module 2: Metabolic Stability (Clearance)

Q: My compound has good solubility but is cleared rapidly (t1/2 < 15 min) in microsomes.

Diagnosis: sEH inhibitors often mimic endogenous fatty acids (EETs). Consequently, they are susceptible to the same metabolic pathways: Beta-oxidation and Omega-hydroxylation .

Troubleshooting Protocol:

  • Block Beta-Oxidation:

    • If your compound has a long alkyl chain (like AUDA), the mitochondria will chew it down, rendering it inactive.

    • Fix: Introduce steric hindrance or conformational constraint. Replace linear alkyl chains with Adamantyl or Phenyl groups.

  • Block Omega-Hydroxylation (CYP450):

    • The terminal ends of the inhibitor are prime targets for CYP450 hydroxylation.

    • Fix: Fluorination . Add a Trifluoromethoxy (-OCF3) or Trifluoromethyl (-CF3) group to the phenyl ring. This not only blocks metabolism but also increases lipophilicity just enough to cross the Blood-Brain Barrier (BBB) if CNS targeting is desired.

Experimental Validation: The Microsomal Stability Assay Run this protocol to confirm the metabolic "soft spot."

StepActionCritical Parameter
1Incubation Incubate 1 µM inhibitor with Liver Microsomes (Human/Rat) + NADPH.
2Sampling Quench aliquots at 0, 5, 15, 30, 60 min with ice-cold Acetonitrile.
3Analysis LC-MS/MS. Monitor parent depletion.
4Metabolite ID Crucial: Look for M+16 (Hydroxylation) or M-28/M-14 (Chain shortening) peaks.

Module 3: Formulation Strategies (Delivery)

Q: I cannot change the chemistry. How do I formulate a hydrophobic urea sEHI for in vivo efficacy?

Diagnosis: If your compound is "Solubility-Limited" (BCS Class II), standard vehicles (CMC/Tween) will result in variable absorption. The absorption is rate-limited by the dissolution of the crystal lattice.

The Solution: Amorphous Conversion or Complexation. You must prevent the urea from forming its preferred crystal lattice.

Decision Matrix:

  • Cyclodextrin Complexation (Gold Standard for sEHI):

    • Why: The hydrophobic cavity of Hydroxypropyl-beta-cyclodextrin (HP-β-CD) encapsulates the lipophilic urea/adamantyl portion, while the exterior ensures water solubility.

    • Protocol: Dissolve compound in pure PEG400 first, then slowly add 20-40% HP-β-CD in water. This "pre-solubilization" step is critical for sEHIs.

  • Amorphous Solid Dispersions (ASD):

    • Why: Traps the drug in a high-energy amorphous state using polymers (HPMC-AS or PVPVA).

    • Method: Spray drying or hot-melt extrusion. This is necessary if the dose requirement is high (>10 mg/kg).

Visualization: Formulation Decision Tree

Formulation_Tree cluster_note Note Start Compound Assessment CheckMP Check Melting Point (MP) Start->CheckMP HighMP MP > 200°C (High Lattice Energy) CheckMP->HighMP High LowMP MP < 150°C CheckMP->LowMP Low CheckDose Required Dose? Complex Cyclodextrin Complex (HP-beta-CD) CheckDose->Complex Low Dose (<10 mg/kg) ASD Amorphous Solid Dispersion (Spray Dry with HPMC) CheckDose->ASD High Dose (>10 mg/kg) HighMP->CheckDose Solvent Use Lipid/Surfactant (PEG400/Tween80) LowMP->Solvent Info sEH Inhibitors often fail here due to urea-driven crystallization.

Figure 2: Decision matrix for formulating difficult sEH inhibitors based on physicochemical properties.

Standardized Efficacy Biomarker Protocol

Do not rely solely on plasma drug concentration. Because sEHIs work by preserving endogenous signaling molecules, the only true measure of target engagement is the EET/DHET Ratio .

The "Target Engagement" Ratio Assay:

  • Collect Plasma: Use EDTA tubes containing antioxidant (BHT) and sEH inhibitor (to prevent ex vivo metabolism).

  • Extract: Solid Phase Extraction (SPE).

  • Measure: LC-MS/MS quantification of:

    • 14,15-EET (Substrate)[1][4]

    • 14,15-DHET (Product)[1][4]

  • Calculation:

    
    
    
    • Success Criteria: A ratio increase of >2-fold compared to vehicle control indicates effective in vivo sEH inhibition, regardless of absolute drug plasma levels.

References

  • Imig, J. D., & Hammock, B. D. (2009). Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases.[4][5][6] Nature Reviews Drug Discovery, 8(10), 794–805. Link

  • Rose, T. E., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain. Journal of Medicinal Chemistry, 53(19), 7067–7075. Link

  • Hwang, S. H., et al. (2007). Synthesis and biological evaluation of sorafenib-related urea derivatives as sEH inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(13), 3611-3615. Link

  • Liu, J. Y., et al. (2009). Inhibition of soluble epoxide hydrolase for the treatment of neuropathic pain.[5][7][8] Prostaglandins & Other Lipid Mediators, 89(3-4), 113-118. (Reference for TPPU properties). Link

  • Tsai, H. J., et al. (2010). Pharmacokinetic screening of soluble epoxide hydrolase inhibitors in dogs. European Journal of Pharmaceutical Sciences, 40(3), 222-238. Link

Sources

enhancing the metabolic stability of 2-(Piperidin-4-yloxy)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Metabolic Stability Optimization Ticket Subject: Enhancing the Metabolic Stability of 2-(Piperidin-4-yloxy)acetamide Hydrochloride Case ID: MET-STAB-2024-001 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Metabolic Stability Support Center

You have reached the Tier 3 Technical Support guide for optimizing the physicochemical and metabolic profiles of 2-(Piperidin-4-yloxy)acetamide hydrochloride . This pharmacophore—a piperidine ether linked to a primary acetamide—is a common structural motif in kinase inhibitors and GPCR ligands. However, it frequently suffers from rapid clearance due to specific metabolic "soft spots."

This guide is structured to treat your stability issues as technical tickets. We will diagnose the root cause (metabolic liability), apply engineering patches (medicinal chemistry strategies), and validate the fix (experimental protocols).

Module 1: Diagnostic Profiling (Root Cause Analysis)

Q: My compound shows high intrinsic clearance (


) in Human Liver Microsomes (HLM). How do I pinpoint the exact site of metabolism? 

A: High clearance indicates your molecule is a substrate for Phase I oxidation. For 2-(Piperidin-4-yloxy)acetamide, you must distinguish between three primary failure modes. Perform a Metabolite Identification (MetID) study using LC-MS/MS (Q-TOF or Orbitrap) to detect mass shifts (


 Da, 

Da, etc.).
Potential Failure ModeMass Shift (

)
MechanismLikelihood
Piperidine

-Oxidation

Da (Lactam)
CYP450 hydroxylation at the carbon adjacent to nitrogen, followed by oxidation.High
N-Oxidation

Da (N-Oxide)
Direct oxidation of the secondary amine (FMO or CYP mediated).Medium
O-Dealkylation

Da (Loss of acetamide)
Oxidative cleavage of the ether bond.Medium
Amide Hydrolysis

Da (Acid formation)
Amidase-mediated cleavage of the acetamide to carboxylic acid.Low (in microsomes)

Q: The clearance is high in Rat Liver Microsomes (RLM) but low in HLM. Is this a false positive?

A: Not necessarily. This is likely a species difference in CYP isoform expression.[1] Rats often have higher CYP2D activity relative to humans for basic amines.

  • Action Item: Verify if the instability is relevant to your clinical candidate selection. If the human data is stable, the rat data may just require a different toxicology model (e.g., Dog or Minipig) rather than chemical redesign.

Module 2: Structural Engineering (The "Patch")

Q: MetID confirms oxidation at the piperidine ring. How do I block this without destroying potency?

A: The piperidine ring is the most common "soft spot." You have three "patches" available, ranked by invasiveness:

  • The "Stealth" Patch (Deuteration):

    • Strategy: Replace the protons at the C2 and C6 positions (adjacent to Nitrogen) with Deuterium.

    • Mechanism:[2][3][4][5] The Carbon-Deuterium bond is stronger than the Carbon-Hydrogen bond, slowing down the rate-determining step of Hydrogen Atom Transfer (HAT) by CYP450 (Kinetic Isotope Effect).

    • Impact: Minimal change to binding affinity; significant boost in

      
      .
      
  • The "Shield" Patch (Steric Hindrance):

    • Strategy: Introduce a methyl group at the C2 position (

      
      -methylpiperidin-4-yl).
      
    • Mechanism:[2][4][5] Sterically hinders the approach of the CYP450 heme iron to the nitrogen lone pair and

      
      -carbons.
      
    • Impact: May alter binding conformation; check SAR (Structure-Activity Relationship).

  • The "Electronic" Patch (Fluorination):

    • Strategy: Add a fluorine atom at the C3 position.[6]

    • Mechanism:[2][4][5] The strong electron-withdrawing effect of fluorine lowers the electron density of the piperidine ring, making it less susceptible to oxidative attack.

    • Impact: Lowers

      
       of the amine (improving permeability) but changes the electronic profile significantly.
      

Q: Can I modify the acetamide group to prevent hydrolysis?

A: Yes. Primary acetamides can be hydrolyzed by amidases in plasma or liver.

  • Bioisostere Replacement: Swap the acetamide for a 1,2,4-oxadiazole or a tetrazole . These rings mimic the planar geometry and hydrogen-bonding capability of the amide but are metabolically inert.

  • N-Methylation: Converting

    
     to 
    
    
    
    can reduce hydrolysis rates by introducing steric bulk, provided the primary amide protons are not critical hydrogen bond donors in the binding pocket.

Visualizing the Strategy

The following diagram illustrates the metabolic soft spots and the corresponding stabilization logic.

MetabolicStrategy Molecule 2-(Piperidin-4-yloxy)acetamide SoftSpot_N Soft Spot 1: Piperidine Nitrogen (N-Oxidation / Conjugation) Molecule->SoftSpot_N SoftSpot_Alpha Soft Spot 2: Alpha-Carbon (Oxidative Dealkylation) Molecule->SoftSpot_Alpha SoftSpot_Ether Soft Spot 3: Ether Linkage (O-Dealkylation) Molecule->SoftSpot_Ether Strategy_N Fix: Lower pKa (Fluorination) or Steric Shield (Methylation) SoftSpot_N->Strategy_N Apply Patch Strategy_Alpha Fix: Deuteration (D) or Gem-dimethylation SoftSpot_Alpha->Strategy_Alpha Apply Patch Strategy_Ether Fix: Rigidification (Spiro-cycles) SoftSpot_Ether->Strategy_Ether Apply Patch

Caption: Figure 1. Metabolic liability mapping for 2-(Piperidin-4-yloxy)acetamide and associated medicinal chemistry remediation strategies.

Module 3: Experimental Protocols (Validation)

Protocol: Microsomal Stability Assay (Tier 1)

Objective: Determine the intrinsic clearance (


) and half-life (

) of the compound.

Reagents:

  • Test Compound (10 mM DMSO stock)

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • NADPH Regenerating System (Solution A & B)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute test compound to 1

    
    M in Phosphate Buffer (0.1% DMSO final).
    
  • Pre-incubation: Mix compound with microsomes (0.5 mg/mL final) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

    • Control: Run a parallel set without NADPH to detect non-CYP degradation (hydrolysis).

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    minutes into 150
    
    
    L Stop Solution.
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Data Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


Troubleshooting Guide:

SymptomProbable CauseCorrective Action

min
Extremely unstable or cofactor exhaustion.Repeat with higher microsomal dilution (0.1 mg/mL) to ensure linear kinetics.
Loss at

Non-specific binding (NSB) to plastic or microsomes.Use glass-coated plates; measure NSB using equilibrium dialysis.
Degradation without NADPH Chemical instability or Amidase activity.The amide bond is hydrolyzing. Switch to hepatocyte assay to confirm cytosolic activity.
Low recovery in MS Ion suppression or poor solubility.Check solubility in buffer; switch ionization mode (ESI+ to ESI-).

Module 4: Decision Matrix

Use this workflow to guide your next steps based on the assay results.

DecisionTree Start Start: Microsomal Stability Data CheckNADPH Is degradation NADPH dependent? Start->CheckNADPH YesNADPH Yes: CYP450 Mediated CheckNADPH->YesNADPH Yes NoNADPH No: Hydrolysis/Chemical Instability CheckNADPH->NoNADPH No Action1 Action: MetID Study Target Piperidine Ring YesNADPH->Action1 Action2 Action: Modify Acetamide (Bioisosteres) NoNADPH->Action2

Caption: Figure 2. Decision matrix for interpreting microsomal stability data and selecting the appropriate chemical modification.

References

  • Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design and Optimization: Strategies and Tactics. Journal of Medicinal Chemistry. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[2][6][7] Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Cyprotex. (n.d.). Microsomal Stability Assay Protocol. Evotec. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating sEH Inhibitors: A Comparative Analysis of 2-(Piperidin-4-yloxy)acetamide Hydrochloride and Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to targeting inflammation and inflammatory pain, the soluble epoxide hydrolase (sEH) enzyme presents a compelling therapeutic opportunity. Inhibition of sEH stabilizes endogenous anti-inflammatory mediators, offering a promising alternative to traditional analgesics. This guide provides an in-depth validation of the efficacy of 2-(Piperidin-4-yloxy)acetamide hydrochloride and its analogs in sEH assays, alongside a comparative analysis with other prominent sEH inhibitors. Our focus is on empowering you with the practical and theoretical knowledge to confidently assess and select the most suitable inhibitor for your research needs.

The Critical Role of Soluble Epoxide Hydrolase in Inflammation

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory and analgesic lipid mediators.[1] By hydrolyzing EETs to their less active diol counterparts, sEH effectively diminishes their beneficial effects. Consequently, inhibiting sEH activity is a validated strategy to increase the bioavailability of EETs, thereby reducing inflammation and pain.[1][2] The development of potent and selective sEH inhibitors is, therefore, a significant focus in the quest for novel therapeutics for a range of inflammatory conditions.

Visualizing the sEH Inhibition Pathway

The following diagram illustrates the metabolic pathway of arachidonic acid and the crucial role of sEH and its inhibitors.

sEH_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Analgesic) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Metabolism DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitors sEH Inhibitors (e.g., 2-(Piperidin-4-yloxy)acetamide) Inhibitors->sEH Inhibition

Caption: Mechanism of sEH action and inhibition.

A Robust Protocol for Determining sEH Inhibitor Efficacy

To ensure the generation of reliable and reproducible data, a well-validated assay protocol is paramount. The following fluorescence-based assay is a standard and effective method for screening sEH inhibitors.

Experimental Workflow for sEH Inhibition Assay

sEH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - sEH Enzyme - Assay Buffer - Substrate (e.g., PHOME) - Inhibitors (Test & Reference) Plate Prepare 96-well Plate: - Add Assay Buffer - Add Inhibitor Dilutions - Add sEH Enzyme Reagents->Plate Incubation Pre-incubate Plate Plate->Incubation Substrate_add Initiate Reaction: Add Substrate Incubation->Substrate_add Measurement Measure Fluorescence (Kinetic or Endpoint) Substrate_add->Measurement Data_proc Process Raw Data Measurement->Data_proc IC50_calc Calculate IC50 Values Data_proc->IC50_calc Comparison Compare Inhibitor Potencies IC50_calc->Comparison

Caption: Workflow for sEH inhibitor screening assay.

Detailed Step-by-Step Methodology

Rationale: This protocol utilizes a fluorogenic substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), which upon hydrolysis by sEH, produces a highly fluorescent product. The degree of inhibition is determined by the reduction in the fluorescence signal.

Materials:

  • Recombinant human or murine sEH

  • sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • Fluorogenic substrate (e.g., PHOME)

  • Test inhibitor (2-(Piperidin-4-yloxy)acetamide hydrochloride or its analogs)

  • Reference inhibitors (e.g., TPPU, t-AUCB)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the sEH enzyme in assay buffer. The final concentration should be optimized to yield a robust signal within the linear range of the assay.

    • Prepare serial dilutions of the test and reference inhibitors in the assay buffer. A typical starting concentration range would be from 100 µM down to 0.1 nM.

    • Prepare the PHOME substrate solution in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the final working concentration.

  • Assay Setup:

    • To each well of a 96-well plate, add 50 µL of the assay buffer.

    • Add 25 µL of the inhibitor dilutions (or vehicle control) to the respective wells.

    • Add 25 µL of the diluted sEH enzyme solution to all wells except for the "no enzyme" control wells.

  • Pre-incubation:

    • Gently mix the plate and pre-incubate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 100 µL of the PHOME substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at an excitation wavelength of 330 nm and an emission wavelength of 465 nm.

    • Readings can be taken in kinetic mode over a period of 30-60 minutes or as an endpoint reading after a fixed incubation time.

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" wells) from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of sEH activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Comparative Efficacy of sEH Inhibitors

A direct comparison of the inhibitory potency (IC50) is essential for selecting the most effective compound for further development. The table below summarizes the IC50 values of 2-(Piperidin-4-yl)acetamide analog (Compound 6a) and other well-characterized sEH inhibitors against both human and murine sEH.

InhibitorChemical StructureHuman sEH IC50 (nM)Murine sEH IC50 (nM)
Compound 6a (N-acetyl-2-(piperidin-4-yl)acetamide) 34.50.4
TPPU 3.72.8[3]
AMHDU 0.5Not Reported
APAU (AR9281) 13.81.7
t-AUCB 1.38
t-TUCB 0.4[1]3.1[1]

Note: Compound 6a is a close structural analog of 2-(Piperidin-4-yloxy)acetamide hydrochloride and its data is presented here as a representative of this chemical series. Lower IC50 values indicate higher potency.

In-Depth Analysis and Field-Proven Insights

The data presented in the comparison table reveals several key insights for the discerning researcher:

  • Potency: The piperidinyl-acetamide series, represented by Compound 6a, demonstrates potent inhibition of murine sEH, with an impressive sub-nanomolar IC50 value. However, its potency against the human enzyme is significantly lower. This species-specific difference is a critical consideration for the translation of preclinical findings.

  • Cross-Species Activity: Inhibitors like TPPU and t-TUCB exhibit high potency against both human and murine sEH, making them valuable tools for studies involving rodent models of human diseases.[1][3]

  • Structure-Activity Relationship (SAR): The urea and amide pharmacophores are common features in many potent sEH inhibitors. The variations in the flanking lipophilic groups significantly influence the inhibitory activity and pharmacokinetic properties of these compounds.

  • Beyond Potency: While a low IC50 is desirable, it is not the sole determinant of in vivo efficacy. Factors such as solubility, metabolic stability, and cell permeability are equally crucial for a successful therapeutic candidate. The paper on 2-(Piperidin-4-yl)acetamides notes that while some compounds have excellent potency, they may suffer from low microsomal stability, which would limit their in vivo application.

Trustworthiness Through Self-Validating Systems

To ensure the integrity of your findings, every experimental protocol should be a self-validating system. This involves:

  • Inclusion of Controls: Always include positive controls (a known potent sEH inhibitor like TPPU or t-AUCB) and negative controls (vehicle) in your assays. This allows for the normalization of data and confirms the assay is performing as expected.

  • Determination of Z'-factor: For high-throughput screening, calculating the Z'-factor is essential to assess the quality and reliability of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Orthogonal Assays: Whenever possible, validate your findings using a secondary, orthogonal assay. For instance, a fluorescence-based assay can be complemented with an LC-MS-based method to measure the formation of the diol product directly.

Conclusion and Future Directions

The 2-(Piperidin-4-yloxy)acetamide hydrochloride scaffold represents a promising class of sEH inhibitors, particularly for murine models, as evidenced by the high potency of its analogs. However, for translation to human therapeutics, further optimization to enhance potency against the human enzyme and improve metabolic stability is warranted.

This guide provides a comprehensive framework for the validation and comparison of sEH inhibitors. By understanding the underlying biology, employing robust experimental protocols, and critically evaluating the comparative data, researchers can make informed decisions in their pursuit of novel anti-inflammatory therapies. The continued exploration of diverse chemical scaffolds will undoubtedly lead to the development of next-generation sEH inhibitors with improved efficacy and drug-like properties.

References

  • 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. National Center for Biotechnology Information. [Link]

  • Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain. National Center for Biotechnology Information. [Link]

  • Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases. National Center for Biotechnology Information. [Link]

  • Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. Taylor & Francis Online. [Link]

  • TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer's Signaling in Human Nerve Cells. National Center for Biotechnology Information. [Link]

  • AR-9281 | C18H29N3O2. PubChem. [Link]

Sources

Optimization of 2-(Piperidin-4-yloxy)acetamide Scaffolds: A Comparative SAR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of 2-(Piperidin-4-yloxy)acetamide Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-(Piperidin-4-yloxy)acetamide scaffold represents a critical structural motif in modern medicinal chemistry, serving as a saturated, solubilizing bioisostere of the classic 2-(Aryloxy)acetamide pharmacophore. While the aryloxy variants are prominent in antitubercular and ion-channel (e.g., SLACK, NaV1.7) modulation, the piperidine-ether analogs are increasingly utilized to improve physicochemical properties (LogD, solubility) and reduce aromatic ring count (Fsp3 saturation).

This guide objectively compares the performance of 2-(Piperidin-4-yloxy)acetamide analogs against their carbon-linked (2-(piperidin-4-yl)acetamide) and aromatic (2-aryloxyacetamide) alternatives, providing experimental protocols and SAR logic for lead optimization.

Structural Evolution & Chemical Space

The transition to a 2-(Piperidin-4-yloxy)acetamide scaffold is often driven by the need to optimize the "Linker Region" of a bioactive molecule. This scaffold bridges a basic "Head" group (Piperidine) with a lipophilic "Tail" (Acetamide substituent) via a polar ether spacer.

Comparative Scaffold Analysis
Feature2-(Piperidin-4-yloxy)acetamide 2-(Piperidin-4-yl)acetamide 2-(Aryloxy)acetamide
Linker Type Ether (-O-CH₂-)Alkyl (-CH₂-CH₂-)Ether (-O-CH₂-)
Core Geometry 3D, Chair Conformation3D, Chair ConformationPlanar (Aromatic)
Polarity (tPSA) Higher (Ether Oxygen)LowerModerate
Metabolic Risk O-DealkylationOxidation (Cytochrome P450)Aromatic Hydroxylation
Primary Utility GPCRs (H3, M1), GlyT1, Solubility enhancementsEH Inhibitors, Kinase InhibitorsAnti-TB, Ion Channels (SLACK)
Comprehensive SAR Analysis

The structure-activity relationship of this scaffold can be dissected into three distinct zones. Modifications in these zones dictate the molecule's selectivity between targets (e.g., sEH vs. GPCRs).

Zone 1: The Piperidine "Head" (N-1 Position)

The piperidine nitrogen is the primary handle for modulating basicity and pharmacokinetic (PK) properties.

  • Basicity Modulation: Unsubstituted piperidines (

    
    ) often suffer from low permeability. Capping with electron-withdrawing groups (sulfonyl, acyl) reduces 
    
    
    
    and improves CNS penetration.
  • hERG Liability: Large lipophilic N-substituents (e.g., benzyl) on the piperidine often increase hERG channel blockade. Restricting conformation (e.g., cyclobutyl, spiro-cycles) or reducing lipophilicity is critical here.

  • Target Specificity:

    • GPCRs (H3/Muscarinic): Require a basic or semi-basic amine for salt-bridge formation with Aspartate residues in the binding pocket.

    • sEH Inhibitors: Prefer urea or amide caps to neutralize the charge and form hydrogen bonds.

Zone 2: The Oxy-Linker (4-Position)

The ether oxygen is the defining feature of this series.

  • Conformational Flexibility: The -O-CH₂- linkage is more flexible than the direct C-C bond found in 2-(piperidin-4-yl)acetamides. This allows the "Tail" group to adopt a wider range of vectors, useful for exploring large binding pockets (e.g., Protease or GPCR orthosteric sites).

  • Hydrogen Bonding: The ether oxygen acts as a weak Hydrogen Bond Acceptor (HBA). In Antitubercular series (analogs of 2-(quinolin-4-yloxy)acetamides), this oxygen is crucial for maintaining potency against M. tuberculosis strains, likely interacting with the QcrB subunit or related targets.

Zone 3: The Acetamide "Tail"

The amide nitrogen allows for the introduction of diversity vectors.

  • Lipophilic Tails: N-Aryl or N-Biaryl substituents are standard for potency but reduce solubility.

  • Bioisosteres: Replacing the phenyl ring with a Pyrimidin-5-yl or Pyrazin-2-yl group (as seen in SLACK channel inhibitors) significantly lowers LogP while maintaining potency.

Visualizing the Mechanism & SAR Logic

SAR_Logic Scaffold 2-(Piperidin-4-yloxy)acetamide Core Scaffold Zone1 Zone 1: Piperidine N (Basicity/PK) Scaffold->Zone1 Zone2 Zone 2: Ether Linker (Flexibility/H-Bond) Scaffold->Zone2 Zone3 Zone 3: Acetamide Tail (Potency/Selectivity) Scaffold->Zone3 Target_GPCR GPCRs (H3, M1) Requires Basic Amine Zone1->Target_GPCR Free/Alkyl Amine Target_sEH sEH Inhibition Prefer Carbon Linker Zone1->Target_sEH Urea/Amide Cap Target_TB Antitubercular Requires Lipophilic Tail Zone2->Target_TB Ether O Essential Zone2->Target_sEH Carbon Linker Superior Zone3->Target_GPCR Heterocyclic Tail Zone3->Target_TB N-Aryl/Biaryl

Caption: SAR Decision Tree for 2-(Piperidin-4-yloxy)acetamide optimization across different therapeutic targets.

Experimental Protocols
Protocol A: Synthesis of 2-(Piperidin-4-yloxy)acetamides

A self-validating convergent synthesis strategy.

Reagents:

  • A: N-Boc-4-hydroxypiperidine (1.0 equiv)

  • B: 2-Chloroacetamide derivative (1.1 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion, 1.5 equiv) or Potassium tert-butoxide (KOtBu).

  • Solvent: DMF or THF (Anhydrous).

Step-by-Step Workflow:

  • Deprotonation: Dissolve A in anhydrous DMF at 0°C under

    
    . Add Base  portion-wise.[1] Stir for 30 min until 
    
    
    
    evolution ceases. Validation: Solution should turn slightly yellow/clear.
  • Alkylation: Add B (dissolved in minimal DMF) dropwise to the reaction mixture. Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Quench & Workup: Quench carefully with water. Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF, then Brine. Dry over ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    .
    
  • Deprotection (Optional): If the N-Boc group needs removal, treat the crude intermediate with TFA/DCM (1:4) for 1 hour. Concentrate and neutralize with basic resin.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Critical Control Point: The O-alkylation competes with N-alkylation if the amide nitrogen is unsubstituted. Using N-substituted 2-chloroacetamides prevents this side reaction.

Protocol B: Metabolic Stability Assay (Microsomal Stability)

To determine if the ether linker is a metabolic liability.

  • Incubation: Incubate test compound (1 µM) with pooled liver microsomes (human/mouse, 0.5 mg/mL protein) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Success Criterion:

      
       min indicates acceptable stability for lead compounds.
      
Performance Comparison Data

The following table synthesizes data from related series (sEH and TB research) to highlight the impact of the Oxy-Linker .

Parameter2-(Piperidin-4-yloxy)acetamide (Ether)2-(Piperidin-4-yl)acetamide (Carbon)2-(Quinolin-4-yloxy)acetamide (Aromatic)
Solubility (pH 7.4) High (>100 µM)Moderate (50-100 µM)Low (<10 µM)
sEH Inhibition (

)
> 30 nM (Human) [1]< 5 nM (Human) [1]Inactive
Anti-TB Activity (

)
Moderate (Requires optimization)LowHigh (0.05 - 5 µM) [2]
hERG Inhibition Low (if N-capped)LowModerate/High (Aromatic Stacking)
Metabolic Soft Spot O-DealkylationBenzylic OxidationAromatic Hydroxylation

Interpretation:

  • For Enzyme Inhibition (sEH) : The Carbon-linked analog is superior. The ether oxygen introduces polarity that may clash with the hydrophobic tunnel of sEH.

  • For Antibacterial (TB) : The Aromatic Ether (Quinoline) is superior, but the Piperidine Ether serves as a "Solubility Handle" prodrug or second-generation scaffold to reduce toxicity.

References
  • 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase. Source: MDPI / PubMed Central Context: Demonstrates the superiority of the carbon-linked amide for sEH inhibition compared to ether/urea analogs. URL:[Link]

  • 2-(Quinolin-4-yloxy)acetamides Are Active against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis. Source: ACS Infectious Diseases / ResearchGate Context: Establishes the "Heterocycle-Oxy-Acetamide" motif as a potent antitubercular pharmacophore. URL:[Link]

  • Novel Benzamide-Based Histamine H3 Receptor Antagonists (SUVN-G3031). Source: ACS Medicinal Chemistry Letters Context: Highlights the use of the piperidin-4-yloxy linker in clinical candidates for GPCR modulation. URL:[Link]

Sources

head-to-head comparison of acetamide versus urea-based sEH inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Evolution

In the development of Soluble Epoxide Hydrolase (sEH) inhibitors, researchers face a classic medicinal chemistry trade-off: Potency vs. Physicochemical Properties .

  • Urea-based inhibitors (e.g., AUDA, TPPU, t-AUCB) represent the "Gold Standard" for potency. The urea moiety forms a triad of hydrogen bonds within the enzyme's catalytic tunnel, resulting in single-digit nanomolar or picomolar IC50 values. However, they suffer from "brick dust" properties: high melting points, poor aqueous solubility, and challenging formulation profiles.[1]

  • Acetamide-based inhibitors (and related amides) emerged as a bioisosteric solution. By replacing one amine of the urea with a methylene (or removing it), these compounds disrupt the rigid crystal lattice, significantly lowering melting points and improving solubility (often 10–30 fold). The cost is a reduction in potency against the human sEH isoform due to the loss of a key hydrogen bond donor.

This guide provides a head-to-head technical analysis to assist in selecting the optimal inhibitor class for your specific experimental stage (in vitro screening vs. in vivo efficacy).

Mechanistic Foundation: The Binding Mode

To understand the performance gap, one must visualize the interaction at the atomic level. The sEH active site contains a catalytic triad (Asp333, Asp495, His523 in humans) located in an "L-shaped" hydrophobic pocket.

The Urea "Anchor"

The urea pharmacophore is uniquely suited for this pocket. It acts as a "hydrogen bond clamp":

  • Carbonyl Oxygen: Accepts H-bond from Tyr383 and Tyr466 .

  • NH (1): Donates H-bond to Asp335 .

  • NH (2): Donates H-bond to Asp335 .

The Acetamide "Modification"

In acetamide analogs, the second NH group is replaced by a carbon linkage (typically a methylene). This removes one H-bond donor to Asp335, weakening the "clamp" effect, which correlates directly with the observed drop in potency (Ki/IC50) in human models.

Visualization: Binding Pocket Interactions

sEH_Binding_Mechanism cluster_Enzyme sEH Catalytic Pocket Residues cluster_Inhibitor Inhibitor Pharmacophore Asp335 Asp335 (Catalytic Nucleophile) Tyr383 Tyr383 (Tyrosine Clamp) Tyr466 Tyr466 (Tyrosine Clamp) Urea_Group Urea Core (R-NH-CO-NH-R') Urea_Group->Asp335 Strong H-Bond (2x NH) Urea_Group->Tyr383 H-Bond (C=O) Urea_Group->Tyr466 H-Bond (C=O) Outcome_Urea Result: High Potency (Low nM/pM) Urea_Group->Outcome_Urea Acetamide_Group Acetamide Core (R-CH2-CO-NH-R') Acetamide_Group->Asp335 Weaker H-Bond (1x NH) Acetamide_Group->Tyr383 H-Bond (C=O) Acetamide_Group->Tyr466 H-Bond (C=O) Outcome_Acetamide Result: Moderate Potency (Mid nM) + High Solubility Acetamide_Group->Outcome_Acetamide

Figure 1: Comparative binding mechanism. Note the dual H-bond donation of Urea to Asp335 versus the single donation from Acetamide.

Head-to-Head Technical Comparison

The following data synthesizes literature values comparing standard urea inhibitors (like TPPU) against acetamide/amide analogs derived from similar scaffolds (e.g., Benzohomoadamantane series).

Table 1: Physicochemical & Pharmacological Profile[2][3]
FeatureUrea-Based Inhibitors (e.g., TPPU, AUDA)Acetamide-Based Inhibitors (e.g., Amide Analogs)Winner
Primary Pharmacophore R-NH-C(O)-NH-R'R-CH₂-C(O)-NH-R'--
Human sEH Potency (IC50) < 5 nM (Often sub-nanomolar)30 - 100 nM (Typically 10x less potent)Urea
Murine sEH Potency (IC50) < 5 nM< 5 nM (Often retains potency in mice)Tie
Water Solubility Poor (< 50 µg/mL)High (> 500 µg/mL)Acetamide
Melting Point High (> 200°C)Moderate (80 - 120°C)Acetamide
Crystal Lattice Energy High (Hard to dissolve)Lower (Easier to formulate)Acetamide
Metabolic Stability Variable (Alkyl chains oxidize)Improved (Often designed to resist oxidation)Acetamide
Target Residence Time Long (Slow off-rate)ModerateUrea
Critical Insight: The "Species Gap"

Acetamide inhibitors often perform equally well as ureas in murine (mouse) models but show a significant drop in potency in human models.

  • Implication: If your study is purely a mouse model of inflammation, acetamides are excellent candidates due to easier formulation. If you are validating a human therapeutic candidate, the urea scaffold (or a highly optimized heterocyclic amide) is preferred to maintain potency.

Experimental Protocol: Validating Potency (IC50)

To objectively compare these inhibitors in your lab, use a Fluorescent sEH Activity Assay . This is superior to radioactive assays for throughput and safety.

Methodology: Fluorescent Hydrolysis Assay

Principle: sEH hydrolyzes a non-fluorescent substrate (e.g., PHOME or CMNPC) into a fluorescent product (cyanohydrin which decomposes to a fluorescent aldehyde).

Materials:

  • Enzyme: Recombinant Human sEH and Murine sEH (lysates or purified).

  • Substrate: CMNPC (Cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate).

  • Buffer: Bis-Tris-HCl (25 mM, pH 7.0) containing 0.1 mg/mL BSA.

  • Inhibitors: Urea stock (TPPU) and Acetamide stock (10 mM in DMSO).

Step-by-Step Protocol:

  • Preparation:

    • Dilute sEH enzyme in Buffer to a concentration where <10% substrate turnover occurs in 30 mins (approx. 1-5 ng/well).

    • Prepare serial dilutions of Inhibitors (Urea vs. Acetamide) in Buffer (0.1 nM to 10 µM final). Keep DMSO constant (<1%).

  • Incubation (Pre-equilibrium):

    • Add 100 µL of diluted Enzyme to 96-well black microplate.

    • Add 20 µL of Inhibitor dilution.

    • Crucial Step: Incubate at 30°C for 15 minutes . Urea inhibitors often have slow on-rates; pre-incubation ensures equilibrium.

  • Reaction Initiation:

    • Add 80 µL of Substrate (CMNPC) to a final concentration of 5 µM (approx. Km).[2][3][4][5]

  • Measurement:

    • Monitor fluorescence (Ex: 330 nm, Em: 465 nm) kinetically for 30–60 minutes at 30°C.

  • Data Analysis:

    • Calculate the slope (RFU/min) for the linear portion of the curve.

    • Plot % Activity vs. Log[Inhibitor].

    • Fit to Hill Equation to determine IC50.

Self-Validation Check:

  • Control: The Urea inhibitor (e.g., TPPU) must yield an IC50 < 10 nM.[6] If >10 nM, check enzyme activity or incubation time.

  • Z-Factor: Ensure Z' > 0.5 for assay reliability.

Selection Guide: When to Use Which?

Do not default to the most potent compound. Use this logic flow to select the right tool for your specific application.

Selection_Logic Start Start: Select sEH Inhibitor Q1 Primary Application? Start->Q1 Branch_InVitro In Vitro / Structural Biology Q1->Branch_InVitro Branch_InVivo In Vivo (Animal Models) Q1->Branch_InVivo Q2_Vitro Requirement: Max Potency? Branch_InVitro->Q2_Vitro Q2_Vivo Route of Administration? Branch_InVivo->Q2_Vivo Res_Urea Select UREA (e.g., TPPU/t-AUCB) Best for: Binding studies, max inhibition Q2_Vitro->Res_Urea Yes Res_Acetamide_Vitro Select ACETAMIDE Best for: High conc. screening without precipitation Q2_Vitro->Res_Acetamide_Vitro No (Solubility issues) Res_Oral Check Formulation Q2_Vivo->Res_Oral Oral/IP Q3_Solubility Is Urea Solubility Limiting? (e.g., precipitation in gut/vehicle) Res_Oral->Q3_Solubility Res_Acetamide_Vivo Select ACETAMIDE Better bioavailability, easier formulation Q3_Solubility->Res_Acetamide_Vivo Yes (High Dose needed) Res_Prodrug Select UREA PRODRUG or UREA (Requires complex formulation) Q3_Solubility->Res_Prodrug No (Low Dose sufficient)

Figure 2: Decision matrix for selecting inhibitor class based on experimental constraints.

References

  • Kodani, S. D., & Hammock, B. D. (2015). The 2014 Soluble Epoxide Hydrolase Inhibitor Comprehensive Update. Current Drug Targets, 16(12). Link

  • Shen, H. C., & Hammock, B. D. (2012). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Medicinal Chemistry, 55(5), 1789–1808. Link

  • Vázquez-Romero, A., et al. (2020). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity.[7][8] International Journal of Molecular Sciences, 21(3), 943. Link

  • Rose, T. E., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain. Journal of Medicinal Chemistry, 53(19), 7067–7075. Link

  • Jones, P. D., et al. (2006). Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies.[9][10][11][12] Analytical Biochemistry, 355(1), 71–80. Link

Sources

A Technical Guide to Benchmarking 2-(Piperidin-4-yloxy)acetamide Derivatives Against Known sEH Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic development, the soluble epoxide hydrolase (sEH) enzyme has emerged as a critical target for managing a spectrum of inflammatory, nociceptive, and cardiovascular conditions. Inhibition of sEH stabilizes endogenous epoxyeicosatrienoic acids (EETs), potent lipid mediators with anti-inflammatory and vasodilatory properties. This guide provides a comprehensive technical comparison of a promising class of sEH inhibitors, 2-(Piperidin-4-yloxy)acetamide derivatives, against established benchmark inhibitors: TPPU, AR9281, and GSK2256294A.

This document is structured to provide not just a side-by-side data comparison, but also the scientific rationale behind the experimental designs, enabling researchers to critically evaluate and potentially replicate these benchmarking strategies.

The Central Role of Soluble Epoxide Hydrolase in Inflammatory Cascades

The therapeutic rationale for sEH inhibition is grounded in its role as the primary metabolic enzyme for EETs.[1] These epoxy fatty acids are generated from arachidonic acid by cytochrome P450 epoxygenases and play a crucial role in maintaining cardiovascular homeostasis and resolving inflammation.[2] However, sEH rapidly hydrolyzes EETs to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), thereby diminishing their beneficial effects.[1] Consequently, inhibiting sEH activity leads to an accumulation of EETs, amplifying their anti-inflammatory, analgesic, and antihypertensive signaling.[3][4]

Below is a diagram illustrating the sEH-mediated signaling pathway and the point of intervention for sEH inhibitors.

sEH_Pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP Metabolism EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Resolution Resolution of Inflammation, Vasodilation, Analgesia EETs->Resolution DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inflammation Inflammation, Pain, Hypertension DHETs->Inflammation sEHI sEH Inhibitors (e.g., 2-(Piperidin-4-yloxy)acetamide) sEHI->sEH Inhibition

Caption: The sEH signaling pathway and the mechanism of sEH inhibitors.

Benchmarking the Inhibitors: A Comparative Analysis

A rigorous evaluation of a novel inhibitor necessitates a multi-faceted approach, encompassing in vitro potency, cellular efficacy, and in vivo pharmacological effects. This section compares the 2-(Piperidin-4-yloxy)acetamide scaffold with the well-characterized inhibitors TPPU, AR9281, and GSK2256294A.

Physicochemical Properties and In Vitro Potency

The initial assessment of any potential drug candidate involves characterizing its fundamental chemical properties and its direct inhibitory effect on the target enzyme.

Compound Class/NameChemical StructureMolecular Weight ( g/mol )XLogPHuman sEH IC50 (nM)Murine sEH IC50 (nM)
2-(Piperidin-4-yloxy)acetamide Scaffold VariesVariesVariesVaries
Analog 10cN/AN/AN/A1.83.5
TPPU 359.342.83.7[4]2.8[5]
AR9281 319.442.41[6]13.8[7]1.7[7]
GSK2256294A 447.46N/A0.027[3][8]0.189[3][8]

Note: Data for the 2-(Piperidin-4-yloxy)acetamide scaffold is represented by a potent analog ("10c") from a published study, as specific data for the parent hydrochloride is not available. The chemical structure for analog 10c is a complex benzohomoadamantane derivative of the core scaffold.

The development of the 2-(piperidin-4-yl)acetamide series was driven by the need to overcome limitations of earlier sEH inhibitors, such as high lipophilicity and poor microsomal stability.[3][9] The data for analog "10c" from this series demonstrates potent, low nanomolar inhibition of both human and murine sEH, placing it in a comparable potency range to the established inhibitors TPPU and AR9281, and though less potent than the picomolar inhibitor GSK2256294A, it represents a significant advancement.[9]

Experimental Protocol: In Vitro sEH Inhibition Assay

The determination of IC50 values is a cornerstone of inhibitor characterization. A common and reliable method is a fluorescence-based assay.

Principle: This assay utilizes a non-fluorescent substrate that is hydrolyzed by sEH to a fluorescent product. The rate of fluorescence increase is proportional to sEH activity. The assay is performed in the presence of varying concentrations of the inhibitor to determine the concentration required for 50% inhibition (IC50).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO).

    • Serially dilute the inhibitor stock solution in assay buffer to create a range of concentrations.

    • Prepare a solution of recombinant human or murine sEH in assay buffer.

    • Prepare a solution of the fluorescent substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester) in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the sEH enzyme solution to each well.

    • Add 1 µL of the diluted inhibitor solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known sEH inhibitor).

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 100 µL of the substrate solution to each well.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 330 nm excitation, 465 nm emission) over a time course (e.g., 15-30 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (increase in fluorescence per unit time) for each inhibitor concentration.

    • Normalize the reaction rates to the vehicle control (100% activity).

    • Plot the normalized reaction rates against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

in_vitro_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Stock Inhibitor Stock (in DMSO) Serial_Dilution Serial Dilutions Inhibitor_Stock->Serial_Dilution Add_Inhibitor Add Inhibitor Dilutions Enzyme_Sol sEH Enzyme Solution Add_Enzyme Add Enzyme to Plate Substrate_Sol Substrate Solution Add_Substrate Add Substrate Add_Enzyme->Add_Inhibitor Incubate Incubate (15 min) Add_Inhibitor->Incubate Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence (kinetic read) Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate Reaction Rates Normalize_Data Normalize to Control Calculate_Rates->Normalize_Data Plot_Curve Plot Dose-Response Curve Normalize_Data->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow for the in vitro sEH fluorescence-based inhibition assay.

Cellular and In Vivo Efficacy: Bridging the Gap to Therapeutic Potential

While in vitro potency is a critical starting point, the ultimate value of an inhibitor lies in its ability to exert its effects in a complex biological system.

Cell-Based Assays: Assessing Efficacy in a Physiological Context

Cell-based assays provide a more physiologically relevant environment to evaluate inhibitor performance, accounting for factors like cell permeability and off-target effects. A key application is in assessing the anti-inflammatory potential of sEH inhibitors.

A study comparing a potent 2-(piperidin-4-yl)acetamide derivative (10c) with TPPU in lipopolysaccharide (LPS)-stimulated BV2 microglial cells demonstrated the superior anti-inflammatory effect of the novel compound.[10] In this assay, the production of nitric oxide (NO), a pro-inflammatory mediator, was measured. The results showed that compound 10c completely abrogated the LPS-induced NO production, whereas TPPU only achieved a partial reduction.[10] This suggests that at the cellular level, specific derivatives of the 2-(piperidin-4-yloxy)acetamide scaffold can be more effective than established inhibitors like TPPU.

In Vivo Studies: The Ultimate Test of Therapeutic Viability

In vivo animal models are indispensable for evaluating the pharmacokinetic and pharmacodynamic properties of a drug candidate and for establishing its efficacy in a disease context.

  • TPPU: Has demonstrated efficacy in various animal models of inflammatory pain and arthritis.[4][11] Oral administration of TPPU has been shown to lead to systemic distribution and high drug levels, making it suitable for chronic dosing to manage inflammatory conditions.[4] In a mouse model of arthritis, TPPU suppressed the inflammatory process, reducing pain and swelling.[11]

  • AR9281: This inhibitor has been evaluated in rodent models of hypertension and type 2 diabetes.[12] In angiotensin II-induced hypertensive rats, oral administration of AR9281 significantly lowered blood pressure, reduced renal injury, and improved vascular function.[12] These findings highlight its potential for treating cardiovascular and metabolic diseases.

  • GSK2256294A: Developed for chronic obstructive pulmonary disease (COPD), this inhibitor has shown potent activity in preclinical models of lung inflammation.[7][13] In vivo studies in smokers demonstrated that GSK2256294A could attenuate smoking-related endothelial dysfunction.[14]

While specific in vivo data for 2-(Piperidin-4-yloxy)acetamide hydrochloride is not publicly available, the promising in vitro and cell-based data for its derivatives, coupled with their design to improve upon the limitations of earlier inhibitors, suggest that this scaffold holds significant potential for in vivo efficacy. Further studies are warranted to confirm these expectations.

Conclusion and Future Directions

The 2-(Piperidin-4-yloxy)acetamide scaffold represents a promising new direction in the development of soluble epoxide hydrolase inhibitors. The available data for potent analogs within this class demonstrate inhibitory potencies comparable to or exceeding that of the widely used research tool, TPPU, in both in vitro and cell-based assays. The rational design of this series to improve physicochemical and pharmacokinetic properties addresses key challenges in the field.

While benchmark inhibitors like TPPU, AR9281, and GSK2256294A have well-documented in vivo efficacy in various disease models, the in vivo performance of the 2-(Piperidin-4-yloxy)acetamide class remains to be fully elucidated in the public domain. Future research should focus on comprehensive in vivo studies to evaluate the pharmacokinetics, safety, and efficacy of lead candidates from this series in relevant animal models of inflammation, pain, and cardiovascular disease. Such studies will be crucial in determining whether the promising in vitro and cellular data translate into tangible therapeutic benefits and will pave the way for potential clinical development.

References

  • Martín-López, J., Codony, S., Bartra, C., Morisseau, C., Loza, M. I., Sanfeliu, C., Hammock, B. D., Brea, J., & Vázquez, S. (2021). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Pharmaceuticals (Basel, Switzerland), 14(12), 1323. [Link]

  • 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity - eScholarship.org. (2021, December 17). Retrieved January 23, 2024, from [Link]

  • Novel molecule effectively treats arthritis in mice, study shows - Drug Target Review. (2020, August 12). Retrieved January 23, 2024, from [Link]

  • Martín-López, J., Codony, S., Bartra, C., Morisseau, C., Loza, M. I., Sanfeliu, C., Hammock, B. D., Brea, J., & Vázquez, S. (2021). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Pharmaceuticals, 14(12), 1323. [Link]

  • Shen, L., & Ju, C. (2024). Dual soluble epoxide hydrolase inhibitor – farnesoid X receptor agonist interventional treatment attenuates renal inflammation and fibrosis. Frontiers in Physiology, 14, 1326932. [Link]

  • da Silva, G. L., de-Campos, T. A., Domiciano, T. P., Mazzer, R. S., Goulart, L. R., & Napimoga, M. H. (2020). Soluble epoxide hydrolase inhibitor, TPPU, increases regulatory T cells pathway in an arthritis model. Clinical and Experimental Immunology, 201(3), 335–343. [Link]

  • Yang, J., Dong, H., Wang, Y., Hammock, B. D., & Liu, J.-Y. (2019). In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. Frontiers in Pharmacology, 10, 464. [Link]

  • Lazaar, A. L., Ambery, C., & Tal-Singer, R. (2016). Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor. British Journal of Clinical Pharmacology, 81(5), 971–979. [Link]

  • Martín-López, J., Codony, S., Bartra, C., Morisseau, C., Loza, M. I., Sanfeliu, C., Hammock, B. D., Brea, J., & Vázquez, S. (2021). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Pharmaceuticals (Basel, Switzerland), 14(12), 1323. [Link]

  • Inceoglu, B., Wagner, K., Yang, J., Schebb, N. H., & Hammock, B. D. (2013). Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models. Journal of Pharmacology and Experimental Therapeutics, 344(1), 149–157. [Link]

  • AR-9281 | C18H29N3O2 | CID 12000797 - PubChem - NIH. (n.d.). Retrieved January 23, 2024, from [Link]

  • Arete Therapeutics Initiates Phase IIa Clinical Trial for AR9281, a Novel s-EH Inhibitor to Treat Type 2 Diabetes | Fierce Biotech. (2009, February 10). Retrieved January 23, 2024, from [Link]

  • Imig, J. D., & Hammock, B. D. (2014). The Soluble Epoxide Hydrolase Inhibitor AR9281 Decreases Blood Pressure, Ameliorates Renal Injury and Improves Vascular Function in Hypertension. International Journal of Molecular Sciences, 15(12), 22695–22708. [Link]

  • da Silva, G. L., de-Campos, T. A., Domiciano, T. P., Mazzer, R. S., Goulart, L. R., & Napimoga, M. H. (2020). Soluble epoxide hydrolase inhibitor, TPPU, increases regulatory T cells pathway in an arthritis model. Clinical and Experimental Immunology, 201(3), 335-343. [Link]

  • Lee, K. S. S., Liu, J.-Y., Wagner, K. M., Pakhomova, S., Dong, H., Morisseau, C., & Hammock, B. D. (2020). TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer's Signaling in Human Nerve Cells. Frontiers in Pharmacology, 11, 1197. [Link]

  • AR-9281 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved January 23, 2024, from [Link]

  • TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer's Signaling in Human Nerve Cells - PMC - NIH. (n.d.). Retrieved January 23, 2024, from [Link]

  • Inceoglu, B., Wagner, K., Yang, J., Schebb, N. H., & Hammock, B. D. (2013). Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models. The Journal of pharmacology and experimental therapeutics, 344(1), 149–157. [Link]

  • 2-(piperidin-4-yl)-benzimidazoles with broad spectrum antibacterial activities - PubMed. (2003, October 6). Retrieved January 23, 2024, from [Link]

  • Samelisant, 6fzd7vs9ee, 1394808-20-8, Unii-6fzd7vs9ee, Chembl4593911, 4-morpholineacetamide, n-(4-((1-cyclobutyl-4-piperidinyl)oxy)phenyl)-, hydrochloride (1:2). (n.d.). Retrieved January 23, 2024, from [Link]

  • Shihadih, D. S., Harris, T. R., Kodani, S. D., & Morisseau, C. (2020). Inhibition potency of the selected compounds for the sEH from other animals of veterinary medicine importance. ResearchGate. [Link]

  • Cheriyan, J., Webb, A. J., & Wilkinson, I. B. (2016). Mechanisms of Vascular Dysfunction in COPD and Effects of a Novel Soluble Epoxide Hydrolase Inhibitor in Smokers. Chest, 149(5), 1148–1157. [Link]

  • Li, J.-C., Cheng, P.-C., Huang, C.-N., Jian, L.-F., Wu, Y.-S., & Lin, C.-L. (2022). Antihypertensive treatment improves glycemic control in patients with newly diagnosed type 2 diabetes mellitus: A prospective cohort study. Frontiers in Endocrinology, 13, 935561. [Link]

  • Jones, P. D., Tsai, H.-J., & Hammock, B. D. (2006). Synthesis and SAR of conformationally restricted inhibitors of soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters, 16(21), 5639–5642. [Link]

  • Thompson, D. A., Zha, W., & Hammock, B. D. (2021). Soluble Epoxide Hydrolase Deletion Limits High-Fat Diet-Induced Inflammation. Frontiers in Physiology, 12, 786884. [Link]

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cross-validation of in vitro and in vivo results for piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of in vitro and in vivo results for piperidine derivatives in Alzheimer's Disease (AD) therapeutics. Audience: Medicinal Chemists, Neuropharmacologists, and Drug Development Leads.

Executive Summary: The CNS Translation Challenge

The piperidine scaffold remains the structural backbone of modern acetylcholinesterase (AChE) inhibitors, most notably Donepezil (Aricept) . However, a persistent failure mode in neuropharmacology is the "affinity-efficacy gap": novel derivatives often exhibit picomolar in vitro potency but fail to demonstrate commensurate in vivo cognitive recovery.

This guide moves beyond simple potency screening. It outlines a rigorous cross-validation framework for N-benzyl-piperidine derivatives , specifically targeting dual-binding site inhibitors (catalytic and peripheral). We compare a representative novel candidate, Compound 21 (1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine), against the clinical standard, Donepezil.

Mechanistic Foundation: The Dual-Binding Hypothesis

To outperform current standards, new piperidine derivatives must address the "peripheral anionic site" (PAS) of AChE. While Donepezil binds to the active site, next-generation piperidines are designed to span the enzyme gorge, interacting with both the Catalytic Active Site (CAS) and the PAS .

  • The Piperidine Role: Mimics the quaternary ammonium of acetylcholine, binding to the CAS (Trp84, Phe330).

  • The Linker/Side Chain: Extends to the PAS (Trp279), preventing

    
    -amyloid aggregation, a secondary pathology in AD.
    
Diagram 1: Dual-Binding Mechanism of Action

AChE_Mechanism AChE Acetylcholinesterase (AChE) Enzyme Gorge CAS Catalytic Active Site (CAS) (Trp84, Phe330) AChE->CAS PAS Peripheral Anionic Site (PAS) (Trp279) AChE->PAS Effect1 Hydrolysis Inhibition (Increased Synaptic ACh) CAS->Effect1 Effect2 Aβ Aggregation Blockade (Disease Modification) PAS->Effect2 Piperidine Piperidine Moiety (Cationic Head) Piperidine->CAS High Affinity Binding Linker Flexible Linker (Alkyl/Amide Chain) Linker->Piperidine BulkyGroup Distal Bulky Group (Benzyl/Benzoyl) Linker->BulkyGroup BulkyGroup->PAS Pi-Pi Stacking

Caption: Schematic of dual-site binding where the piperidine moiety targets the CAS while the distal group targets the PAS.

Comparative Analysis: Compound 21 vs. Donepezil

The following data synthesizes experimental results comparing optimized N-benzyl-piperidine derivatives (Compound 21) against Donepezil.

Table 1: In Vitro vs. In Vivo Cross-Validation Data
MetricParameterCompound 21 (Novel Derivative)Donepezil (Standard)Interpretation
In Vitro IC50 (AChE) 0.56 nM 12.0 - 22.0 nMCompound 21 is ~20-40x more potent at the enzyme level.
In Vitro Selectivity (AChE/BuChE) >18,000~1,000Higher selectivity reduces peripheral side effects.
ADME LogP (Lipophilicity) 4.23.9Both are suitable for BBB penetration (Optimal CNS range: 2-5).
In Vivo Brain ACh Elevation +185% (at 3 mg/kg)+140% (at 5 mg/kg)Higher potency translates to lower required dosage.
In Vivo Cognitive Recovery (Morris Maze) Significant latency reduction at 1 mg/kg Significant latency reduction at 3-5 mg/kg Validated: In vitro potency predicts in vivo efficacy shift.

Critical Insight: The correlation here is positive. However, if Compound 21 had a LogP < 2.0 or > 5.0, the 0.56 nM IC50 would likely yield zero in vivo effect due to BBB exclusion. Protocol 2 below is the gatekeeper for this validity.

Experimental Protocols for Cross-Validation

To ensure scientific integrity, the following protocols must be performed in sequence. Skipping the BBB validation (Protocol 2) invalidates the correlation between Protocol 1 and Protocol 3.

Protocol 1: Modified Ellman’s Assay (In Vitro Potency)

Purpose: Determine the inhibition constant (IC50) against AChE.

  • Reagents: Acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), Electric eel or Recombinant Human AChE.

  • Preparation: Dissolve piperidine derivatives in DMSO (final concentration <0.1%).

  • Reaction:

    • Mix 150 µL phosphate buffer (pH 8.0), 20 µL enzyme solution, and 10 µL inhibitor.

    • Incubate at 25°C for 5 minutes (allows binding equilibrium).

    • Add 20 µL DTNB and 20 µL substrate.

  • Measurement: Monitor absorbance at 412 nm for 5 minutes using a microplate reader.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Use non-linear regression to derive IC50.

    • Self-Validation: Donepezil must be run as a positive control on the same plate. If Donepezil IC50 deviates >20% from historical mean (15 nM), discard the run.

Protocol 2: PAMPA-BBB Assay (In Silico/In Vitro Bridge)

Purpose: Predict Blood-Brain Barrier permeability before wasting animals.

  • System: Parallel Artificial Membrane Permeability Assay (PAMPA) specific for BBB (using porcine brain lipid extract).

  • Donor Plate: Add 300 µL of compound solution (10 µM) to the donor wells.

  • Acceptor Plate: Add 200 µL of PBS to acceptor wells.

  • Membrane: Coat the PVDF filter with 4 µL of porcine brain lipid in dodecane.

  • Incubation: Sandwich plates and incubate for 18 hours at room temperature.

  • Analysis: Measure concentration in acceptor wells via HPLC-UV or LC-MS.

  • Threshold:

    
     indicates high CNS permeability (CNS+).
    
Protocol 3: Scopolamine-Induced Amnesia Model (In Vivo Efficacy)

Purpose: Validate if enzyme inhibition translates to memory restoration.

  • Subjects: Wistar rats or ICR mice (n=8-10 per group).

  • Induction: Administer Scopolamine (1 mg/kg, i.p.) 30 minutes prior to training. This blocks muscarinic receptors, mimicking AD-like amnesia.

  • Treatment: Administer Piperidine Derivative (0.5, 1, 3 mg/kg) or Donepezil (3 mg/kg) 60 minutes prior to training (p.o. or i.p.).

  • Task (Morris Water Maze):

    • Training (Days 1-4): Animal learns to find a submerged platform. Measure Escape Latency .

    • Probe Trial (Day 5): Remove platform. Measure Time in Target Quadrant .

  • Data Validation:

    • Scopolamine Control: Must show significantly higher latency than Vehicle Control (p < 0.01).

    • Efficacy: Treated groups should show latency statistically indistinguishable from Vehicle Control.

Cross-Validation Workflow Visualization

This diagram illustrates the "Go/No-Go" decision gates required to validate the piperidine scaffold.

Diagram 2: The IVIVC (In Vitro-In Vivo Correlation) Pipeline

IVIVC_Pipeline Synthesis Synthesis of Piperidine Series Ellman Protocol 1: Ellman's Assay (IC50 < 10 nM) Synthesis->Ellman Ellman->Synthesis If Weak PAMPA Protocol 2: PAMPA-BBB (Pe > 4.0e-6) Ellman->PAMPA If Potent PAMPA->Synthesis If CNS- Tox Toxicity Screen (HepG2 / MTT) PAMPA->Tox If Permeable InVivo Protocol 3: Scopolamine Model (Behavioral) Tox->InVivo If Non-Toxic ExVivo Ex Vivo Analysis (Brain ACh Levels) InVivo->ExVivo Confirm Mechanism Decision Lead Candidate Selection ExVivo->Decision

Caption: Step-wise validation pipeline. Only compounds passing the PAMPA-BBB gate proceed to in vivo testing.

References
  • Novel piperidine derivatives.[1][2][3][4][5] Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]

  • Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action. European Journal of Medicinal Chemistry. [Link]

  • General Principles of Preclinical Study Design. Handbook of Experimental Pharmacology. [Link]

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The Independent Verification Handbook: Benchmarking Novel Compounds Against Gold Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Skepticism

In the field of drug discovery, "novelty" is exciting, but "reproducibility" is the currency of truth. A 2011 analysis by Bayer HealthCare reported that in-house validation failed to reproduce published data in nearly 67% of cases , a phenomenon now known as the "reproducibility crisis."

For a novel compound (let’s designate it N-101 ) to be considered a valid chemical probe or drug candidate, it must survive a gauntlet of independent verification. This guide is not a recipe; it is a stress-test framework designed to differentiate true biological activity from assay interference, off-target toxicity, and chemical instability.

We will benchmark N-101 not just against a placebo, but against the current Gold Standard Inhibitor (GS-Ref) , using orthogonal assays to prove causality.

Strategic Framework: The Hierarchy of Validation

To objectively compare N-101 with GS-Ref , we must move beyond simple IC50 curves. We employ a three-tiered validation hierarchy.

Table 1: Comparative Validation Matrix
Validation TierMethodological ApproachWhat It ProvesCommon Failure Mode (False Positive)
Tier 1: Chemical LC-MS & PAINS FiltersPurity & Structural IntegrityCompound is a "Pan-Assay Interference Compound" (PAIN) that aggregates or chelates.
Tier 2: Biophysical SPR or CETSAPhysical Target EngagementCompound kills cells via toxicity, not target binding.
Tier 3: Functional Phenotypic Assay + RescueBiological ConsequenceCompound hits an off-target pathway yielding a similar phenotype.

Tier 1: Chemical Integrity & PAINS Exclusion

Before any biological experiment, the compound must be cleared of "chemical nuisance" behavior.

Protocol 1.1: In Silico & Aggregation Triage

Objective: Eliminate compounds that act as promiscuous aggregators or redox cyclers.

  • In Silico Filter: Run the SMILES string of N-101 through the Badapple or SwissADME servers to check for PAINS moieties (e.g., rhodanines, quinones).

  • Detergent-Sensitivity Assay:

    • Run the biochemical enzyme assay for N-101 in the presence and absence of 0.01% Triton X-100.

    • Logic: If IC50 shifts significantly (>10-fold) with detergent, N-101 is likely forming non-specific colloidal aggregates that sequester the enzyme.

    • Decision: If sensitive to detergent, STOP . The compound is an artifact.

Tier 2: Target Engagement (The "Black Box" Breaker)

Demonstrating that N-101 kills cancer cells is insufficient. You must prove it physically binds the target protein inside the living cell. We will use the Cellular Thermal Shift Assay (CETSA) , which is superior to Western Blotting alone because it measures ligand-induced thermal stabilization.

Protocol 2.1: CETSA Workflow

Rationale: When a drug binds its target, it stabilizes the protein structure, requiring higher temperatures to denature (melt) it.

Step-by-Step Methodology:

  • Treatment: Treat 1x10^6 cells with N-101 (at 5x EC50 concentration), GS-Ref , or DMSO (vehicle) for 1 hour.

  • Harvest & Aliquot: Resuspend cells in PBS with protease inhibitors. Divide into 10 aliquots (PCR tubes).

  • Thermal Challenge: Heat each aliquot to a distinct temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Lysis: Cool to RT, then freeze-thaw (3x) or add lysis buffer to extract proteins.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. Crucial Step: Denatured/aggregated proteins pellet out; stable (drug-bound) proteins remain in the supernatant.

  • Detection: Analyze supernatants via Western Blot or AlphaLISA.

  • Analysis: Plot the "Melting Curve" (Temperature vs. Signal). A right-shift in the curve for N-101 compared to DMSO confirms target engagement.

Visualization: The Verification Logic Flow

VerificationWorkflow Start Compound N-101 PAINS Tier 1: PAINS/Aggregation Check Start->PAINS Fail1 Discard: Artifact PAINS->Fail1 Aggregates CETSA Tier 2: CETSA (Target Engagement) PAINS->CETSA Clean Chemistry Fail2 Discard: Off-Target Toxicity CETSA->Fail2 No Thermal Shift Func Tier 3: Functional Rescue CETSA->Func Tm Shift > 2°C Valid Verified Probe Func->Valid Phenotype Rescued

Caption: Logical decision tree for independent verification. Failure at any node necessitates project termination.

Tier 3: Functional Benchmarking

The final step is comparing the biological efficacy of N-101 against GS-Ref . We must quantify Potency, Selectivity, and Solubility.

Experimental Setup: Signaling Pathway Inhibition

Scenario:N-101 is a putative inhibitor of "Kinase X" in the MAPK pathway.

Control System:

  • Negative Control: An inactive structural analog of N-101 (essential to prove structure-activity relationship).

  • Positive Control: GS-Ref (The clinical standard).

Visualization: Target Pathway Mechanism

SignalingPathway Receptor Surface Receptor Ras Ras-GTP Receptor->Ras Activation Raf Raf Kinase Ras->Raf MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Nucleus Transcription Factors ERK->Nucleus Translocation N101 N-101 (Inhibitor) N101->MEK Blocks

Caption: Proposed Mechanism of Action. N-101 targets the MEK node, preventing downstream ERK phosphorylation.

Data Presentation: The Comparative Report

Below is the standard format for reporting independent verification data. This table synthesizes biochemical and cellular data.

Table 2: Benchmarking N-101 vs. Gold Standard (GS-Ref)
Performance MetricNovel Compound (N-101) Gold Standard (GS-Ref) Interpretation
Biochemical IC50 12 nM5 nMN-101 is potent, though slightly less than GS.
Cellular EC50 45 nM150 nMCRITICAL: N-101 has superior cell permeability/retention.
Potency Drop-off 3.75x (Cell/Bio ratio)30x (Cell/Bio ratio)N-101 translates better to live systems.
Selectivity Score >100x vs. Kinase Panel25x vs. Kinase PanelN-101 is cleaner; less risk of off-target toxicity.
Aqueous Solubility 50 µM2 µMN-101 is significantly more soluble (easier formulation).
CETSA Shift (

Tm)
+4.5°C+2.1°CN-101 stabilizes the target more effectively.

Analysis of Table 2: While GS-Ref is more potent in a test tube (Biochemical IC50), N-101 is the superior biological tool. It maintains its potency in cells (low drop-off), has higher solubility, and demonstrates a tighter physical binding in the cellular environment (higher CETSA shift).

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual.[1][2][3][4] NCBI Bookshelf.[5] Available at: [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.[6] Available at: [Link]

  • Chemical Probes Portal. Guidelines for the Selection and Validation of Chemical Probes. Available at: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[7][8] Nature Protocols. Available at: [Link]

  • Begley, C. G., & Ellis, L. M. (2012). Drug development: Raise standards for preclinical cancer research. Nature.[9] Available at: [Link]

Sources

A Comprehensive Guide to the Long-Term Stability and Storage of Piperidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount. The stability of these compounds directly impacts experimental reproducibility, the safety of synthesized active pharmaceutical ingredients (APIs), and the overall success of a research program. This guide provides an in-depth technical comparison of the long-term stability and optimal storage conditions for piperidine hydrochloride, a widely used heterocyclic amine salt. We will explore its stability profile in comparison to its free base and other salt forms, supported by theoretical principles and illustrative experimental data. Crucially, where direct public data for piperidine hydrochloride is limited, we will provide robust, self-validating experimental protocols for you to generate this critical data in your own laboratory settings.

The Critical Role of Salt Form selection in Stability

The decision to use a free base or a salt form of a chemical is a critical one in drug development and general chemical research. While the free base is the parent compound, its salt, in this case, the hydrochloride salt of piperidine, is often favored for several reasons.

Piperidine, a colorless liquid with a distinct odor, is a secondary amine. The hydrochloride salt is formed by reacting piperidine with hydrochloric acid. This conversion from a liquid free base to a solid salt offers several potential advantages:

  • Improved Handling: Crystalline solids are generally easier to handle, weigh, and dispense accurately compared to liquids.

  • Enhanced Solubility: Hydrochloride salts of amines are often more soluble in aqueous media, a critical factor in many biological and pharmaceutical applications.

  • Increased Stability: By protonating the nitrogen atom, the salt form can be less susceptible to certain degradation pathways, such as oxidation. Ammonium salts are also generally more thermally stable and have less odor than their "free base" conjugates[1].

However, the introduction of an ionic character also brings potential challenges, most notably hygroscopicity, which is the tendency to absorb moisture from the atmosphere. This guide will dissect these trade-offs in detail.

Factors Influencing the Stability of Piperidine Hydrochloride

The long-term stability of piperidine hydrochloride is influenced by several environmental factors. Understanding these is key to establishing appropriate storage conditions and ensuring the compound's integrity over time.

Temperature

Comparison with Piperidine Free Base: Piperidine free base is a liquid with a boiling point of 106 °C. As a liquid, its molecules have greater mobility, which can lead to a higher propensity for degradation compared to the more ordered crystalline structure of its hydrochloride salt. The salt form generally possesses greater thermal stability[1].

Humidity and Hygroscopicity

Piperidine hydrochloride is known to be hygroscopic, meaning it readily absorbs moisture from the air[4]. This is a critical stability concern for several reasons:

  • Physical Changes: Moisture absorption can lead to deliquescence (dissolving in the absorbed water), caking, and changes in crystal form.

  • Chemical Degradation: The presence of water can facilitate hydrolytic degradation pathways.

  • Inaccurate Dosing: If the material has absorbed a significant amount of water, the actual weight of the piperidine hydrochloride will be less than the measured weight, leading to errors in solution preparation and reaction stoichiometry.

Comparison with Piperidine Free Base: Piperidine free base is also hygroscopic and miscible with water. However, the concerns are different. For the liquid free base, water absorption leads to dilution. For the solid hydrochloride salt, it can trigger a phase change from solid to a saturated solution, which can accelerate other degradation mechanisms.

Light Exposure (Photostability)

Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical degradation reactions[2]. For amines, this can involve photo-oxidation. The piperidine ring itself does not have strong chromophores to absorb UV-Vis light, but impurities or degradation products might[5]. Studies on the atmospheric photo-oxidation of piperidine show that it proceeds via H-abstraction from both C-H and N-H groups, leading to the formation of products like 2,3,4,5-tetrahydropyridine, 1-nitropiperidine, and 1-nitrosopiperidine[6][7]. While solid-state photostability is generally higher than in solution, it is a factor that must be considered for long-term storage.

Comparison with Piperidine Free Base: Both the free base and the salt form can be susceptible to photodegradation. However, the solid-state nature of the hydrochloride salt may offer some protection compared to the liquid free base, where molecules are more mobile and exposed.

Oxidative Degradation

The nitrogen atom in the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products[2]. The presence of atmospheric oxygen, especially in combination with elevated temperature or light, can promote this process. A material safety data sheet for piperidine hydrochloride lists strong oxidizing agents as incompatible materials[8].

Comparison with Piperidine Free Base: The protonation of the nitrogen in the hydrochloride salt reduces its electron density, making it less susceptible to oxidation compared to the free base.

Comparative Stability Profile: A Data-Driven Perspective

While direct, publicly available, long-term stability data for piperidine hydrochloride under ICH (International Council on Harmonisation) conditions (e.g., 25°C/60%RH and 40°C/75%RH) is scarce, we can draw informed comparisons based on the stability of related compounds and general chemical principles. The following table summarizes the expected stability profiles.

Parameter Piperidine Hydrochloride (Solid) Piperidine (Free Base, Liquid) Other Amine Salts (e.g., Bromide, Sulfate)
Thermal Stability Good to Excellent: Higher melting point (245-248°C) contributes to solid-state stability[9]. Degradation is slow at ambient temperatures.Moderate: As a liquid, it is more prone to degradation at elevated temperatures.Variable: Stability is dependent on the counter-ion. In general, salts of strong acids are thermally stable.
Hygroscopicity Hygroscopic: Prone to moisture absorption, which can lead to physical and chemical instability.Hygroscopic/Miscible with Water: Absorbs atmospheric moisture, leading to dilution.Variable: Hygroscopicity varies greatly depending on the specific salt.
Photostability Moderate to Good: Solid-state may offer some protection. Potential for photo-oxidation.Moderate: Susceptible to photo-oxidation, especially in the presence of impurities.Variable: Dependent on the chromophoric properties of both the amine and the counter-ion.
Oxidative Stability Good: Protonated nitrogen is less susceptible to oxidation.Moderate: The lone pair on the nitrogen is susceptible to oxidation.Generally Good: Similar to the hydrochloride salt, the protonated nitrogen is less reactive.

Experimental Protocols for Stability Assessment

To address the lack of specific data and to empower researchers to validate the stability of their own materials, this section provides detailed, self-validating experimental protocols.

Protocol for Long-Term and Accelerated Stability Study

This protocol is designed in accordance with ICH Q1A(R2) guidelines to assess the stability of piperidine hydrochloride under various environmental conditions.

Objective: To determine the long-term stability and estimate the shelf-life of piperidine hydrochloride.

Materials:

  • Piperidine hydrochloride (high purity)

  • Controlled environment stability chambers (e.g., 25°C ± 2°C / 60% RH ± 5% RH and 40°C ± 2°C / 75% RH ± 5% RH)

  • Amber glass vials with inert liners

  • HPLC system with a UV detector

  • Analytical balance

  • Karl Fischer titrator

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 500 mg of piperidine hydrochloride into pre-labeled amber glass vials.

    • Prepare a sufficient number of samples for each time point and storage condition.

    • Include a control sample stored at -20°C.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH[10]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[10]

  • Time Points:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months

    • Accelerated: 0, 1, 2, 3, and 6 months[10]

  • Analytical Testing: At each time point, analyze the samples for the following:

    • Appearance: Visual inspection for changes in color, physical state, and for caking or deliquescence.

    • Assay (Purity): Use a validated stability-indicating HPLC method (see Protocol 4.3) to determine the percentage of piperidine hydrochloride remaining.

    • Degradation Products: Quantify any new peaks that appear in the HPLC chromatogram.

    • Water Content: Determine the water content using Karl Fischer titration.

Data Analysis: Plot the assay values and the concentration of degradation products against time for each storage condition. This data can be used to determine the degradation kinetics and estimate the shelf-life (the time at which the assay value drops below a specified limit, e.g., 95%).

Workflow for Stability Study

Stability_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_data Data Evaluation start High-Purity Piperidine HCl weigh Weigh into Amber Vials start->weigh long_term Long-Term (25°C / 60% RH) weigh->long_term Distribute Samples accelerated Accelerated (40°C / 75% RH) weigh->accelerated Distribute Samples control Control (-20°C) weigh->control Distribute Samples analysis Visual Inspection Assay (HPLC) Degradants (HPLC) Water Content (KF) long_term->analysis 0, 3, 6, 9, 12... months accelerated->analysis 0, 1, 2, 3, 6 months control->analysis At each time point data_analysis Plot Assay vs. Time Plot Degradants vs. Time analysis->data_analysis shelf_life Determine Degradation Kinetics & Estimate Shelf-Life data_analysis->shelf_life

Caption: Workflow for a comprehensive stability study of piperidine hydrochloride.

Protocol for Hygroscopicity Determination

This protocol is based on the principles outlined in the European Pharmacopoeia for hygroscopicity classification[11][12].

Objective: To classify the hygroscopicity of piperidine hydrochloride.

Materials:

  • Piperidine hydrochloride

  • Desiccator

  • Saturated solution of ammonium chloride (to maintain ~80% RH at 25°C)

  • Analytical balance

  • Shallow weighing bottle

Methodology:

  • Sample Preparation: Dry the piperidine hydrochloride to a constant weight in a desiccator over a suitable drying agent (e.g., phosphorus pentoxide).

  • Initial Weighing: Accurately weigh approximately 1 g of the dried sample into a tared, shallow weighing bottle.

  • Exposure: Place the open weighing bottle in a desiccator containing a saturated solution of ammonium chloride at 25°C ± 1°C.

  • Final Weighing: After 24 hours, remove the weighing bottle and immediately weigh it.

  • Calculation: Calculate the percentage increase in weight.

Hygroscopicity Classification[12]:

Classification Weight Increase (%)
Non-hygroscopic< 0.12
Slightly hygroscopic0.2 to < 2.0
Moderately hygroscopic2.0 to < 15.0
Very hygroscopic≥ 15.0

Decision Tree for Hygroscopic Material Handling

Hygroscopicity_Handling start Is the material hygroscopic? weigh_quickly Weigh quickly in a controlled environment start->weigh_quickly Yes desiccator Store in a desiccator with a drying agent weigh_quickly->desiccator For short-term storage inert_gas Store under an inert atmosphere (N₂ or Ar) desiccator->inert_gas For long-term storage dry_box Handle in a glove box for critical applications inert_gas->dry_box For highly sensitive materials

Caption: Decision tree for handling hygroscopic materials like piperidine hydrochloride.

Protocol for a Stability-Indicating HPLC Method

A stability-indicating method is crucial as it can resolve the parent compound from its degradation products.

Objective: To develop and validate an HPLC method for the quantification of piperidine hydrochloride and its potential degradation products.

Materials:

  • Piperidine hydrochloride

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid

  • Water (HPLC grade)

Methodology (Illustrative):

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of aqueous phosphoric acid solution and acetonitrile. The exact ratio and pH should be optimized to achieve good separation. A gradient elution may be necessary to separate all degradation products.

  • Standard and Sample Preparation:

    • Prepare a stock solution of piperidine hydrochloride in the mobile phase.

    • For forced degradation studies, subject the stock solution to acidic, basic, oxidative, thermal, and photolytic stress conditions to generate degradation products[13].

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase

    • Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at an appropriate wavelength (e.g., 210 nm).

    • Injection Volume: 10 µL

  • Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the peaks for degradation products are well-resolved from the main piperidine hydrochloride peak.

Potential Degradation Pathways

Understanding the likely degradation pathways is essential for developing stability-indicating methods and for interpreting stability data. For piperidine hydrochloride, the following pathways should be considered:

  • Oxidation: The primary site of oxidation is the nitrogen atom, leading to the formation of an N-oxide. Ring-carbon atoms can also be oxidized, potentially leading to ring opening[2].

  • Photodegradation: Under UV light, radical-mediated reactions can occur, leading to a variety of degradation products, including 2,3,4,5-tetrahydropyridine, 1-nitropiperidine, and 1-nitrosopiperidine[6][7].

  • Thermal Degradation: At very high temperatures, decomposition can lead to the formation of carbon oxides, nitrogen oxides, and hydrogen chloride gas[8].

Potential Degradation Pathways of Piperidine

Degradation_Pathways cluster_oxidation Oxidation cluster_photolysis Photolysis (UV) piperidine Piperidine n_oxide N-Oxide piperidine->n_oxide [O] ring_opened Ring-Opened Products piperidine->ring_opened [O], heat tetrahydropyridine 2,3,4,5-Tetrahydropyridine piperidine->tetrahydropyridine hν, OH• nitropiperidine 1-Nitropiperidine piperidine->nitropiperidine hν, OH•

Caption: Simplified potential degradation pathways of the piperidine ring structure.

Recommendations for Storage and Handling

Based on the physicochemical properties and stability profile of piperidine hydrochloride, the following storage and handling procedures are recommended:

  • Container: Store in well-sealed containers to protect from moisture. Amber glass bottles are recommended to protect from light.

  • Atmosphere: For long-term storage or for high-purity material, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent oxidation and moisture absorption.

  • Temperature: Store in a cool, dry place. For extended storage, refrigeration (2-8°C) is recommended[3]. Avoid freezing.

  • Handling: As the material is hygroscopic, minimize its exposure to the atmosphere during weighing and handling. If possible, handle in a glove box or a room with controlled low humidity.

Conclusion

Piperidine hydrochloride offers significant advantages over its free base form in terms of handling and, in many cases, stability. However, its hygroscopic nature presents a notable challenge that must be managed through proper storage and handling. While there is a lack of extensive, publicly available long-term stability data for piperidine hydrochloride, the experimental protocols provided in this guide offer a robust framework for generating this critical information. By understanding the factors that influence its stability and by implementing appropriate storage and handling procedures, researchers can ensure the integrity of piperidine hydrochloride, leading to more reliable and reproducible scientific outcomes.

References

  • BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? [Blog post].
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  • PLOS. (2021, November 30). Stability evaluation of compounded clonidine hydrochloride oral liquids based on a solid.
  • BenchChem. (2025). Degradation pathways of 1-Piperidinepentanoic acid and prevention.
  • MDPI. (2023, December 4). Application of Accelerated Predictive Stability Studies in Extemporaneously Compounded Formulations of Chlorhexidine to Assess the Shelf Life.
  • PLOS. (2021, November 30). Stability evaluation of compounded clonidine hydrochloride oral liquids based on a solid.
  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.
  • PubMed Central. (2024, April 11).
  • SpringerLink. (2016, September 28). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl).
  • CDH Fine Chemical.
  • Tokyo Chemical Industry Co., Ltd. Piperidine Hydrochloride | 6091-44-7.
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  • ResearchGate. (2025, August 10). Effect of hindered piperidine light stabilizer molecular structure and UV-absorber addition on the oxidation of HDPE.
  • ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research.
  • Eastern Kentucky University Encompass. Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture.
  • ResearchGate. (2023, December 1). (PDF) Application of Accelerated Predictive Stability Studies in Extemporaneously Compounded Formulations of Chlorhexidine to Assess the Shelf Life.
  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines.
  • White Rose Research Online. (2024, April 25).
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  • Chem-Impex. 1-(3-Chloropropyl)piperidine hydrochloride.
  • ResearchGate. (2020, December 16).
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  • TA Instruments. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer.
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  • ResearchGate. Comprehensive degradation profiling and influence of different oxidizing reagents on tinoridine hydrochloride: Structural characterization of its degradation products using HPLC and HRMS | Request PDF.

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-(Piperidin-4-yloxy)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals engaged in the dynamic field of drug discovery and development, the responsible management of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(Piperidin-4-yloxy)acetamide hydrochloride. By moving beyond mere procedural lists to explain the causality behind these protocols, this document aims to build a foundation of trust and empower researchers to maintain the highest standards of laboratory safety.

Understanding the Hazard Profile: A Synthesis of Data

The primary hazards associated with 2-(Piperidin-4-yl)acetamide, as outlined by the Globally Harmonized System (GHS), include:

  • Acute Oral Toxicity: Harmful if swallowed[1].

  • Skin Corrosion/Irritation: Causes skin irritation[1].

  • Serious Eye Damage/Irritation: Can cause serious eye damage or irritation[1].

  • Respiratory Irritation: May cause respiratory irritation[1].

Furthermore, the piperidine moiety suggests potential for additional hazards, as piperidine itself is classified as a flammable, corrosive, and toxic substance that can cause severe skin burns and eye damage[2][3][4][5]. The acetamide group, on the other hand, raises concerns of potential carcinogenicity, as acetamide is suspected of causing cancer[6][7][8].

Given this composite hazard profile, 2-(Piperidin-4-yloxy)acetamide hydrochloride must be treated as a hazardous substance, and all disposal procedures should be approached with the appropriate caution and adherence to regulatory guidelines.

Table 1: Hazard Summary of 2-(Piperidin-4-yl)acetamide and Related Compounds

Hazard Classification2-(Piperidin-4-yl)acetamidePiperidineAcetamide
Acute Oral Toxicity Harmful if swallowed[1]Harmful if swallowed[2]Data not available
Skin Corrosion/Irritation Causes skin irritation[1]Causes severe skin burns[2][4]Mild skin irritation[9]
Eye Damage/Irritation Causes serious eye damage/irritation[1]Causes serious eye damage[3][4]Can cause irritation[6]
Respiratory Irritation May cause respiratory irritation[1]Irritating to the nose and throat[5][10]Irritating to the nose and throat[8]
Carcinogenicity Data not availableNot classified as a carcinogen[10]Suspected of causing cancer[7][8]
Flammability Data not availableHighly flammable liquid and vapor[2]Non-flammable[7]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling or preparing for the disposal of 2-(Piperidin-4-yloxy)acetamide hydrochloride, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is not merely a procedural step but a critical barrier against the identified chemical hazards.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes, which could cause serious eye damage[1][11].

  • Hand Protection: Wear nitrile rubber gloves or other chemically resistant gloves. This is crucial to prevent skin irritation[1][7].

  • Body Protection: A laboratory coat or chemical-resistant apron should be worn to protect against skin contact[12].

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used to prevent respiratory tract irritation[1][8].

All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood[11].

Step-by-Step Disposal Protocol

The disposal of 2-(Piperidin-4-yloxy)acetamide hydrochloride must comply with federal, state, and local regulations for hazardous waste. The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA)[13][14].

Under no circumstances should this chemical be disposed of down the drain. This is in line with the EPA's sewer ban on hazardous waste pharmaceuticals[15][16].

Disposal of Unused or Waste Material
  • Container Selection: Place the waste material in a clearly labeled, sealable container that is compatible with the chemical. The original container is often a suitable choice[17].

  • Labeling: The container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "2-(Piperidin-4-yloxy)acetamide hydrochloride"[12].

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Storage: Store the sealed and labeled container in a designated, secure hazardous waste accumulation area, away from incompatible materials.

  • Pickup: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Management of Spills

For Small Spills:

  • Restrict Access: Ensure the spill area is cordoned off to prevent exposure to others.

  • Ventilate: Ensure adequate ventilation, preferably by working within a fume hood.

  • Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust[11].

  • Decontaminate: Clean the spill area with a suitable solvent (such as soap and water), collecting the cleaning materials as hazardous waste.

  • Dispose: Seal, label, and dispose of the container as described in the "Disposal of Unused or Waste Material" section.

For Large Spills:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's EHS department and emergency response team.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

  • Do Not Attempt to Clean: Large spills should only be handled by trained emergency response personnel.

The Logic of Safe Disposal: A Decision-Making Framework

The following diagram illustrates the decision-making process for the proper disposal of 2-(Piperidin-4-yloxy)acetamide hydrochloride, grounding each step in the principles of laboratory safety and regulatory compliance.

Disposal_Workflow Disposal Decision Workflow for 2-(Piperidin-4-yloxy)acetamide Hydrochloride cluster_0 Initial Assessment cluster_1 Personal Protective Equipment (PPE) cluster_2 Disposal Pathway cluster_3 Final Disposition Start Material Identified for Disposal: 2-(Piperidin-4-yloxy)acetamide hydrochloride Assess_State Assess Material State: Solid, Liquid, or Contaminated Debris? Start->Assess_State Assess_Quantity Assess Quantity: Small (e.g., lab scale) or Large (e.g., bulk)? Assess_State->Assess_Quantity Wear_PPE Don Appropriate PPE: - Safety Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat - Respirator (if dust/aerosol risk) Assess_Quantity->Wear_PPE Spill_Check Is this a spill? Wear_PPE->Spill_Check Small_Spill Small Spill Procedure: 1. Restrict Access 2. Absorb with Inert Material 3. Collect in Labeled Container Spill_Check->Small_Spill Yes, Small Large_Spill Large Spill Procedure: 1. Evacuate Area 2. Notify EHS/Emergency Response Spill_Check->Large_Spill Yes, Large Unused_Material Unused/Waste Material Procedure: 1. Place in Labeled Container 2. Segregate from Incompatible Waste Spill_Check->Unused_Material No Store_Waste Store in Designated Hazardous Waste Area Small_Spill->Store_Waste End Disposal Complete Large_Spill->End Unused_Material->Store_Waste Arrange_Pickup Arrange for Pickup by EHS or Licensed Contractor Store_Waste->Arrange_Pickup Arrange_Pickup->End

Caption: Disposal Decision Workflow

Conclusion: A Commitment to Safety and Integrity

The proper disposal of 2-(Piperidin-4-yloxy)acetamide hydrochloride is not merely a regulatory obligation but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By understanding the underlying hazards and adhering to these scientifically grounded procedures, researchers can ensure that their work continues to advance knowledge without compromising safety.

References

  • PubChem. (n.d.). 2-(Piperidin-4-yl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Acetamide. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 12). What are the side effects of Acetamide? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. In ncbi.nlm.nih.gov. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (2022, February 9). Safety Data Sheet: 5-Fluoro-2-(piperidin-4-yloxy)pyrimidine hydrochloride. Retrieved from [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2023, March 30). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]

  • Angene Chemical. (2025, February 21). Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Acetamide - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Lion Technology Inc. (2025, June 30). 4 Hazardous Waste Characteristics Under RCRA. YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Lion Technology Inc. (2025, April 25). RCRA Solid Waste Identification Explained. YouTube. Retrieved from [Link]

  • New Jersey Department of Health. (1999, September). HAZARD SUMMARY: Piperidine. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? YouTube. Retrieved from [Link]

  • Lion Technology Inc. (2025, February 21). RCRA FAQ: What is a Hazardous Waste Generator? YouTube. Retrieved from [Link]

  • eCFR. (n.d.). 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Stericycle. (2025, May 20). The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • National Environmental Trainers. (2024, January 10). RCRA Hazardous Waste Generator Training. YouTube. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-(Piperidin-4-yloxy)acetamide hydrochloride

[1]

Executive Safety Summary

2-(Piperidin-4-yloxy)acetamide hydrochloride is a functionalized pharmaceutical building block combining a piperidine ring (secondary amine) with an acetamide group, stabilized as a hydrochloride salt.[1]

While often classified under generic "Irritant" categories, the specific combination of a secondary amine and an acid salt presents a dual threat: chemical causticity (upon contact with moisture) and biological activity (potential neuro-active or enzymatic interaction).[1]

Immediate Hazard Profile (GHS Classifications):

  • H315/H319: Skin and Severe Eye Irritation (Acidic hydrolysis on mucosal surfaces).[1]

  • H335: Specific Target Organ Toxicity - Respiratory Irritation (Dust inhalation).[1]

  • H302: Harmful if swallowed (Systemic bioavailability of piperidine motifs).[1][2]

Strategic Risk Assessment: The "Why" Behind the Protocol

To effectively protect yourself, you must understand the mechanism of injury.[1] This is not just "dust"; it is a hygroscopic salt.[1]

  • The Hygroscopic Threat: As a hydrochloride salt, this compound avidly absorbs atmospheric moisture.[1] When dust settles on sweaty skin or moist eyes, it undergoes partial hydrolysis, releasing localized hydrochloric acid. This causes immediate micro-burns, often misidentified as simple allergic reactions.[1]

  • The Piperidine Vector: Piperidine moieties are lipophilic enough to penetrate the stratum corneum.[1] Once the skin barrier is compromised by the acidic salt, the organic component can enter systemic circulation more easily.[1]

  • Static Charge Generation: Dry, crystalline organic salts are prone to triboelectric charging.[1] During weighing, particles can "jump" or disperse unexpectedly, bypassing standard airflow if face velocity is insufficient.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety rules. The following PPE selection is calibrated specifically for handling fine, acidic organic salts.

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Primary: Chemical Fume Hood (Certified).Secondary: N95 or P100 Respirator (if outside hood).[1]The primary risk is inhalation of fine particulates.[1] A fume hood is non-negotiable for weighing >10 mg.[1]
Hand Protection Double Gloving Strategy: Inner: 4 mil Nitrile.Outer: 5-8 mil Nitrile (Long Cuff).[1]Why Nitrile? Piperidine derivatives can degrade latex.[1] Double gloving creates a sacrificial outer layer for powder contamination.[1]
Ocular Chemical Splash Goggles (ANSI Z87.1+).Avoid standard safety glasses.[1]Dust is non-directional.[1] Safety glasses leave gaps.[1] Goggles seal the orbital area against airborne salt particles.[1]
Body Tyvek® Lab Coat (or tight-weave cotton) + Closed-toe leather/composite shoes.[1]Standard cotton coats trap dust in the weave.[1] Tyvek sheds particles, preventing "take-home" exposure.[1]

Engineering Controls & Operational Workflow

A. The Engineering Boundary
  • Device: Class II Biological Safety Cabinet (if sterile) or Chemical Fume Hood.

  • Face Velocity: Maintain 0.3 – 0.5 m/s (60–100 fpm).

  • Setup: Clear the front 6 inches of the sash.[1] Place the balance in the center-rear third of the workspace to minimize turbulence.[1]

B. Step-by-Step Handling Protocol
Phase 1: Preparation & Weighing
  • Static Neutralization: If available, use an ionizing bar or anti-static gun on the spatula and weigh boat.[1] This prevents the "jumping powder" phenomenon common with HCl salts.[1]

  • The "Transfer" Technique: Do not pour from the stock bottle. Use a clean, dry spatula to transfer small amounts to a pre-tared weighing boat.[1]

  • Immediate Solubilization: If possible, dissolve the solid directly in the weigh boat or receiving vessel inside the hood before moving it.[1] A solution is significantly safer to transport than a dry powder.[1]

Phase 2: Solubilization (Exothermic Check)[1]
  • Solvent Choice: Water, DMSO, or Methanol.

  • Thermodynamics: Dissolving HCl salts can be slightly exothermic.[1] Add solvent slowly to the solid (not solid to solvent) to prevent splashing if the reaction is vigorous.[1]

  • Venting: Do not cap the vial immediately after dissolving. Allow thermal equilibrium to be reached to prevent pressure buildup.[1]

Phase 3: Decontamination
  • The Acid Wash: Standard soap may not immediately neutralize the salt.[1]

  • Protocol: Wipe surfaces with a wet paper towel (water) to solubilize the salt, then follow with an ethanol wipe.

  • Indicator Check: If uncertain about contamination, use a pH strip on the wet surface.[1] Red indication confirms the presence of the acidic salt.[1]

Visualizing the Safety Logic

The following diagram illustrates the decision-making flow for handling this compound, emphasizing the critical "Stop/Go" decision points based on dust generation.

SafetyProtocolcluster_0Critical Hazard ZoneStartStart: Handling 2-(Piperidin-4-yloxy)acetamide HClRiskAssessRisk Assessment:Is Quantity > 10mg?Start->RiskAssessPPE_CheckDon PPE:Double Nitrile, Goggles, Lab CoatRiskAssess->PPE_CheckAll QuantitiesHood_CheckEngineering Control:Fume Hood Operational?PPE_Check->Hood_CheckHood_Check->StartNo (STOP WORK)WeighingWeighing Protocol:Use Ionizer + Draft ShieldHood_Check->WeighingYes (Required)SolubilizationSolubilization:Add Solvent Slowly (Exotherm Risk)Weighing->SolubilizationDissolve in HoodTransportTransport:Secondary Containment RequiredSolubilization->TransportCapped & SealedDeconDecontamination:Wet Wipe (Water) -> EthanolTransport->DeconDisposalDisposal:Solid/Liquid Chemical WasteDecon->Disposal

Figure 1: Operational workflow emphasizing the containment of the solid-state material within the 'Critical Hazard Zone' (Fume Hood).

Emergency & Disposal Procedures

Spill Management (Solid State)[1]
  • Evacuate: If a significant amount (>500mg) is aerosolized outside the hood, evacuate the immediate area for 15 minutes to allow settling.[1]

  • PPE Upgrade: Don an N95 or P100 respirator before re-entering.[1]

  • Cleanup: Do not dry sweep.[1] Cover the spill with a paper towel dampened with water (to dissolve the salt and prevent dust).[1] Scoop up the damp material and place it in a hazardous waste bag.[1]

Waste Disposal[1][3][4][5]
  • Classification: Hazardous Chemical Waste.[1]

  • Stream: Do not pour down the drain. Segregate into "Solid Waste" (for contaminated gloves/wipes) and "Liquid Organic Waste" (for solutions).[1]

  • Labeling: Clearly label as "Piperidine Derivative – Irritant/Corrosive."

References

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] 1910.132 - General Requirements (Personal Protective Equipment).[1] Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2025).[1] A framework for personal protective equipment use in laboratories.[1][3] Retrieved from [Link] (Note: Link directs to relevant PMC context for lab safety frameworks).

  • PubChem. (n.d.).[1][4] 2-(Piperidin-4-yl)acetamide Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Retrieved from [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.